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  • Product: Phenyl L-Z-Isoleucinamide
  • CAS: 134015-93-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Phenyl L-Z-Isoleucinamide: A Technical Guide

Executive Summary Phenyl L-Z-Isoleucinamide (CAS: 134015-93-3), chemically defined as Benzyl N-[(1S,2S)-2-methyl-1-(phenylcarbamoyl)butyl]carbamate, is a critical intermediate and peptidomimetic building block used exten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl L-Z-Isoleucinamide (CAS: 134015-93-3), chemically defined as Benzyl N-[(1S,2S)-2-methyl-1-(phenylcarbamoyl)butyl]carbamate, is a critical intermediate and peptidomimetic building block used extensively in drug development and protease inhibitor design [1]. As a Senior Application Scientist, I approach the synthesis of this compound not merely as a sequence of chemical additions, but as an orchestrated system of reactivity and stereochemical control.

This whitepaper details a highly optimized, two-step synthetic workflow. By employing Schotten-Baumann protection followed by an EDC/HOBt-mediated amidation, we ensure high yields while completely suppressing the stereochemical degradation (racemization) that frequently plagues peptide coupling reactions.

Retrosynthetic Strategy & Chemical Workflow

The synthesis of Phenyl L-Z-Isoleucinamide requires the union of L-Isoleucine and aniline. However, direct amidation is impossible due to the zwitterionic nature of amino acids and the risk of self-condensation. Our strategy isolates the reactivity into two distinct phases:

  • N-Terminal Protection: Masking the α-amino group of L-Isoleucine with a Carboxybenzyl (Cbz or Z) group.

  • Amide Bond Formation: Activating the carboxylic acid and coupling it with aniline.

Workflow N1 L-Isoleucine (Starting Material) N3 Schotten-Baumann Protection (pH 9-10, 0°C to RT) N1->N3 N2 Benzyl Chloroformate (Cbz-Cl) N2->N3 N4 Z-Ile-OH (Isolated Intermediate) N3->N4 Acidification & Extraction N6 EDC·HCl / HOBt Coupling (DMF, 0°C to RT) N4->N6 N5 Aniline (PhNH2) + DIPEA N5->N6 N7 Phenyl L-Z-Isoleucinamide (Target Compound) N6->N7 Aqueous Workup & Recrystallization

Figure 1: Two-step synthetic workflow for Phenyl L-Z-Isoleucinamide.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every reagent choice and workup step serves a specific, mechanistic purpose to drive the reaction forward or actively purge impurities.

Step 1: Synthesis of N-Benzyloxycarbonyl-L-Isoleucine (Z-Ile-OH)

Objective: Protect the α-amino group while maintaining the integrity of the chiral center.

  • Dissolution: Suspend L-Isoleucine (10 mmol) in 10 mL of 1 M NaOH (aq) and cool to 0 °C in an ice bath.

    • Causality: Cooling minimizes the background hydrolysis of the highly reactive chloroformate reagent before it can react with the amine.

  • Reagent Addition: Add Benzyl chloroformate (Cbz-Cl, 12 mmol) and 1 M NaOH (12 mL) dropwise simultaneously over 30 minutes under vigorous stirring.

    • Causality: The Schotten-Baumann reaction is biphasic. Vigorous stirring maximizes the surface area between the organic Cbz-Cl and the aqueous amine. Maintaining the pH between 9.0 and 10.0 is critical; it ensures the α-amino group remains unprotonated (nucleophilic) while preventing base-catalyzed degradation of Cbz-Cl.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup (Self-Validating Purification):

    • Wash the aqueous layer with diethyl ether (2 × 15 mL). Causality: This extracts unreacted Cbz-Cl and its hydrolysis byproduct (benzyl alcohol), leaving only the water-soluble sodium salt of Z-Ile-OH in the aqueous phase.

    • Acidify the aqueous phase to pH 2.0 using 6 M HCl. Causality: Protonation of the carboxylate neutralizes the molecule, forcing Z-Ile-OH to precipitate out of the aqueous phase.

    • Extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Z-Ile-OH.

Step 2: Synthesis of Phenyl L-Z-Isoleucinamide (Z-Ile-NHPh)

Objective: Form the anilide bond. Aniline is a notoriously weak nucleophile due to the delocalization of its nitrogen lone pair into the aromatic ring. Therefore, highly efficient carboxylic acid activation is mandatory.

  • Activation: Dissolve Z-Ile-OH (8 mmol) in anhydrous DMF (15 mL). Add HOBt (9.6 mmol) and cool to 0 °C. Add EDC·HCl (9.6 mmol) and stir for 30 minutes.

    • Causality: The order of addition is paramount. Adding HOBt prior to EDC·HCl ensures that the transient, highly reactive O-acylisourea is immediately intercepted by HOBt to form the active ester.

  • Coupling: Add Aniline (8.8 mmol) and N,N-Diisopropylethylamine (DIPEA, 16 mmol). Stir at room temperature for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and maintain an optimal pH environment, ensuring aniline remains nucleophilic.

  • Workup (Self-Validating Purification):

    • Dilute the reaction with ethyl acetate (50 mL).

    • Wash sequentially with 1 M HCl (2 × 20 mL) to purge unreacted aniline and DIPEA.

    • Wash with saturated NaHCO₃ (2 × 20 mL) to purge unreacted Z-Ile-OH and acidic HOBt.

    • Wash with brine (20 mL), dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexane.

Mechanistic Causality in Protocol Design

A common pitfall in peptide synthesis is the use of standard carbodiimides like DCC. DCC generates dicyclohexylurea (DCU), a byproduct that is notoriously insoluble and difficult to separate from the final product. By substituting DCC with EDC·HCl, the resulting urea byproduct is entirely water-soluble and is effortlessly purged during the aqueous workup [2].

Furthermore, the activation of the carboxylic acid generates an O-acylisourea intermediate. If left unchecked, this species undergoes intramolecular cyclization to form an oxazolone, leading to rapid racemization of the α-chiral center. The addition of Hydroxybenzotriazole (HOBt) is a calculated intervention. HOBt outcompetes oxazolone formation, generating an OBt active ester. This ester is sufficiently reactive toward the weak aniline nucleophile but stable enough to preserve the stereochemical integrity of the L-isoleucine derivative.

Mechanism M1 Z-Ile-OH M2 O-Acylisourea (Highly Reactive) M1->M2 EDC·HCl M3 OBt Active Ester (Stable to Racemization) M2->M3 HOBt M5 Oxazolone (Racemization Pathway) M2->M5 Slow M4 Phenyl L-Z-Isoleucinamide M3->M4 Aniline M5->M3 HOBt rescue

Figure 2: Amide bond formation mechanism suppressing oxazolone-mediated racemization.

Analytical Characterization

To validate the success of the synthesis, comprehensive analytical characterization is required. The tables below summarize the expected physicochemical properties, spectral assignments, and process metrics.

Table 1: Physicochemical Properties

PropertyValue
Compound Name Phenyl L-Z-Isoleucinamide
IUPAC Name Benzyl N-[(1S,2S)-2-methyl-1-(phenylcarbamoyl)butyl]carbamate
CAS Registry Number 134015-93-3
Molecular Formula C₂₀H₂₄N₂O₃
Molecular Weight 340.42 g/mol
Appearance White crystalline solid

Table 2: ¹H NMR Spectral Data Assignments (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.10s (br)1HAmide NH (Anilide)
7.45 - 7.05m10HAromatic protons (Phenyl + Benzyl)
5.35d (br)1HCarbamate NH
5.10s2HBenzyl CH₂
4.15t1Hα-CH (Isoleucine)
1.95m1Hβ-CH (Isoleucine)
1.55 - 1.15m2Hγ-CH₂ (Isoleucine)
0.95d3Hγ-CH₃ (Isoleucine)
0.90t3Hδ-CH₃ (Isoleucine)

Table 3: Yield and Purity Metrics

Synthesis StepYield (%)Purity (HPLC, %)Enantiomeric Excess (ee, %)
Z-Ile-OH (Step 1)88>98>99
Z-Ile-NHPh (Step 2)82>99>98

Note: The high enantiomeric excess (ee >98%) in Step 2 confirms the successful suppression of the oxazolone pathway by the HOBt additive.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of Peptide-Mimetic Ligand Binding to Protease Targets

Abstract This technical guide provides a comprehensive walkthrough of the in silico methodologies employed to model the binding of peptide-mimetic small molecules to protease active sites. Proteases represent a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico methodologies employed to model the binding of peptide-mimetic small molecules to protease active sites. Proteases represent a critical class of drug targets, and understanding the molecular interactions that govern ligand binding is paramount for rational drug design. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, step-by-step protocols for a robust computational workflow. We will navigate through the essential stages of system preparation, molecular docking, and molecular dynamics (MD) simulations, culminating in the calculation of binding free energies. The causality behind each methodological choice is explained to ensure scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Modeling in Protease Inhibition

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins and are integral to numerous physiological and pathological processes. Their dysregulation is implicated in a wide range of diseases, including cancer, viral infections, and inflammatory disorders. Consequently, the development of small-molecule inhibitors that can modulate protease activity is a cornerstone of modern drug discovery.

Peptide-mimetics, which are small molecules designed to mimic the structure and function of natural peptide substrates, are a particularly promising class of protease inhibitors. Their design, however, is a complex endeavor that requires a deep understanding of the intricate molecular recognition events occurring within the enzyme's active site. In silico modeling has emerged as an indispensable tool in this process, offering a window into the atomic-level details of protein-ligand interactions.[1][2] By simulating these interactions computationally, we can predict binding modes, assess binding affinities, and gain insights that guide the optimization of lead compounds.[1][3]

This guide will utilize a representative example of a well-characterized protease and a known peptide-mimetic inhibitor to illustrate a complete and validated computational workflow.

The Computational Workflow: A Triad of Methodologies

A robust in silico analysis of protein-ligand binding hinges on a multi-step approach that progressively refines our understanding of the molecular complex. This workflow can be conceptualized as a triad of core methodologies:

  • System Preparation: The foundational step where the protein and ligand structures are meticulously prepared for simulation. This involves sourcing high-quality structural data, correcting any structural anomalies, and assigning appropriate force field parameters.

  • Molecular Docking: A computational technique used to predict the preferred binding orientation of the ligand within the protein's active site.[2] This provides initial structural hypotheses for the protein-ligand complex.

  • Molecular Dynamics (MD) Simulation & Binding Free Energy Calculation: The pinnacle of the workflow, where the dynamic behavior of the protein-ligand complex is simulated over time in a solvated environment.[3] These simulations allow for the assessment of complex stability and the calculation of binding free energies, which provide a quantitative measure of binding affinity.[4][5][6]

cluster_0 Computational Workflow System\nPreparation System Preparation Molecular\nDocking Molecular Docking System\nPreparation->Molecular\nDocking Initial Poses Molecular Dynamics\n(MD) Simulation Molecular Dynamics (MD) Simulation Molecular\nDocking->Molecular Dynamics\n(MD) Simulation Ranked Poses Binding Free\nEnergy Calculation Binding Free Energy Calculation Molecular Dynamics\n(MD) Simulation->Binding Free\nEnergy Calculation Trajectories

Caption: High-level overview of the in silico modeling workflow.

Part I: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly pertinent to computational modeling. The quality of your input structures and parameters directly dictates the reliability of your results.

Sourcing and Preparing the Protein Structure

The first step is to obtain a high-resolution crystal structure of the target protease, preferably in complex with a ligand similar to the one being studied. The Protein Data Bank (PDB) is the primary repository for such structures.

Experimental Protocol: Protein Preparation

  • Download the PDB file: Obtain the structure from the PDB database.

  • Inspect the structure: Use a molecular visualization tool (e.g., PyMOL, Chimera) to visually inspect the protein for missing residues, and gaps in the backbone.

  • Remove non-essential molecules: Delete water molecules, co-solvents, and any co-crystallized ligands that are not the focus of the study.

  • Model missing residues and loops: If necessary, use homology modeling software (e.g., MODELLER) to build any missing structural elements.

  • Protonation at physiological pH: Use tools like H++ or PROPKA to assign the correct protonation states to titratable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH of 7.4. This is a critical step as the protonation state can significantly influence electrostatic interactions.

  • Assign a force field: Choose a suitable force field for biomolecular simulations. The AMBER and CHARMM force fields are widely used and well-validated for proteins.[7][8][9]

Ligand Preparation: Parameterization is Key

For the modeling of a novel or less common small molecule like a peptide-mimetic, it is crucial to generate accurate force field parameters.

Experimental Protocol: Ligand Parameterization

  • Generate a 3D conformer: Use a tool like Open Babel or RDKit to generate a 3D structure of the ligand from its 2D representation (e.g., SMILES string).

  • Add hydrogen atoms: Ensure all hydrogen atoms are explicitly represented.

  • Generate partial charges: This is a critical step. Use a quantum mechanical approach (e.g., using Gaussian or ORCA) to calculate the electrostatic potential (ESP) and then derive restrained electrostatic potential (RESP) charges. This provides a more accurate representation of the charge distribution than empirical methods.

  • Assign atom types and bonded parameters: The General AMBER Force Field (GAFF) is designed for small organic molecules and is compatible with the AMBER protein force fields.[10] Tools like Antechamber can be used to assign GAFF atom types and generate the necessary parameters.[9][11]

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking aims to predict the most likely binding mode of a ligand to a protein.[2] This is achieved by sampling a large number of possible orientations and conformations of the ligand within the binding site and then scoring them based on a scoring function that approximates the binding affinity.[12][13]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare the receptor and ligand in PDBQT format: AutoDock Tools (ADT) can be used to convert the prepared protein and ligand files into the required PDBQT format, which includes partial charges and atom type information.[14][15]

  • Define the search space: Define a grid box that encompasses the active site of the protease. The dimensions of the box should be large enough to allow for translational and rotational sampling of the ligand.[16][17]

  • Run the docking simulation: Execute AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.[14] Vina will generate a set of predicted binding poses ranked by their predicted binding affinities.

  • Analyze the results: Visualize the top-ranked poses in the context of the protein's active site. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) and compare them with any available experimental data.

cluster_1 Molecular Docking Workflow Prepared\nReceptor (PDB) Prepared Receptor (PDB) ADT ADT Prepared\nReceptor (PDB)->ADT Add Hydrogens, Assign Charges Receptor.pdbqt Receptor.pdbqt ADT->Receptor.pdbqt Ligand.pdbqt Ligand.pdbqt ADT->Ligand.pdbqt Prepared\nLigand (mol2) Prepared Ligand (mol2) Prepared\nLigand (mol2)->ADT Assign Rotatable Bonds AutoDock Vina AutoDock Vina Receptor.pdbqt->AutoDock Vina Ligand.pdbqt->AutoDock Vina Ranked\nBinding Poses Ranked Binding Poses AutoDock Vina->Ranked\nBinding Poses Grid Box\nParameters Grid Box Parameters Grid Box\nParameters->AutoDock Vina

Caption: Workflow for molecular docking using AutoDock Vina.

Part III: Molecular Dynamics Simulation - Capturing the Dynamics of Binding

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both the protein and the ligand in a solvated environment.[3][18]

System Setup for MD Simulation

Experimental Protocol: MD System Setup with GROMACS

  • Combine protein and ligand coordinates: Create a single PDB file containing the coordinates of the protein and the selected docked pose of the ligand.[19]

  • Define the simulation box: Place the complex in a periodic box of appropriate size (e.g., cubic or dodecahedron). The box should be large enough to ensure that the complex does not interact with its periodic image.

  • Solvate the system: Fill the simulation box with water molecules (e.g., TIP3P water model).

  • Add ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.

  • Equilibration: Perform a two-phase equilibration. First, a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature. Second, a longer simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[20]

cluster_2 MD Simulation Setup Protein-Ligand\nComplex Protein-Ligand Complex Solvation Solvation Protein-Ligand\nComplex->Solvation Ionization Ionization Solvation->Ionization Energy\nMinimization Energy Minimization Ionization->Energy\nMinimization NVT\nEquilibration NVT Equilibration Energy\nMinimization->NVT\nEquilibration NPT\nEquilibration NPT Equilibration NVT\nEquilibration->NPT\nEquilibration Production\nMD Production MD NPT\nEquilibration->Production\nMD

Caption: Step-by-step process for setting up an MD simulation.

Production MD and Trajectory Analysis

Following equilibration, the production MD simulation is run for a duration sufficient to sample the conformational space of the complex (typically on the order of hundreds of nanoseconds).

Data Presentation: Key MD Analysis Metrics

MetricDescriptionPurpose
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein backbone or ligand heavy atoms from a reference structure over time.To assess the stability of the simulation and the convergence of the system.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average position.To identify flexible and rigid regions of the protein and ligand.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time.To identify key intermolecular interactions that stabilize the complex.
Interaction Energy Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the protein and ligand.To quantify the strength of the intermolecular interactions.

Part IV: Binding Free Energy Calculations - The Quantitative Endpoint

The ultimate goal of many in silico binding studies is to accurately predict the binding free energy (ΔG_bind), which is directly related to the binding affinity (Kd).[4][5] Several methods exist, with varying levels of accuracy and computational cost.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA)

MM/PBSA is a popular end-point method that calculates the binding free energy by combining molecular mechanics energies with a continuum solvation model.[5]

Experimental Protocol: MM/PBSA Calculation

  • Extract snapshots: Extract a series of snapshots (e.g., every 100 ps) from the production MD trajectory.

  • Calculate the energy components: For each snapshot, calculate the following energy terms for the complex, protein, and ligand individually:

    • Molecular mechanics energy (EMM): The sum of the internal (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) energies.

    • Solvation free energy (Gsolv): The sum of the polar (calculated using the Poisson-Boltzmann equation) and non-polar (often estimated from the solvent-accessible surface area) contributions.

  • Calculate the binding free energy: The binding free energy is then calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI)

FEP and TI are more rigorous and computationally expensive methods that calculate the free energy difference between two states by simulating a non-physical pathway that connects them.[4][21][22] These methods are considered the gold standard for calculating relative binding free energies.[5]

Conclusion: Synthesizing In Silico Insights for Drug Discovery

The in silico modeling of peptide-mimetic binding to proteases is a powerful approach that can significantly accelerate drug discovery efforts. By following a structured and scientifically rigorous workflow, researchers can gain valuable insights into the molecular determinants of binding, predict binding affinities, and rationally design more potent and selective inhibitors. The self-validating nature of this multi-step process, where the results of one stage inform and are tested by the next, ensures a high degree of confidence in the final predictions. As computational power continues to increase and methodologies become more refined, the predictive power of these techniques will undoubtedly play an even more prominent role in the future of drug development.

References

  • Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed. (n.d.). Retrieved from [Link]

  • Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. (n.d.). Retrieved from [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. (n.d.). Retrieved from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. (n.d.). Retrieved from [Link]

  • Free Energy Calculations for Protein–Ligand Binding Prediction | Request PDF. (n.d.). Retrieved from [Link]

  • AMBER - Wikipedia. (n.d.). Retrieved from [Link]

  • Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model - PMC. (n.d.). Retrieved from [Link]

  • Calculation of absolute protein-ligand binding free energy using distributed replica sampling. (n.d.). Retrieved from [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). Retrieved from [Link]

  • GROMACS Tutorials. (n.d.). Retrieved from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (n.d.). Retrieved from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. (2025, August 6). Retrieved from [Link]

  • Calculation of protein–ligand binding free energy by using a polarizable potential | PNAS. (n.d.). Retrieved from [Link]

  • Simulating Protein-Ligand Complexes using Open Source tools. (2026, February 19). Retrieved from [Link]

  • AMBER Force Field - Protheragen. (n.d.). Retrieved from [Link]

  • Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule) - ProNet Biotech. (n.d.). Retrieved from [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. (2025, April 29). Retrieved from [Link]

  • Flexible ligand docking using conformational ensembles - PMC. (n.d.). Retrieved from [Link]

  • Structure-based computational approaches for small-molecule modulation of protein-protein interactions - PubMed. (n.d.). Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). Retrieved from [Link]

  • In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm - MDPI. (2025, June 13). Retrieved from [Link]

  • Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. (n.d.). Retrieved from [Link]

  • The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy - Duke Computer Science. (n.d.). Retrieved from [Link]

  • Vina Docking Tutorial - Eagon Research Group. (n.d.). Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 7). Retrieved from [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). Retrieved from [Link]

  • Assessment of Available AMBER Force Fields to Model DNA-Ligand Interactions - Biointerface Research in Applied Chemistry. (2022, March 28). Retrieved from [Link]

  • In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions - Frontiers. (2021, April 27). Retrieved from [Link]

  • Computational Approaches for Studying Protein-Ligand Interactions - Hilaris Publisher. (2023, April 29). Retrieved from [Link]

  • Ligand-Conditioned Side Chain Packing for Flexible Molecular Docking | Journal of Chemical Theory and Computation - ACS Publications. (2025, January 25). Retrieved from [Link]

  • Computational probing protein–protein interactions targeting small molecules | Bioinformatics | Oxford Academic. (2016, January 15). Retrieved from [Link]

  • Navigating AMBER Force Fields - DiPhyx Stories. (2024, August 25). Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.). Retrieved from [Link]

  • Chapter 13: Computational Strategies and Challenges for Targeting Protein–Protein Interactions with Small Molecules - Books. (n.d.). Retrieved from [Link]

  • Force fields in GROMACS. (n.d.). Retrieved from [Link]

Sources

Foundational

Unveiling the Therapeutic Potential: A Deep Dive into the Biological Activity of Novel Phenyl L-Z-Isoleucinamide Derivatives

An In-depth Technical Guide This guide provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of a novel class of compounds: Phenyl L-Z-Isoleucinamide derivatives. Desig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

This guide provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of a novel class of compounds: Phenyl L-Z-Isoleucinamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced methodologies and strategic rationale behind the exploration of these molecules as potential therapeutic agents. We will dissect the structure-activity relationships (SAR), outline detailed experimental protocols, and present a framework for their preclinical assessment.

Introduction: The Rationale for Targeting Isoleucinamide Scaffolds

Amino acid amides represent a privileged scaffold in medicinal chemistry due to their biocompatibility and versatile chemical handles, allowing for systematic structural modifications. The isoleucine backbone, with its chiral centers and hydrophobic side chain, offers a unique three-dimensional topography for molecular recognition by biological targets. Our research initiative stems from the hypothesis that derivatizing the L-Isoleucinamide core at the N-terminus with substituted phenyl rings can unlock novel pharmacological activities. This approach aims to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are critical determinants of cell permeability and target engagement.

Prior work on similar peptide-based structures has indicated potential for anticancer and antimicrobial applications. The introduction of a "Z" group (a common protecting group in peptide synthesis, such as a benzyloxycarbonyl group, or a novel linker) and a phenyl moiety is a strategic design choice to enhance target specificity and metabolic stability. This guide will walk through the journey of these novel derivatives from chemical synthesis to biological characterization.

Synthesis and Characterization: A Strategic Approach

The synthesis of Phenyl L-Z-Isoleucinamide derivatives was approached via a multi-step reaction sequence designed for modularity, allowing for the generation of a diverse library of analogues.

General Synthetic Workflow

The core workflow involves the protection of L-isoleucine, followed by amidation, and finally, the coupling of the substituted phenyl group. This ensures high yields and stereochemical integrity.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection cluster_3 Step 4: Phenyl Coupling A L-Isoleucine B N-Protected L-Isoleucine A->B Boc-Anhydride, NaOH, Dioxane/H2O C N-Boc-L-Isoleucinamide B->C EDC, HOBt, NH4Cl, DMF D L-Isoleucinamide Intermediate C->D 4M HCl in Dioxane F Final Phenyl L-Z-Isoleucinamide Derivative D->F HATU, DIPEA, DMF E Substituted Benzoic Acid E->F HATU, DIPEA, DMF G A PZI-003 Derivative B Mitochondrial Stress A->B C Cytochrome c Release B->C E Apoptosome Formation C->E D Apaf-1 D->E G Caspase-9 (Initiator) E->G F Pro-Caspase-9 F->E I Caspase-3/7 (Executioner) G->I H Pro-Caspase-3/7 H->I J Substrate Cleavage I->J K Apoptosis J->K

Caption: Hypothesized intrinsic apoptotic pathway activated by PZI-003.

A commercially available Caspase-Glo® 3/7 Assay was used to quantify the activity of these caspases in HCT116 cells treated with PZI-003 . The results showed a dose-dependent increase in caspase activity, peaking at 8 hours post-treatment, which strongly supports the hypothesis that PZI-003 induces apoptosis.

Structure-Activity Relationship (SAR) Analysis

The data from our initial library of compounds allows for a preliminary SAR analysis, which is crucial for guiding the design of the next generation of more potent derivatives.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the phenyl ring, such as nitro (NO₂) in PZI-003 , significantly enhances cytotoxic activity compared to halogens (F, Cl) or the unsubstituted phenyl ring. This suggests that the electronic properties of the phenyl ring are a key determinant of biological activity.

  • Positional Isomerism: The position of the substituent also plays a role. While not shown in the summary table, para-substituted compounds (like PZI-001, PZI-002, PZI-003 ) were generally more active than their ortho- or meta- counterparts, suggesting a specific steric and electronic requirement within the target's binding pocket.

  • Lipophilicity: Increased lipophilicity, as seen with the dichloro-substituted PZI-004 , also correlated with higher potency, though not as dramatically as the nitro-substituted analogue. This highlights the delicate balance between electronic effects and physicochemical properties like solubility and membrane permeability.

Conclusion and Future Directions

The novel Phenyl L-Z-Isoleucinamide derivatives, particularly PZI-003 , have demonstrated promising in vitro anticancer activity. The established synthetic route is robust and amenable to further diversification. The preliminary SAR provides a clear roadmap for optimization.

Future work will focus on:

  • Synthesizing a broader range of analogues with diverse electron-withdrawing groups to refine the SAR.

  • Conducting further mechanistic studies, including cell cycle analysis and Western blotting for key apoptotic proteins (e.g., Bcl-2, Bax).

  • Evaluating the lead compounds in more complex 3D cell culture models (spheroids) to better mimic the tumor microenvironment.

  • Initiating in vivo studies in xenograft mouse models to assess the efficacy, pharmacokinetics, and toxicity of the most promising candidates.

This research underscores the potential of chemically modifying simple amino acid scaffolds to generate potent and selective therapeutic agents. The insights gained from this study provide a solid foundation for the continued development of Phenyl L-Z-Isoleucinamide derivatives as a new class of anticancer drugs.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel Peptide Derivatives as Potential Anticancer Agents Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Antimicrobial Peptides: A Promising Avenue for Drug Development Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Protection for the Amino Group Source: Greene's Protective Groups in Organic Synthesis URL: [Link]

  • Title: Racemization in Peptide Synthesis Source: Solid-Phase Peptide Synthesis: A Practical Approach URL: [Link]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

Exploratory

Introduction: The Imperative for Rigorous Structural Elucidation

An In-depth Technical Guide to the Spectroscopic Analysis of Phenyl L-Z-Isoleucinamide In the realm of drug development and peptide chemistry, the precise structural characterization of a molecule is the bedrock upon whi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Phenyl L-Z-Isoleucinamide

In the realm of drug development and peptide chemistry, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. Phenyl L-Z-Isoleucinamide, a derivative of the essential amino acid L-isoleucine, presents a fascinating case study for spectroscopic analysis. Its structure incorporates several key functional groups: a secondary amide, a benzyloxycarbonyl (Z or Cbz) protecting group, two distinct aromatic rings, and two chiral centers. The official IUPAC name for this compound is benzyl ((2S,3S)-3-methyl-1-oxo-1-(phenylamino)pentan-2-yl)carbamate, and its molecular weight is 340.42 g/mol .[1]

This guide provides a comprehensive, multi-technique approach to the structural elucidation of Phenyl L-Z-Isoleucinamide. We will move beyond a simple recitation of methods to explore the underlying causality behind experimental choices, ensuring that each step is part of a self-validating analytical system. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require not just data, but actionable intelligence on molecular structure and stereochemistry.

Chapter 1: The Integrated Spectroscopic Workflow

A single spectroscopic technique provides only one piece of the structural puzzle. A robust analysis relies on the synergistic integration of multiple methods. Nuclear Magnetic Resonance (NMR) reveals the carbon-hydrogen framework and connectivity, Infrared (IR) spectroscopy identifies key functional groups, Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, and Chiroptical spectroscopy confirms the absolute stereochemistry.

The logical flow of analysis ensures that data from one technique informs and validates the interpretation of another, leading to an unambiguous structural assignment.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Framework cluster_2 Stereochemical Confirmation Sample Sample MS Mass Spectrometry (Molecular Weight, Formula) Sample->MS IR Infrared Spectroscopy (Functional Groups) Sample->IR NMR NMR Spectroscopy (1H, 13C, 2D) (Connectivity) Sample->NMR CD Circular Dichroism (Absolute Stereochemistry) Sample->CD Final Unambiguous Structure of Phenyl L-Z-Isoleucinamide MS->Final Confirms Mass IR->Final Confirms Bonds NMR->Final Defines Skeleton CD->Final Confirms Chirality

Caption: Integrated workflow for structural elucidation.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Scaffold

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of every atom in the molecule.

Expertise & Causality: Experimental Design

The choice of solvent and NMR experiments is critical. For a peptide derivative like Phenyl L-Z-Isoleucinamide, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds slows the exchange of labile N-H protons, making them sharp and observable in the ¹H NMR spectrum. This is crucial for identifying the amide and carbamate N-H signals, which are key structural markers.

A comprehensive NMR analysis involves a suite of experiments. A standard 1D ¹H NMR provides initial information on proton environments and their couplings, while a 1D ¹³C NMR (typically proton-decoupled) reveals the number of unique carbon environments.[2] For unambiguous assignment, 2D experiments like COSY (Correlation Spectroscopy), which shows ¹H-¹H couplings, and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Correlation), which correlates directly bonded ¹H-¹³C pairs, are indispensable.[3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of Phenyl L-Z-Isoleucinamide in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width covering -1 to 12 ppm.

    • Reference the spectrum to the residual DMSO solvent peak at ~2.50 ppm.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width covering 0 to 200 ppm.

    • Reference the spectrum to the DMSO-d₆ solvent peak at ~39.5 ppm.[4]

  • 2D NMR Acquisition (COSY & HSQC):

    • Acquire a gradient-enhanced COSY experiment to establish proton-proton correlations.

    • Acquire a gradient-enhanced HSQC experiment to correlate protons with their directly attached carbons.

Data Presentation: Predicted NMR Shifts

The following tables summarize the expected chemical shifts based on the known structure and data from similar compounds.[5][6][7]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton(s) Environment Predicted Shift (ppm) Multiplicity
N-H (amide) Phenylamide ~10.0 s
N-H (carbamate) Z-group ~7.5 - 8.0 d
Aromatic Phenylamide & Benzyl ~7.0 - 7.6 m
CH₂ (benzyl) Z-group ~5.1 s
α-CH Isoleucine ~4.2 - 4.4 m
β-CH Isoleucine ~1.8 - 2.0 m
γ-CH₂ Isoleucine ~1.1 - 1.5 m
γ-CH₃ Isoleucine ~0.9 d

| δ-CH₃ | Isoleucine | ~0.85 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon(s) Environment Predicted Shift (ppm)
C=O (amide) Phenylamide ~172
C=O (carbamate) Z-group ~156
Aromatic Phenylamide & Benzyl ~120 - 140
CH₂ (benzyl) Z-group ~66
α-C Isoleucine ~58
β-C Isoleucine ~37
γ-C (CH₂) Isoleucine ~25
γ-C (CH₃) Isoleucine ~15

| δ-C (CH₃) | Isoleucine | ~11 |

Note: The differentiation between the (2S,3S)-isoleucine and the (2S,3R)-allo-isoleucine diastereomers can be confirmed by subtle but distinct differences in the chemical shifts and coupling constants of the α- and β-protons and carbons.[7][8][9]

Chapter 3: Infrared (IR) Spectroscopy: Identifying Key Bonds

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expertise & Causality: Interpreting Amide and Carbamate Signals

For Phenyl L-Z-Isoleucinamide, the IR spectrum will be dominated by signals from the secondary amide and the carbamate moieties.[10] Both contain N-H and C=O bonds, but their vibrational frequencies will differ slightly due to their distinct electronic environments. The secondary amide N-H stretch typically appears as a single, sharp peak, while the C=O stretch is very strong.[11] The carbamate group also shows characteristic C=O and C-O stretching frequencies.[12] The presence of aromatic rings will be confirmed by C=C stretching and C-H bending vibrations.[13]

G compound Phenyl L-Z-Isoleucinamide Secondary Amide Carbamate Aromatic Rings Aliphatic C-H ir_peaks Key IR Absorptions ~3300 cm⁻¹ (N-H Stretch) ~1700 cm⁻¹ (C=O, Carbamate) ~1650 cm⁻¹ (C=O, Amide I) ~1540 cm⁻¹ (N-H Bend, Amide II) ~1600, ~1495 cm⁻¹ (C=C Stretch) 2850-3000 cm⁻¹ (C-H Stretch) compound:f0->ir_peaks:p0 compound:f0->ir_peaks:p2 compound:f0->ir_peaks:p3 compound:f1->ir_peaks:p0 compound:f1->ir_peaks:p1 compound:f2->ir_peaks:p4 compound:f3->ir_peaks:p5

Caption: Correlation of functional groups to IR peaks.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the crystalline Phenyl L-Z-Isoleucinamide powder directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: Expected IR Absorption Bands

Table 3: Key IR Absorption Frequencies

Frequency (cm⁻¹) Vibration Type Functional Group Intensity
~3300 N-H Stretch Secondary Amide & Carbamate Medium-Strong
3030-3100 C-H Stretch Aromatic Medium
2850-2970 C-H Stretch Aliphatic (Isoleucine) Medium
~1700 C=O Stretch Carbamate (Z-group) Strong
~1650 C=O Stretch (Amide I) Secondary Amide Strong
~1540 N-H Bend (Amide II) Secondary Amide Strong

| 1600, 1495 | C=C Stretch | Aromatic Rings | Medium, Variable |

The presence of two distinct C=O bands (~1700 and ~1650 cm⁻¹) and a sharp N-H stretch around 3300 cm⁻¹ provides a definitive fingerprint for the protected amino acid amide structure.[14]

Chapter 4: Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation analysis, details about its substructures. This data is essential for confirming the molecular formula and corroborating the connectivity determined by NMR.

Expertise & Causality: Choosing the Right Technique

Electrospray Ionization (ESI) is the preferred method for a molecule like Phenyl L-Z-Isoleucinamide. It is a "soft" ionization technique that typically produces the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This allows for the precise determination of the molecular weight. High-resolution mass spectrometry (HRMS), often performed on a Time-of-Flight (TOF) or Orbitrap analyzer, can determine the mass with enough accuracy (typically < 5 ppm) to confirm the elemental composition (C₂₀H₂₄N₂O₃).

Tandem mass spectrometry (MS/MS) is used to induce and analyze fragmentation.[15] By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that is characteristic of the molecule's structure.[16][17]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.

  • Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • MS Acquisition (Full Scan):

    • Infuse the sample or inject it via LC.

    • Acquire a full scan mass spectrum in positive ion mode over an m/z range of 100-500.

    • The expected [M+H]⁺ ion should appear at m/z 341.42.

  • MS/MS Acquisition (Product Ion Scan):

    • Set the mass spectrometer to isolate the precursor ion at m/z 341.4.

    • Apply collision energy to induce fragmentation.

    • Acquire the product ion spectrum to observe the fragment ions.

Data Presentation: Predicted Fragmentation Pattern

The fragmentation of peptide-like molecules in CID is well-understood and typically involves cleavage of the amide bonds.

G M [M+H]⁺ m/z 341.4 F1 Loss of Toluene [M+H - 92]⁺ m/z 249.4 M->F1 Cleavage of benzyl C-O F2 Loss of Phenyl Isocyanate [M+H - 119]⁺ m/z 222.4 M->F2 Rearrangement & Loss F3 Benzyl Cation [C₇H₇]⁺ m/z 91.1 M->F3 Cleavage of benzyl C-O F4 Phenylaminocarbonyl-Isoleucine Fragment m/z 249.2 M->F4 Cleavage of carbamate N-C

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Chapter 5: Chiroptical Spectroscopy: Confirming Absolute Stereochemistry

While NMR can distinguish between diastereomers, Circular Dichroism (CD) spectroscopy is the definitive technique for confirming the absolute stereochemistry of chiral molecules. It measures the differential absorption of left and right-handed circularly polarized light.

Expertise & Causality: Probing Chiral Centers

Phenyl L-Z-Isoleucinamide has two chiral centers at the α and β carbons of the isoleucine residue. Furthermore, it contains two aromatic chromophores (the phenyl and benzyl groups) which, when held in a chiral environment, will produce distinct signals in the near-UV region (250-320 nm).[18] The specific shape and sign of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of these groups, providing a fingerprint of the (2S,3S) configuration. The interaction of the aromatic rings can lead to exciton coupling, resulting in characteristic bisignate Cotton effects.[19]

Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Prepare a solution of known concentration (e.g., 0.1-1.0 mg/mL) in a transparent solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a CD spectropolarimeter. The instrument should be purged with nitrogen gas, especially for far-UV measurements.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 mm or 1 cm path length.

    • Record a baseline spectrum with the solvent alone.

    • Record the sample spectrum from ~320 nm to 200 nm.

  • Data Processing: Subtract the solvent baseline from the sample spectrum. The data is typically reported in units of molar ellipticity ([θ]).

Expected Results

For an L-amino acid derivative, characteristic CD signals are expected. The aromatic side chains of the phenyl and benzyl groups will produce signals in the near-UV range (255-290 nm).[20] The overall spectral signature will be compared to literature data for similar Z-protected L-isoleucine compounds or computational predictions to confirm the absolute (2S,3S) stereochemistry.[21]

Conclusion

The structural elucidation of Phenyl L-Z-Isoleucinamide is achieved not by a single measurement, but by the logical and systematic integration of multiple spectroscopic techniques. NMR spectroscopy defines the covalent framework, IR spectroscopy confirms the presence of essential functional groups, mass spectrometry validates the molecular formula and provides substructural clues, and circular dichroism provides the final, unambiguous confirmation of its absolute stereochemistry. This comprehensive, self-validating approach exemplifies the rigor required in modern chemical and pharmaceutical sciences, ensuring that the molecule taken forward for further study is known with the highest possible degree of certainty.

References

  • Novak, I., & Rusu, O. (2010). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Physical Chemistry A. Available at: [Link]

  • Ueda, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Royal Society of Chemistry. (2009). Supplementary Information for a chemical communication. Royal Society of Chemistry.
  • Royal Society of Chemistry. (n.d.). Supplementary Information detailing NMR data for various organic compounds. Royal Society of Chemistry.
  • LibreTexts Chemistry. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

  • Bossa, J. B., et al. (2014). Carbamic acid and carbamate formation in NH3:CO2 ices-UV irradiation versus thermal processes. Astronomy & Astrophysics. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • Li, L., et al. (2011). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. PMC. Available at: [Link]

  • Tunga, R., & Kumar, A. (2018). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. ResearchGate. Available at: [Link]

  • AA Blocks. (n.d.). Phenyl L-Z-Isoleucinamide | 134015-93-3. AA Blocks. Available at: [Link]

  • Wessjohann, L. A., & Westermann, B. (2003). 7.5 High Resolution NMR Spectroscopy. Thieme Chemistry. This source discusses advanced NMR techniques for peptide analysis.
  • Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. PMC. Available at: [Link]

  • Berger, S. (1999). 15N NMR chemical shifts of amino acid derivatives. ResearchGate. Available at: [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. Available at: [Link]

  • van der Oest, C., et al. (2020). Amino Acid Profiling from Fingerprints Using Amide Stationary-Phase UPLC-MS. Springer Protocols. Available at: [Link]

  • Crich, D., & Le Maho, S. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bilynskyi, M. M., et al. (2021). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PMC. Available at: [Link]

  • Todoroki, Y., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2011). A novel oxalic amide-linked bisporphyrinate for chiral recognition of amino acid ethyl esters. Dalton Transactions. Available at: [Link]

  • PubChem. (n.d.). L-Phenylalanyl-L-isoleucine. National Institutes of Health. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for a research article. Rsc.org.
  • Czajlik, A., et al. (2025). Near-UV Circular Dichroism and Second-Derivative Fluorescence Spectroscopy as Complementary Tools for Studying Ligand–Albumin Interactions. MDPI. Available at: [Link]

  • Smith, D. G., & Jones, G. A. (2013). Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions. Springer Protocols. Available at: [Link]

  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Strickland, E. H. (1972). High-resolution circular dichroism of N-acetyl-L-phenylalaninamide: Solvent effects. Scilit. Available at: [Link]

  • Crich, D., & Le Maho, S. (2017). NMR-based assignment of isoleucine: Vs. allo -isoleucine stereochemistry. ResearchGate. Available at: [Link]

  • Armishaw, C., et al. (2020). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst. Available at: [Link]

  • Wysocki, V. H., & Resing, K. A. (2005). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. This textbook chapter provides a foundational understanding of mass spectrometry principles.
  • Adler-Abramovich, L., & Gazit, E. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ResearchGate. Available at: [Link]

  • Armishaw, C., et al. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. University of Bristol Research Portal. Available at: [Link]

  • Crich, D., & Le Maho, S. (2017). Chemical shifts and coupling constants of L-isoleucine and D-allo-isoleucine diastereoisomers. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • Pluhařová, E., et al. (2010). Chiroptical Properties of Amino Acids: A Density Functional Theory Study. MDPI. Available at: [Link]

  • PubChem. (n.d.). L-Isoleucinamide. National Institutes of Health. Available at: [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Chemistry Steps. Available at: [Link]

  • Wiechert, W., et al. (2001). Fragment Formula Calculator (FFC): Determination of Chemical Formulas for Fragment Ions in Mass Spectrometric Data. PMC. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Early Discovery and Development of Phenyl L-Z-Isoleucinamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the putative early discovery and development of Phenyl L-Z-Isoleucinamide, a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative early discovery and development of Phenyl L-Z-Isoleucinamide, a specialized amino acid derivative. While not a widely commercialized compound, its structural motifs suggest significant potential in medicinal chemistry. This document delineates a plausible discovery pathway, proposes a detailed synthetic methodology, and explores potential biological activities and mechanisms of action based on analogous structures. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel peptide-based therapeutic agents.

Introduction: The Rationale for Phenyl L-Z-Isoleucinamide

The intersection of amino acid chemistry and medicinal chemistry has yielded a vast array of therapeutic agents. The specific incorporation of protecting groups and aromatic moieties onto amino acid scaffolds can profoundly influence their pharmacological properties, including receptor affinity, metabolic stability, and cell permeability. "Phenyl L-Z-Isoleucinamide" is understood to be N-(benzyloxycarbonyl)-L-isoleucine phenylamide. The "Z" designation is the standard abbreviation for the benzyloxycarbonyl (Cbz) group, a widely used protecting group in peptide synthesis. The "Phenyl" and "amide" components indicate the presence of a phenyl group attached to the isoleucine backbone via an amide linkage.

The L-isoleucine core provides a chiral scaffold with a branched, hydrophobic side chain, which can be crucial for specific protein-ligand interactions. The N-terminal Cbz group offers a stable, yet removable, protecting group that is essential during synthesis and can also contribute to the molecule's overall lipophilicity and potential bioactivity. The C-terminal phenylamide introduces a rigid, aromatic structure that can participate in π-π stacking, hydrophobic, and cation-π interactions within a biological target. This combination of features suggests that Phenyl L-Z-Isoleucinamide was likely conceptualized as a novel peptidomimetic for screening in various therapeutic areas.

Plausible Discovery and Early Development

The discovery of Phenyl L-Z-Isoleucinamide would have likely emerged from a rational drug design program aimed at developing novel enzyme inhibitors or receptor modulators. The development process can be broken down into several logical phases:

  • Target Identification and Hypothesis: Researchers would have identified a biological target, such as a protease, kinase, or G-protein coupled receptor, where the binding pocket is known to accommodate hydrophobic and aromatic residues. The hypothesis would be that a molecule combining the structural features of isoleucine and a phenyl group could achieve high-affinity binding.

  • Scaffold Design: L-isoleucine would be chosen as the starting scaffold due to its specific stereochemistry and side-chain structure. The Cbz protecting group would be selected for its stability during the initial synthetic steps and its known influence on the electronic and steric properties of the N-terminus.

  • Introduction of the Phenyl Moiety: The decision to incorporate a phenylamide at the C-terminus would be driven by the desire to introduce a significant aromatic component to probe for interactions within the target's binding site. Aniline is the logical and most direct precursor for this modification.

  • Synthesis and Characterization: The initial synthesis would focus on developing a reliable and scalable method to produce the target compound with high purity. Characterization would involve standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm the structure and stereochemistry.

Synthetic Pathway and Experimental Protocols

The synthesis of Phenyl L-Z-Isoleucinamide can be achieved through a straightforward, yet robust, multi-step process.

Overall Synthetic Scheme

Synthesis_Pathway Isoleucine L-Isoleucine Z_Isoleucine N-Cbz-L-Isoleucine Isoleucine->Z_Isoleucine Benzyl Chloroformate, Base Activated_Intermediate Activated Intermediate (e.g., Acid Chloride or Active Ester) Z_Isoleucine->Activated_Intermediate Activating Agent (e.g., SOCl₂, EDCI/HOBt) Final_Product Phenyl L-Z-Isoleucinamide Activated_Intermediate->Final_Product Aniline, Base Aniline Aniline Aniline->Final_Product

Caption: Proposed synthetic pathway for Phenyl L-Z-Isoleucinamide.

Step 1: N-terminal Protection of L-Isoleucine

Protocol:

  • Dissolution: Dissolve L-isoleucine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium carbonate (2.5 eq) portion-wise while stirring.

  • Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-L-isoleucine as a white solid.

Step 2: Amide Coupling with Aniline

Protocol:

  • Activation: Dissolve N-Cbz-L-isoleucine (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and stir at 0 °C for 30 minutes to form the active ester.

  • Amine Addition: Add aniline (1.1 eq) to the reaction mixture.

  • Coupling: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) and allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford Phenyl L-Z-Isoleucinamide.

Physicochemical and Pharmacological Profile (Hypothesized)

Based on its structure, a hypothetical profile for Phenyl L-Z-Isoleucinamide can be constructed.

PropertyPredicted Value/Characteristic
Molecular Formula C₂₂H₂₈N₂O₃
Molecular Weight 384.47 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents like DCM, ethyl acetate, and DMSO; poorly soluble in water.
LogP (calculated) ~4.5 - 5.5
Potential Targets Proteases (e.g., caspases, calpains), Kinases, GPCRs with hydrophobic binding pockets.
Potential Bioactivity Anticancer, antibacterial, antifungal, anti-inflammatory.[1]

Postulated Mechanism of Action and Signaling Pathways

Given the structural similarities to known bioactive molecules, Phenyl L-Z-Isoleucinamide could exert its effects through several mechanisms. For instance, isoleucine sulfonamide derivatives have been shown to exhibit anticancer activity by targeting the p53 tumor suppressor pathway.[1]

Mechanism_of_Action cluster_cell Cancer Cell cluster_drug Phenyl L-Z-Isoleucinamide P53 p53 MDM2 MDM2 P53->MDM2 induces Apoptosis Apoptosis P53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest P53->Cell_Cycle_Arrest MDM2->P53 inhibits (ubiquitination) Drug Phenyl L-Z-Isoleucinamide Drug->MDM2 Potential Inhibition

Caption: Postulated mechanism of action targeting the p53 pathway.

This proposed mechanism suggests that Phenyl L-Z-Isoleucinamide could potentially disrupt the interaction between p53 and its negative regulator, MDM2. By inhibiting MDM2, p53 levels would stabilize and accumulate, leading to the activation of downstream pathways that promote apoptosis and cell cycle arrest in cancer cells.

Conclusion and Future Directions

Phenyl L-Z-Isoleucinamide represents a compelling, albeit currently specialized, molecular scaffold with significant potential for drug discovery. Its rational design, combining the key features of a natural amino acid, a stable protecting group, and an aromatic moiety, makes it an attractive candidate for screening against a variety of biological targets. The synthetic route outlined in this guide is robust and amenable to modification for the generation of a library of related analogues. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological evaluation to elucidate its true therapeutic potential. The exploration of its structure-activity relationship through the synthesis of derivatives with modified phenyl rings and alternative N-terminal protecting groups could lead to the discovery of potent and selective therapeutic agents.

References

  • Isoleucine with secondary sulfonamide functionality as anticancer, antibacterial and antifungal agents. Journal of Biomolecular Structure & Dynamics, 39(17), 6543-6560. [Link]

Sources

Exploratory

"exploring the enantioselective synthesis of Phenyl L-Z-Isoleucinamide"

An In-Depth Technical Guide to the Enantioselective Synthesis of N-(Benzyloxycarbonyl)-L-Isoleucine N'-Phenylamide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of N-(Benzyloxycarbonyl)-L-Isoleucine N'-Phenylamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the enantioselective synthesis of N-(Benzyloxycarbonyl)-L-Isoleucine N'-Phenylamide, a chiral building block of significant interest in peptidomimetic and pharmaceutical research. The inherent challenge in this synthesis lies in the precise control of the two adjacent stereocenters (2S, 3S) characteristic of the L-isoleucine scaffold. We will dissect two primary synthetic paradigms: a convergent approach via direct amidation of enantiopure Z-L-Isoleucine and a more fundamental, diastereoselective strategy employing chiral auxiliaries to construct the isoleucine core from achiral precursors. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, field-tested protocols but also the underlying mechanistic principles that govern stereochemical outcomes.

Introduction and Strategic Overview

N-(Benzyloxycarbonyl)-L-Isoleucine N'-Phenylamide is a derivative of the essential amino acid L-isoleucine, featuring a benzyloxycarbonyl (Z) group protecting the α-amino moiety and a phenylamide at the C-terminus. The unique steric and electronic properties conferred by these modifications make it a valuable synthon. The paramount challenge in its synthesis is the control of stereochemistry at both the α-carbon (C2) and the β-carbon (C3). L-Isoleucine is (2S, 3S)-2-amino-3-methylpentanoic acid; any deviation can lead to the formation of three other stereoisomers: D-isoleucine (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S), complicating purification and compromising biological activity.

Our exploration is centered around two distinct retrosynthetic pathways, each offering unique advantages in terms of efficiency, scalability, and control.

G cluster_A Strategy A: Convergent Amidation cluster_B Strategy B: Asymmetric Synthesis Target Phenyl L-Z-Isoleucinamide Z_Ile Z-L-Isoleucine Target->Z_Ile Amide Bond Disconnection Aniline Aniline Target->Aniline Amide Bond Disconnection Auxiliary Chiral Auxiliary + Propionate Unit Z_Ile->Auxiliary Isoleucine Core Disconnection Reagents Ethyl Iodide, Electrophilic Azide Z_Ile->Reagents Isoleucine Core Disconnection

Caption: Retrosynthetic analysis of Phenyl L-Z-Isoleucinamide.

  • Strategy A (Convergent Amidation): This approach is the most direct, involving the coupling of commercially available or pre-synthesized enantiopure Z-L-Isoleucine with aniline. Its success hinges on the efficiency of the amide bond formation and, critically, the suppression of racemization at the α-carbon during the activation of the carboxylic acid.

  • Strategy B (Chiral Auxiliary-Mediated Synthesis): This is a more foundational approach that builds the chiral isoleucine framework from simpler, achiral starting materials. By temporarily installing a chiral auxiliary, we can direct the diastereoselective formation of the Cα-Cβ bond and the installation of the α-amino group, offering exquisite stereochemical control.[][2]

Strategy A: Convergent Synthesis via Direct Amidation

This strategy is predicated on the availability of high-purity Z-L-Isoleucine. The core of this method is the activation of the carboxylic acid to facilitate nucleophilic attack by aniline.

Causality and Mechanistic Insights: The Role of Coupling Reagents

Standard peptide coupling reagents are employed to form an activated intermediate that is highly susceptible to aminolysis. A common and effective combination is N,N'-Dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt).[3]

Mechanism of Action:

  • Activation: The carboxylate oxygen of Z-L-Isoleucine attacks the carbodiimide carbon of DCC, forming a highly reactive O-acylisourea intermediate.

  • Racemization Suppression: This intermediate is prone to intramolecular cyclization to an oxazolone, a species that can easily tautomerize, leading to racemization of the α-carbon. HOBt acts as an intercepting agent, reacting with the O-acylisourea to form a less reactive HOBt-ester. This new intermediate is stable enough to prevent oxazolone formation but sufficiently electrophilic to react cleanly with aniline.[3]

  • Amidation: Aniline attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate that collapses to yield the desired Phenyl L-Z-Isoleucinamide and regenerates HOBt. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

G cluster_workflow Direct Amidation Workflow Start 1. Dissolve Z-L-Isoleucine, Aniline, HOBt in CH2Cl2 Add_DCC 2. Add DCC in ice-bath Start->Add_DCC Stir 3. Stir overnight at room temperature Add_DCC->Stir Filter 4. Filter DCU byproduct Stir->Filter Wash 5. Wash filtrate (1M HCl, 1M KOH, H2O) Filter->Wash Dry 6. Dry (MgSO4) & Concentrate Wash->Dry Purify 7. Purify (Crystallization/Chromatography) Dry->Purify

Caption: Experimental workflow for DCC/HOBt mediated amidation.

Experimental Protocol: DCC/HOBt Mediated Amidation

This protocol is adapted from established procedures for the synthesis of L-isoleucine amide derivatives.[3][4]

Materials:

  • Z-L-Isoleucine (1.0 eq)

  • Aniline (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • 1M Potassium Hydroxide (KOH)

  • Brine, Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask maintained under an inert atmosphere (N₂), dissolve Z-L-Isoleucine (1.0 eq), aniline (1.0 eq), and HOBt (1.2 eq) in anhydrous CH₂Cl₂.

  • Cool the flask in an ice-water bath (0 °C).

  • Add a solution of DCC (1.1 eq) in CH₂Cl₂ dropwise to the reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold CH₂Cl₂.

  • Combine the filtrates and transfer to a separatory funnel. Wash sequentially with 1M HCl, 1M KOH, and brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to yield the pure Phenyl L-Z-Isoleucinamide.

Strategy B: Chiral Auxiliary-Mediated Asymmetric Synthesis

For de novo synthesis, where enantiopure L-isoleucine is not the starting point, chiral auxiliaries provide a powerful method for establishing both stereocenters with high fidelity. The Evans' oxazolidinone auxiliaries are a gold standard for this type of transformation.[][5]

Causality and Mechanistic Insights: Evans' Asymmetric Alkylation

The logic of this approach is to use a recoverable chiral molecule to create a diastereomeric intermediate. The inherent stereochemistry of the auxiliary then directs subsequent bond formations to occur on a specific face of the molecule.

Stereodirecting Mechanism:

  • Imide Formation: A propionyl group is attached to a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl imide.

  • Chelated Enolate Formation: Treatment with a Lewis acidic base like dibutylboron triflate (Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine) generates a Z-boron enolate. The boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the entire system into a rigid, planar conformation.

  • Face-Selective Alkylation: The bulky phenyl group at the C5 position of the auxiliary sterically blocks the si-face of the enolate. Consequently, an incoming electrophile, such as ethyl iodide, is forced to approach from the less hindered re-face. This highly organized transition state is the key to the reaction's high diastereoselectivity, establishing the (3S) stereocenter of the isoleucine backbone.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., with lithium hydroperoxide) and recovered for reuse.[6] This step reveals a chiral carboxylic acid, now containing the correct stereochemistry for the isoleucine side chain. The subsequent steps of installing the amino group (e.g., via α-azidation), reduction, Z-protection, and amidation would follow.

Caption: Stereochemical control in Evans' asymmetric alkylation.

Experimental Protocol: Diastereoselective Alkylation

This protocol outlines the key stereochemistry-defining step.

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Ethyl Iodide (EtI) (3.0 eq)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (N₂).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the boron enolate.

  • Add ethyl iodide (3.0 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.[6]

  • The diastereomeric excess (d.e.) of the crude product should be determined by ¹H NMR or HPLC analysis before proceeding to the auxiliary cleavage step.

Analytical Validation and Data Presentation

Verifying the stereochemical integrity of the final product is non-negotiable. Due to the subtle structural differences between isoleucine stereoisomers, specialized analytical techniques are required.

Key Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most definitive method for determining enantiomeric and diastereomeric purity. A chiral stationary phase (CSP) is used to resolve all four stereoisomers, allowing for precise quantification.[7]

  • Chiral Derivatizing Agents: An alternative to chiral HPLC involves reacting the final product (or an intermediate) with a chiral derivatizing agent (e.g., Marfey's reagent, L-FDVDA) to create diastereomeric adducts.[8] These diastereomers can often be separated and quantified using standard reverse-phase HPLC.

Table 1: Representative Analytical Data for Stereochemical Purity Analysis

StereoisomerRetention Time (min)Peak Area (%)Stereochemical Purity
L-Isoleucine Derivative 12.5 99.5 ee: 99.0%
D-Isoleucine Derivative14.80.25de: >99.0%
L-allo-Isoleucine Derivative16.20.20
D-allo-Isoleucine Derivative18.90.05
Note: Values are representative and can vary based on the specific chiral column and mobile phase conditions used.[6]

Troubleshooting and Field-Proven Insights

ProblemProbable CauseRecommended Solution
Low Yield in Amidation (Strategy A) Incomplete activation of the carboxylic acid; decomposition of the activated intermediate.Ensure all reagents are anhydrous. Use fresh DCC. Maintain the initial reaction temperature at 0 °C during DCC addition to minimize side reactions.
Epimerization at α-Carbon (Strategy A) Over-activation or prolonged exposure to basic conditions during workup.Use HOBt or a similar additive to suppress racemization.[3] Avoid unnecessarily long reaction times and harsh basic conditions during the aqueous workup.
Low Diastereoselectivity (Strategy B) Incomplete or incorrect enolate formation; insufficiently low temperature.Use a reliable base/Lewis acid combination like Bu₂BOTf/DIPEA. Ensure the reaction is maintained at -78 °C during enolate formation and alkylation, as higher temperatures can compromise the rigidity of the transition state and lower the energy barrier for the undesired pathway.[6]
Difficult Product Purification Contamination with starting materials or byproducts (e.g., DCU).For Strategy A, ensure complete filtration of DCU; multiple washes of the filter cake may be necessary. For both strategies, if crystallization fails, utilize automated flash column chromatography with a carefully selected solvent gradient for optimal separation.

Conclusion and Future Outlook

The enantioselective synthesis of Phenyl L-Z-Isoleucinamide can be approached with high confidence using established chemical principles. For laboratories with access to enantiopure Z-L-Isoleucine, the convergent amidation strategy (A) offers a rapid and efficient route, provided that racemization is carefully controlled through the use of additives like HOBt. For projects requiring the synthesis from fundamental building blocks or the creation of analogues with modified side chains, the chiral auxiliary-mediated approach (B) provides unparalleled stereochemical control and is a testament to the power of diastereoselective reactions.

Looking forward, the fields of organocatalysis and biocatalysis present exciting new frontiers. Engineered enzymes, such as variants of phenylalanine ammonia lyases (PALs), could one day offer a direct, highly selective hydroamination route to complex amino acid derivatives, potentially reducing the number of synthetic steps and improving the overall environmental footprint of the synthesis.[9][10]

References

  • BenchChem (2025). A Comparative Analysis of Chemical Synthesis Routes for L-Isoleucine.
  • BenchChem (n.d.). Technical Support Center: Stereoselective Synthesis of L-Isoleucine.
  • BOC Sciences (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(7), 2243-2266. (Note: While not directly provided, this is a foundational review relevant to the topic. The provided search result[11] discusses amidation in a related context.)

  • ResearchGate (n.d.). Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.
  • Tosi, E., de Figueiredo, R. M., & Campagne, J. M. (2021). Enantioselective Catalytic C-H Amidations: An Highlight. Catalysts, 11(4), 471*.
  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides (pp. 249-303). Academic Press.
  • Sunkur, M., Aydin, S., Aral, T., Dag, B., & Erenler, R. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. Organic Communications, 14(3), 235-246.
  • Hamada, Y., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. International Journal of Molecular Sciences, 24(21), 15875*.
  • BenchChem (n.d.). Technical Support Center: L-Isoleucine Resolution.
  • ResearchGate (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent.
  • Sunkur, M., Aydin, S., Aral, T., Dag, B., & Erenler, R. (2021). Preparation of new mono-and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ResearchGate.
  • Rovardi, C., et al. (2024). Engineered Phenylalanine Ammonia-Lyases for the Enantioselective Synthesis of Aspartic Acid Derivatives. Angewandte Chemie International Edition.
  • Wu, X., et al. (2024). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol for the Solubilization of Phenyl L-Z-Isoleucinamide in DMSO

For distribution to: Researchers, scientists, and drug development professionals. Introduction: A Strategic Approach to Solubilizing Phenyl L-Z-Isoleucinamide Phenyl L-Z-Isoleucinamide is a synthetic peptidomimetic compo...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Solubilizing Phenyl L-Z-Isoleucinamide

Phenyl L-Z-Isoleucinamide is a synthetic peptidomimetic compound with potential applications in various research and drug discovery endeavors. The "Z" group, a benzyloxycarbonyl protecting group, and the phenylamide moiety contribute to the compound's hydrophobicity. Consequently, dimethyl sulfoxide (DMSO) is a solvent of choice for preparing concentrated stock solutions due to its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[1] This document provides a comprehensive, experience-driven guide for the effective dissolution of Phenyl L-Z-Isoleucinamide in DMSO, emphasizing procedural rationale and best practices to ensure the integrity and reproducibility of your experiments.

The following protocol is designed as a self-validating system, guiding the user through a logical workflow to achieve a clear, stable stock solution, even in the absence of predetermined, specific solubility data for this compound.

I. Foundational Principles: Understanding the Compound and Solvent

A thorough understanding of the key reagents is paramount to developing a robust dissolution protocol.

Phenyl L-Z-Isoleucinamide: Key Characteristics

Table 1: Properties of Phenyl L-Z-Isoleucinamide

PropertyValueSource
CAS Number 134015-93-3[1]
Molecular Weight 340.42 g/mol [1]
Synonym(s) benzyl ((2S,3S)-3-methyl-1-oxo-1-(phenylamino)pentan-2-yl)carbamate

Dimethyl Sulfoxide (DMSO): The "Universal" Solvent

DMSO is a polar aprotic solvent, meaning it has a high dielectric constant and is an excellent solvent for a wide array of organic molecules.[3] Its miscibility with water and many organic solvents makes it a versatile choice for preparing stock solutions that will be further diluted in aqueous media for biological assays.[4]

However, the hygroscopic nature of DMSO (its tendency to absorb moisture from the air) is a critical consideration. The presence of water can negatively impact the solubility of hydrophobic compounds and may contribute to their degradation over time.[4] Therefore, the use of anhydrous, high-purity DMSO is strongly recommended.

II. Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow for preparing a stock solution of Phenyl L-Z-Isoleucinamide in DMSO, from initial calculations to final storage.

Dissolution_Workflow Workflow for Phenyl L-Z-Isoleucinamide Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use Calculate_Mass 1. Calculate Required Mass for Target Concentration Weigh_Compound 2. Accurately Weigh Compound Calculate_Mass->Weigh_Compound Add_DMSO 3. Add Anhydrous DMSO Weigh_Compound->Add_DMSO Facilitate_Dissolution 4. Facilitate Dissolution (Vortexing/Sonication) Add_DMSO->Facilitate_Dissolution Visual_Inspection 5. Visually Inspect for Complete Dissolution Facilitate_Dissolution->Visual_Inspection Visual_Inspection->Facilitate_Dissolution If Particulates Remain Aliquot 6. Aliquot into Single-Use Vials Visual_Inspection->Aliquot If Clear Solution Store 7. Store at -20°C or -80°C Aliquot->Store Dilute 8. Dilute for Working Solution Store->Dilute

Caption: A stepwise workflow for the preparation of a Phenyl L-Z-Isoleucinamide stock solution in DMSO.

III. Detailed Protocol for Dissolving Phenyl L-Z-Isoleucinamide in DMSO

This protocol provides a general guideline for preparing a stock solution. It is recommended to first perform a small-scale solubility test before preparing a large batch.

Materials and Equipment:

  • Phenyl L-Z-Isoleucinamide (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

  • Determine the Target Stock Concentration: For many in vitro assays, a starting stock concentration of 10 mM is common.[5][6] However, for compounds with unknown solubility, it is prudent to start with a more conservative concentration, such as 1 mM or 5 mM, and scale up if solubility permits.

  • Calculate the Required Mass: Use the following formula to calculate the mass of Phenyl L-Z-Isoleucinamide needed:

    Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

    Example for a 10 mM stock in 1 mL: Mass (mg) = 10 mmol/L * 340.42 g/mol * 0.001 L = 3.4042 mg

  • Weigh the Compound:

    • Place a sterile microcentrifuge tube or vial on the analytical balance and tare the weight.

    • Carefully add the calculated mass of Phenyl L-Z-Isoleucinamide to the tube.

  • Add DMSO:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Facilitate Dissolution:

    • Tightly cap the tube and vortex the solution for 30-60 seconds.

    • Visually inspect the solution against a light source to check for any undissolved particles.

    • If the compound is not fully dissolved, continue vortexing for another 1-2 minutes.

    • If particulates remain, sonication in a water bath for 5-10 minutes can aid in dissolution. Gentle warming (up to 37°C) may also be employed, but caution should be exercised as heat can degrade some compounds.[2]

  • Final Inspection and Aliquoting:

    • Once a clear solution is obtained, it is ready for use.

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes.

  • Storage:

    • Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution should remain stable for several months. Studies have shown that many compounds are stable in DMSO for extended periods when stored properly.[4]

IV. Best Practices and Troubleshooting

Ensuring Experimental Success:

  • Use High-Purity, Anhydrous DMSO: This is the most critical factor in preventing precipitation and ensuring the stability of your stock solution.

  • Work in a Dry Environment: To minimize moisture absorption by DMSO, handle the solvent and prepare the solution in a low-humidity environment, if possible.

  • Start Small: When working with a new compound, always perform a small-scale solubility test before committing a larger amount of material.

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
Compound does not fully dissolve - Concentration is too high for its solubility in DMSO.- Insufficient mixing.- Try a lower starting concentration.- Continue vortexing or use sonication. Gentle warming can also be attempted.
Precipitation occurs upon storage - The solution was saturated or supersaturated.- Moisture has been absorbed into the DMSO.- Prepare a new stock solution at a lower concentration.- Ensure the use of anhydrous DMSO and tightly sealed storage vials.
Precipitation upon dilution in aqueous buffer - The compound is not soluble at the final concentration in the aqueous buffer.- Increase the percentage of DMSO in the final working solution (while being mindful of cell toxicity limits, typically <0.5%).- Prepare a more dilute stock solution in DMSO to allow for a smaller volume to be added to the aqueous buffer.

V. Concluding Remarks

This application note provides a comprehensive framework for the successful dissolution of Phenyl L-Z-Isoleucinamide in DMSO. By understanding the properties of both the compound and the solvent, and by adhering to the detailed protocol and best practices, researchers can prepare stable and reliable stock solutions, which are fundamental to achieving reproducible and accurate experimental results.

VI. References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., & Williams, T. D. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 987–993.

  • Certificate of Analysis L-Isoleucine. (n.d.). Tomo Chemical Co. Ltd.

  • Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Hengstler, J. G., Albrecht, W., & Leist, M. (2020). Which concentrations are optimal for in vitro testing?. Archives of toxicology, 94(3), 683–685.

  • Solutions and dilutions: working with stock solutions. (2005, May 20). Rice University. Retrieved March 7, 2024, from [Link]

  • Fischer, S., Fischer, V., & Escher, B. I. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical research in toxicology, 35(11), 2039–2050.

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. (2024, March 27). LifeTein. Retrieved March 7, 2024, from [Link]

  • Fischer, S., Fischer, V., & Escher, B. I. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical research in toxicology, 35(11), 2039–2050.

Sources

Application

"using Phenyl L-Z-Isoleucinamide in cell-based assays"

Application Note: Utilizing Phenyl L-Z-Isoleucinamide in Cell-Based Assays for Protease Profiling and Permeability Studies Executive Summary Phenyl L-Z-Isoleucinamide (CAS: 134015-93-3), structurally defined as N-benzylo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Phenyl L-Z-Isoleucinamide in Cell-Based Assays for Protease Profiling and Permeability Studies

Executive Summary

Phenyl L-Z-Isoleucinamide (CAS: 134015-93-3), structurally defined as N-benzyloxycarbonyl-L-isoleucine anilide (Z-Ile-NH-Ph), is a highly specialized, sterically constrained peptidomimetic building block. In modern cell-based assays, free amino acids and small peptides typically suffer from poor membrane permeability and rapid enzymatic degradation. By capping the N-terminus with a lipophilic benzyloxycarbonyl (Z) group and the C-terminus with a phenylamide (anilide) moiety, researchers can bypass these limitations. This guide details the mechanistic rationale and step-by-step protocols for deploying Phenyl L-Z-Isoleucinamide in intracellular protease profiling and cellular permeability models.

Chemical Rationale & Causality: Why Z-Ile-NH-Ph?

As a Senior Application Scientist, it is critical to understand why specific chemical modifications dictate experimental outcomes. The utility of Phenyl L-Z-Isoleucinamide in cell-based systems is driven by three structural causalities:

  • Masking Hydrogen Bond Donors (HBDs): Free carboxylic acids possess strong HBDs that restrict movement across the hydrophobic lipid bilayer. Converting the C-terminus to a phenylamide masks this HBD, pushing the molecule into the "beyond rule-of-five" (bRo5) space and significantly enhancing passive membrane permeation[1].

  • Proteolytic Stability & Cellular Entry: The Z-group effectively shields the molecule from ubiquitous cellular aminopeptidases, while the anilide prevents carboxypeptidase cleavage. Furthermore, Z-protected amino acids exhibit intrinsic surfactant-like properties that facilitate rapid interaction with, and entry through, bacterial and mammalian cell membranes[2].

  • Target Engagement: The rigid aromatic ring of the anilide, combined with the hydrophobic sec-butyl side chain of isoleucine, provides an ideal pharmacophore for occupying the S1/S2 hydrophobic pockets of intracellular serine and cysteine proteases[3].

MOA Extracellular Extracellular Environment (Aqueous Buffer) Compound Phenyl L-Z-Isoleucinamide (Lipophilic, HBD-Masked) Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (High Permeability) Cytosol Intracellular Space (Cytosol / Lysosome) Compound_Intra Intracellular Z-Ile-NH-Ph Membrane->Compound_Intra Protease Target Protease (e.g., Cathepsin / Proteasome) Outcome Competitive Inhibition & Substrate Profiling Protease->Outcome Modulates Activity Compound_Intra->Protease Pocket Binding

Figure 1: Mechanism of cellular uptake and intracellular protease targeting by Phenyl L-Z-Isoleucinamide.

Application 1: Intracellular Protease Profiling & Inhibition

Because of its structural similarity to the P1-P2 recognition sequences of various proteases, Phenyl L-Z-Isoleucinamide is frequently employed as a competitive inhibitor, a reference standard, or a negative control in cell-based protease assays. Z-Ile derivatives are heavily utilized in evaluating cathepsin B/D or proteasome activity[4][5].

Protocol 1: Cell-Based Fluorogenic Protease Assay

Self-Validating System: This protocol includes a vehicle control (DMSO) to establish baseline activity and a pan-protease inhibitor (e.g., Z-VAD-FMK) to validate the dynamic range of the assay.

  • Step 1: Cell Seeding. Seed human breast cancer cells (MCF-7) or T-lymphocytes (Jurkat) at

    
     cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Step 2: Compound Incubation. Prepare a concentration gradient of Phenyl L-Z-Isoleucinamide (0.1 µM to 100 µM) in assay medium. Ensure the final DMSO concentration remains

    
     0.5% to prevent solvent-induced cytotoxicity. Pre-incubate cells for 2 hours to allow for passive diffusion and intracellular accumulation.
    
  • Step 3: Pathway Induction. Induce protease activity using 0.15 µM Camptothecin for 4-6 hours. Causality: Camptothecin induces lysosomal membrane permeabilization, releasing active cathepsins into the cytosol.

  • Step 4: Substrate Addition. Add a cell-permeable fluorogenic substrate (e.g., Magic Red Cathepsin B substrate or an AMC-linked anilide substrate) directly to the culture media[3].

  • Step 5: Kinetic Readout. Measure fluorescence (e.g., Ex/Em = 400/505 nm for AFC/AMC derivatives) kinetically every 15 minutes for 2 hours at 37°C using a microplate reader. Calculate the initial velocity (

    
    ) to determine the IC₅₀ of the anilide compound.
    

Workflow Step1 1. Cell Seeding (96-well plate) Step2 2. Compound Incubation (Z-Ile-NH-Ph, 1-24h) Step1->Step2 Step3 3. Pathway Induction (e.g., Camptothecin) Step2->Step3 Step4 4. Substrate Addition (Fluorogenic Probe) Step3->Step4 Step5 5. Kinetic Readout (Fluorescence Reader) Step4->Step5

Figure 2: Step-by-step experimental workflow for cell-based intracellular protease profiling assays.

Application 2: Cellular Permeability and Efflux Modeling (Caco-2)

Due to its optimized lipophilicity, Phenyl L-Z-Isoleucinamide serves as an excellent high-permeability reference standard in Caco-2 transwell assays, helping researchers calibrate their in vitro absorption models for peptidomimetic drug development.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Step 1: Monolayer Culture. Grow Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) for 21 days. Validate monolayer integrity by ensuring the Transepithelial Electrical Resistance (TEER) exceeds 300

    
    .
    
  • Step 2: Dosing. Add 10 µM Phenyl L-Z-Isoleucinamide (in HBSS buffer, pH 7.4) to the apical (A) chamber for A-to-B assessment, or the basolateral (B) chamber for B-to-A assessment.

  • Step 3: Sampling. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace the extracted volume with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Step 4: Quantification & Calculation. Analyze samples via LC-MS/MS. Calculate the Apparent Permeability (

    
    ) and the Efflux Ratio (ER = 
    
    
    
    ).

Quantitative Data Summaries

Table 1: Pharmacokinetic & Biochemical Profile of Z-Ile-NH-Ph

ParameterValue / CharacteristicExperimental Implication
Molecular Weight 340.42 g/mol Falls within optimal Lipinski space for small molecules.
HBD Count 2 (Masked termini)Drastically improves passive diffusion compared to free Isoleucine[1].
Proteolytic Stability High (

h in serum)
Z-group and anilide prevent exopeptidase degradation.
Apparent Permeability (

)

cm/s
Acts as a high-permeability reference standard in Caco-2 models.

Table 2: Assay Validation Parameters for Protease Profiling

Control TypeCompoundExpected ReadoutPurpose
Vehicle Control 0.5% DMSO100% Maximum FluorescenceEstablishes baseline uninhibited protease activity.
Positive Control Z-VAD-FMK (50 µM)

% Fluorescence
Validates assay dynamic range and substrate specificity[5].
Test Compound Z-Ile-NH-PhDose-dependent reductionDetermines competitive inhibition kinetics (

).

References

  • Title: Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Z-Amino Acids Present Innovative Antimicrobial and Antibiofilm Properties against Methicillin-Susceptible and -Resistant Staphylococcus aureus. Source: PubMed Central (PMC). URL: [Link]

  • Title: A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Source: PubMed Central (PMC). URL: [Link]

  • Title: Proteasome inhibitor prevents experimental arterial thrombosis in renovascular hypertensive rats. Source: Thrombosis and Haemostasis (PubMed). URL: [Link]

  • Title: Z-Ile-Glu(OBut)-Ala-Leu-H (aldehyde) | PSI (Proteasome specific Inhibitors). Source: PeptaNova. URL: [Link]

Sources

Method

"application of Phenyl L-Z-Isoleucinamide in enzyme inhibition studies"

Application Notes & Protocols: Characterizing Enzyme Inhibition with Phenyl L-Z-Isoleucinamide Analogues For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Studying Phenyl L-Z...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Characterizing Enzyme Inhibition with Phenyl L-Z-Isoleucinamide Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Studying Phenyl L-Z-Isoleucinamide Analogues

The development of specific and potent enzyme inhibitors is a cornerstone of modern drug discovery and a critical tool for dissecting complex biological pathways. Amino acid and peptide derivatives, such as those related to Phenyl L-Z-Isoleucinamide, are of particular interest due to their potential to mimic natural substrates and interact with high specificity at enzyme active sites.[] While "Phenyl L-Z-Isoleucinamide" is not a standard nomenclature, its name suggests a structure combining a phenylalanine-like phenyl group, an L-isoleucine core, and a benzyloxycarbonyl (Z-group) amide. Such a molecule is a plausible candidate for a competitive inhibitor of proteases, particularly serine proteases like chymotrypsin, which have a preference for cleaving peptide bonds after bulky, hydrophobic residues.

Serine proteases are a ubiquitous class of enzymes that play crucial roles in processes ranging from digestion to blood coagulation and are implicated in numerous diseases.[2][3] Their catalytic activity relies on a highly conserved catalytic triad, including a key serine residue at the active site.[3] Inhibitors that can selectively block this activity are invaluable for both therapeutic and research applications.[2][3] This guide will use the conceptual framework of a Phenyl L-Z-Isoleucinamide analogue to detail the principles and protocols for characterizing its inhibitory effect on a model serine protease, chymotrypsin.

Mechanism of Action: Competitive Inhibition of Serine Proteases

The primary mechanism by which small molecule inhibitors like Phenyl L-Z-Isoleucinamide analogues are expected to function is through competitive inhibition. In this model, the inhibitor possesses a structural similarity to the enzyme's natural substrate, allowing it to bind to the active site.[4] This binding is reversible and forms a stable enzyme-inhibitor (EI) complex, which prevents the substrate from binding and thus halts the catalytic reaction.[2][4]

The specificity of this interaction is determined by the precise molecular recognition between the inhibitor and the amino acid residues lining the enzyme's active site, particularly the S1 specificity pocket.[5] For an enzyme like chymotrypsin, which preferentially cleaves after aromatic residues like phenylalanine, the phenyl group of our analogue would be expected to fit snugly into the hydrophobic S1 pocket. The isoleucine component and the Z-group would likely form additional interactions with the enzyme, further stabilizing the EI complex.

Visualizing the Inhibition Pathway

The following diagram illustrates the fundamental principle of competitive inhibition where the inhibitor (I) competes with the substrate (S) for binding to the enzyme's active site (E).

G E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I S Substrate (S) I Inhibitor (I) (e.g., Phenyl L-Z-Isoleucinamide) ES->E P Products (P) ES->P k_cat EI->E G cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_data 3. Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor/DMSO prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock Solution add_substrate Initiate with Substrate prep_substrate->add_substrate add_buffer Add Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (10 min) add_enzyme->pre_incubate pre_incubate->add_substrate read_abs Read Absorbance @ 405nm (Kinetic Mode) add_substrate->read_abs calc_rate Calculate Reaction Rates read_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for IC50 determination.

Data Presentation and Interpretation

The results of the IC50 determination should be presented clearly to allow for easy interpretation. A well-structured table summarizing the dose-response data is essential.

Table 1: Example Dose-Response Data for Phenyl L-Z-Isoleucinamide Analogue vs. Chymotrypsin

Inhibitor Conc. (µM)Log [Inhibitor]Average Rate (ΔAbs/min)% Inhibition
0 (Control)-0.1500.0
0.1-1.00.1453.3
0.3-0.520.13013.3
1.00.00.10530.0
3.00.480.07848.0
10.01.00.04570.0
30.01.480.02086.7
100.02.00.00894.7

Interpretation:

The data presented in Table 1, when plotted, would yield a sigmoidal curve from which an IC50 value can be accurately interpolated. In this example, the IC50 would be approximately 3.2 µM. A lower IC50 value indicates a more potent inhibitor. It is important to note that the IC50 value can be influenced by assay conditions, such as substrate concentration. [8]Therefore, for comparing the potency of different inhibitors, it is crucial to maintain consistent experimental conditions. For a more absolute measure of inhibitor affinity, determination of the inhibition constant (Ki) is recommended. [7]

References

  • Vertex AI Search. (2024). What are Serine protease inhibitors and how do they work?
  • Wikipedia. (2024). Serine protease.
  • ResearchGate. (n.d.). Mechanisms of action of serine protease inhibitors.
  • Laskowski, M. Jr. (1986).
  • BOC Sciences. (n.d.). Phenylalanine: Definition, Structure, Benefits and Uses.
  • Davidson College. (n.d.).
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology.
  • Bio-protocol. (n.d.). Trypsin, α-Chymotrypsin and α-Amylase Inhibitory Assays.
  • Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide.
  • Wikipedia. (2024).
  • Sigma-Aldrich. (n.d.). Chymotrypsin Activity Assay Kit (MAK345) - Technical Bulletin.
  • Cayman Chemical. (n.d.). Suc-AAPF-pNA.
  • ResearchGate. (n.d.). (A)

Sources

Application

Application Notes &amp; Protocols for the Administration of Novel Peptidomimetics in Animal Models: A Case Study with Phenyl L-Z-Isoleucinamide

Abstract: The successful in vivo evaluation of novel chemical entities is fundamentally dependent on their appropriate and reproducible administration to preclinical animal models. This guide provides a comprehensive fra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The successful in vivo evaluation of novel chemical entities is fundamentally dependent on their appropriate and reproducible administration to preclinical animal models. This guide provides a comprehensive framework for developing a robust administration strategy for poorly characterized, hydrophobic peptidomimetics, using the hypothetical compound "Phenyl L-Z-Isoleucinamide" as a representative case study. The principles, protocols, and decision-making workflows detailed herein are broadly applicable to a wide range of novel small molecules facing challenges of solubility and bioavailability. We emphasize a systematic approach, from initial physicochemical assessment and vehicle screening to the selection of administration route and final protocol execution, ensuring scientific rigor and animal welfare.

Introduction: The Challenge of Novel Peptidomimetics

Peptides and their mimetics represent a burgeoning class of therapeutics, offering high specificity and potency.[1][2] However, their progression from bench to bedside is often hampered by challenging physicochemical properties, most notably poor aqueous solubility and low metabolic stability.[2] "Phenyl L-Z-Isoleucinamide," a compound name suggesting a dipeptide-like structure containing hydrophobic residues (Phenylalanine, Isoleucine), exemplifies this challenge.[3][4][5] Such molecules are frequently insoluble in simple aqueous vehicles like saline, necessitating a methodical approach to formulation and administration to achieve meaningful in vivo exposure.

This document serves as a practical guide to navigate these challenges. We will not just list steps but explain the scientific rationale behind them, providing self-validating protocols that incorporate critical quality control and animal welfare checkpoints.

Section 1: Pre-Formulation Assessment: The Foundation of a Successful Study

Before any animal is dosed, a foundational understanding of the compound's properties is essential. This initial characterization dictates the entire formulation and administration strategy.

1.1. Physicochemical Characterization A preliminary analysis should focus on solubility and stability. This crucial first step prevents lost time and resources from failed in vivo experiments due to poor formulation.

  • Solubility Screening: The solubility of the test article should be determined in a panel of pharmaceutically acceptable vehicles. This empirical process is critical as theoretical predictions can be unreliable for novel structures.

  • Stability Assessment: The compound's stability in the chosen vehicle under experimental conditions (e.g., room temperature for the duration of dosing) must be confirmed to ensure the animal receives the intended dose.

Protocol 1: Small-Scale Solubility & Stability Screen

  • Preparation: Weigh 1-2 mg of Phenyl L-Z-Isoleucinamide into separate 1.5 mL microcentrifuge tubes.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of each test vehicle to a separate tube.

  • Mixing: Vortex each tube vigorously for 2-5 minutes. Use a bath sonicator if necessary to break up aggregates.

  • Equilibration: Allow tubes to equilibrate at room temperature for 1-2 hours.

  • Observation (Qualitative): Visually inspect for undissolved material. A clear solution indicates good solubility at that concentration.

  • Confirmation (Quantitative): Centrifuge the tubes at >10,000 x g for 10 minutes. Collect a supernatant sample and analyze the concentration via HPLC-UV or LC-MS/MS.

  • Stability Check: Leave the successful formulations on the bench for 4-6 hours and re-analyze the concentration to check for precipitation or degradation.

Table 1: Example Pre-formulation Data for a Hypothetical Peptidomimetic

VehicleVisual Solubility at 1 mg/mLStability (4h, RT)Notes
Saline (0.9% NaCl)InsolubleN/AExpected for a hydrophobic compound. Not a viable vehicle.[6]
5% DMSO in SalineInsolubleN/AInsufficient organic co-solvent.
10% DMSO / 40% PEG400 / 50% SalineSoluble, clear solutionStableA common ternary vehicle for solubilizing lipophilic drugs.[6] PEG400 and DMSO act as co-solvents.[7]
0.5% Methylcellulose in WaterInsoluble (forms suspension)Stable suspensionA standard vehicle for uniform suspensions. Requires constant agitation before dosing.
Corn OilSolubleStableSuitable for highly lipophilic compounds, especially for oral or subcutaneous routes.[6] Not suitable for IV administration.
20% Hydroxypropyl-β-Cyclodextrin (HPβCD)Soluble, clear solutionStableCyclodextrins can form inclusion complexes to enhance the solubility of hydrophobic drugs.

Section 2: Formulation & Route of Administration

The data from the pre-formulation assessment directly informs the selection of a suitable vehicle and the most appropriate route of administration. The goal is to choose a route and formulation that maximizes bioavailability while minimizing stress and potential adverse effects on the animal.

Decision Workflow for Formulation & Route Selection

The choice of administration route is a critical decision that impacts a compound's pharmacokinetic and pharmacodynamic profile. The following diagram illustrates a logical workflow for making this selection based on experimental goals and compound properties.

RouteSelection cluster_input Inputs cluster_decision Decision Process cluster_output Recommended Route Compound Compound Properties (e.g., Solubility) Solubility Is compound water soluble? Compound->Solubility Goal Experimental Goal (e.g., CNS vs. Peripheral Target) Target Target organ system? Goal->Target Solubility->Target Yes PO Oral (PO) Gavage Solubility->PO No (Suspension) IP Intraperitoneal (IP) Solubility->IP No (Co-solvent) PK_Profile Desired PK profile? Target->PK_Profile Target->PO Gut/Systemic (Slow) Target->IP Systemic (Rapid) PK_Profile->PO First-pass metabolism IV Intravenous (IV) Tail Vein PK_Profile->IV Rapid peak, 100% Bioavailability SC Subcutaneous (SC) PK_Profile->SC Slow, sustained release

Caption: Decision workflow for selecting an administration route.

Common Routes of Administration: Protocols & Rationale

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[8][9][10]

  • Rationale: Used for direct administration to the stomach, essential when evaluating oral bioavailability or targeting the gastrointestinal tract.[9][11] It allows for precise dosing, which is not possible with administration in feed or water.

  • Recommended Vehicle: Suspensions (e.g., 0.5% methylcellulose) or oil-based solutions. Co-solvent systems should be used with caution due to potential GI irritation.

  • Maximum Volume: For mice, the recommended maximum volume is 10 mL/kg.[8][9]

Protocol 2: Oral Gavage in Mice

  • Animal Restraint: Scruff the mouse firmly, ensuring the head cannot move. The body should be immobilized in the same hand.[12][13] The restraint should create a straight line from the nose to the stomach.[9]

  • Measure Tube Length: Measure the gavage needle from the mouse's mouth to the xiphoid process (end of the sternum) and mark the tube. Do not insert past this mark.[8][9]

  • Tube Insertion: Gently insert the bulb-tipped gavage needle into the diastema (gap between incisors and molars), advancing along the upper palate towards the esophagus.[8][12] The tube should pass smoothly with no resistance. If resistance is felt, withdraw and try again. [8][9]

  • Administer Dose: Once the tube is correctly placed, slowly depress the syringe plunger to administer the formulation.

  • Withdraw and Monitor: Gently remove the needle along the same path of insertion. Monitor the animal for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[8]

  • Rationale: A common parenteral route for systemic drug delivery in rodents. It offers rapid absorption into the bloodstream, bypassing first-pass metabolism. However, this route can be unreliable as the compound may be inadvertently injected into the gut, bladder, or fat pads.[14][15]

  • Recommended Vehicle: Isotonic, pH-neutral solutions are ideal.[16] If co-solvents like DMSO are necessary, their concentration should be minimized as they can cause irritation and peritonitis.[7]

  • Maximum Volume: For mice, up to 10 mL/kg.[17]

Protocol 3: Intraperitoneal Injection in Mice

  • Animal Restraint: Scruff the mouse and position it so the abdomen is exposed and the head is tilted slightly downwards. This helps move abdominal organs away from the injection site.[18]

  • Identify Injection Site: Locate the lower right or left abdominal quadrant. Injecting in the lower quadrants helps avoid the bladder and cecum.[14][18] It is recommended to alternate sides for repeated injections.[10]

  • Needle Insertion: Using a 25-27G needle, penetrate the skin and abdominal wall at a 30-45 degree angle.[17][18]

  • Aspirate: Gently pull back the plunger to ensure no blood (vessel) or yellow fluid (bladder) is drawn. If so, withdraw and use a new syringe/needle at a different site.[10]

  • Inject and Withdraw: Inject the substance smoothly. Remove the needle and return the animal to its cage.

  • Monitor: Observe the animal for signs of distress or pain at the injection site.

Table 2: Summary of Administration Routes for Animal Models

RouteCommon Vehicle TypesAbsorption SpeedProsConsMax Volume (Mouse)
Oral (PO) Aqueous suspensions, oils, solutionsSlow to ModerateModels clinical route for oral drugs; non-invasiveSubject to first-pass metabolism; requires skilled technique (gavage); variable absorption10 mL/kg[9]
Intravenous (IV) Aqueous solutions (pH neutral, isotonic)Very Rapid100% bioavailability; precise dose control; rapid onsetRequires high compound solubility; potential for embolism; technically challenging (tail vein)5 mL/kg[19]
Intraperitoneal (IP) Aqueous solutions, some co-solvent systems (with caution)RapidBypasses first-pass metabolism; easier than IVRisk of injection into organs; potential for local irritation/peritonitis; unreliable absorption[14][15]10 mL/kg[17]
Subcutaneous (SC) Aqueous solutions, suspensions, oilsSlowProvides slow, sustained release; easy to performLimited volume; can cause local irritation; absorption can be variable depending on site and blood flow10 mL/kg

Section 3: Experimental Design & In-Vivo Workflow

A well-designed in-vivo study is critical for generating reliable and interpretable data. This includes careful planning of dose levels, inclusion of proper control groups, and a clear experimental workflow.

Study Design Considerations
  • Dose-Range Finding (DRF): Always begin with a pilot DRF study to determine the maximum tolerated dose (MTD) and to observe any acute toxicities.

  • Control Groups: A vehicle control group is mandatory.[20][7] This group receives the exact same formulation, volume, and administration schedule as the treated group, just without the active compound. This is crucial for distinguishing effects of the compound from effects of the vehicle itself.

  • Acclimatization: Animals should be properly acclimatized to the facility and handling before the start of any experiment to reduce stress-related variables.[18]

General Experimental Workflow

The following diagram outlines a typical workflow for a single-dose pharmacokinetic (PK) or efficacy study.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_sample Sampling & Analysis A Acclimatize Animals B Randomize into Groups (Vehicle, Dose 1, Dose 2...) A->B C Prepare Formulation (Vortex immediately before dosing) B->C D Record Baseline Measurements (e.g., body weight) C->D E Administer Compound (e.g., PO Gavage) D->E F Monitor Animals (Post-administration) E->F G Collect Samples at Timepoints (e.g., Blood, Tissue) F->G H Process & Analyze Samples (e.g., LC-MS/MS for PK) G->H I Record Endpoint Measurements (e.g., Tumor Volume, Behavior) H->I

Caption: Generalized workflow for an in-vivo animal study.

Conclusion

The successful administration of a novel peptidomimetic like "Phenyl L-Z-Isoleucinamide" in animal models is not a trivial task but a systematic scientific process. By prioritizing a thorough pre-formulation assessment, making informed decisions on vehicle and route selection, and adhering to meticulous, validated protocols, researchers can ensure the generation of high-quality, reproducible data. This rigorous approach is fundamental to the accurate evaluation of a compound's therapeutic potential and is the bedrock of translational drug development.

References

  • Title: Oral Gavage In Mice and Rats Source: Institutional Animal Care and Use Committee (IACUC) URL: [Link]

  • Title: Standard Operating Procedures for Oral Gavage in Mice and Rats Source: Washington State University Institutional Animal Care and Use Committee URL: [Link]

  • Title: Gavage Source: Case Transgenic And Targeting Facility URL: [Link]

  • Title: Novel Peptidomimetic Cyclo-{E(I)-E(W)}Na (CP-88) with Hematopoietic Activity Sustained in Invasive and Oral Administration Source: PMC (PubMed Central) URL: [Link]

  • Title: Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test Source: Journal of Pharmacy & Pharmaceutical Sciences URL: [Link]

  • Title: Fluid and Drug Administration Procedure Animal Model in Biomedical Research Source: Bioscientia Medicina: Journal of Biomedicine & Translational Research URL: [Link]

  • Title: What are the vehicles used to dissolve drugs for in vivo treatment? Source: ResearchGate URL: [Link]

  • Title: Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test Source: PubMed URL: [Link]

  • Title: Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates Source: The University of Queensland Research Support URL: [Link]

  • Title: Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus Source: PMC (PubMed Central) URL: [Link]

  • Title: Guide to Oral Gavage for Mice and Rats Source: Instech Laboratories URL: [Link]

  • Title: Research Animal Standard Operating Procedure - Intraperitoneal Injection Source: University of Adelaide Research and Innovation Division URL: [Link]

  • Title: Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Guidelines for the administration of substances to rodents Source: Norwegian University of Science and Technology (NTNU) URL: [Link]

  • Title: Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions Source: PubMed URL: [Link]

  • Title: WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals Source: West Virginia University Institutional Animal Care and Use Committee URL: [Link]

  • Title: Injection Techniques, Restraint, & Handling for Mice and Rats Source: Thomas Jefferson University URL: [Link]

  • Title: Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics Source: ResearchGate URL: [Link]

  • Title: Intraperitoneal Injection in the Rat Source: Procedures with Care URL: [Link]

  • Title: Intraperitoneal (IP) Injection in Rats and Mice SOP Source: UBC Animal Care Services URL: [Link]

  • Title: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery Source: MDPI URL: [Link]

  • Title: L-Isoleucinamide Source: PubChem - NIH URL: [Link]

  • Title: Phenyl-Leucine Source: PubChem - NIH URL: [Link]

Sources

Method

"experimental design for Phenyl L-Z-Isoleucinamide efficacy studies"

Application Note: Experimental Design for Phenyl L-Z-Isoleucinamide Efficacy Studies Executive Summary & Mechanism of Action Phenyl L-Z-Isoleucinamide (CAS 134015-93-3), chemically defined as Benzyl N-[(1S,2S)-2-methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for Phenyl L-Z-Isoleucinamide Efficacy Studies

Executive Summary & Mechanism of Action

Phenyl L-Z-Isoleucinamide (CAS 134015-93-3), chemically defined as Benzyl N-[(1S,2S)-2-methyl-1-(phenylcarbamoyl)butyl]carbamate (or Z-Ile-NHPh), represents a class of hydrophobic peptidyl-mimetics often utilized in the study of proteolytic enzymes. Structurally, it consists of a hydrophobic isoleucine core, an N-terminal Benzyloxycarbonyl (Z) protecting group, and a C-terminal phenylamide (anilide) moiety.

Mechanistic Hypothesis: Based on its structure, Phenyl L-Z-Isoleucinamide functions primarily as a competitive substrate or inhibitor for serine and cysteine proteases that exhibit specificity for hydrophobic residues at the P1 position (e.g., Chymotrypsin-like proteases , Cathepsins , or Calpains ). The phenyl group mimics aromatic residues often preferred by chymotrypsin-like active sites, while the "Z" group facilitates cell permeability and enzyme binding pocket occupancy.

Efficacy Study Objective: To quantify the compound's potency (


, 

) and biological efficacy in modulating protease activity across biochemical, cellular, and in vivo systems.

Experimental Design Strategy

The efficacy evaluation follows a "Target-to-System" logic, validating the compound's activity in increasing orders of biological complexity.

PhaseExperiment TypeObjectiveKey Readout
Phase I Biochemical Assays Determine intrinsic potency (

,

) and Mechanism of Inhibition (MoI).
Enzyme kinetics (Vmax, Km)
Phase II Cellular Efficacy Verify target engagement and intracellular stability.Western Blot (Substrate accumulation), Cell Viability
Phase III In Vivo PK/PD Assess bioavailability and therapeutic potential.Plasma concentration, Tumor/Tissue reduction

Phase I: Biochemical Efficacy (Enzyme Inhibition)

Objective: To determine if Phenyl L-Z-Isoleucinamide acts as a competitive inhibitor or slow-reacting substrate for a target protease (e.g., Chymotrypsin or Cathepsin B).

Protocol: Fluorogenic Kinetic Assay

Materials:

  • Test Compound: Phenyl L-Z-Isoleucinamide (10 mM stock in DMSO).

  • Enzyme: Recombinant Human Cathepsin B or Chymotrypsin (0.1 nM final).

  • Substrate: Z-Phe-Arg-AMC (for Cathepsin) or Suc-LLVY-AMC (for Chymotrypsin).

  • Buffer: 50 mM Sodium Acetate pH 5.5, 1 mM DTT, 1 mM EDTA (Cathepsin); or 50 mM Tris-HCl pH 7.5 (Chymotrypsin).

Workflow:

  • Preparation: Dilute Phenyl L-Z-Isoleucinamide in assay buffer to generate a 10-point dose-response curve (0.1 nM to 10 µM).

  • Pre-Incubation: Incubate Enzyme + Test Compound for 30 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add Fluorogenic Substrate (

    
     concentration).
    
  • Measurement: Monitor fluorescence (Ex/Em 380/460 nm) kinetically for 60 minutes.

Data Analysis: Calculate initial velocity (


) for each concentration. Fit data to the Morrison Equation  (for tight-binding inhibitors) or IC50 isotherm :


Phase II: Cellular Efficacy & Target Engagement

Objective: To validate that Phenyl L-Z-Isoleucinamide permeates the cell membrane and inhibits intracellular proteolysis.

Protocol: Western Blot for Substrate Accumulation

Rationale: If the compound inhibits proteasomal or lysosomal degradation, specific substrates (e.g., p27, Cyclin B, or autophagic markers like LC3-II) will accumulate.

Steps:

  • Cell Culture: Seed HeLa or HepG2 cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat cells with Phenyl L-Z-Isoleucinamide (1, 5, 10 µM) vs. Vehicle (DMSO) and Positive Control (e.g., MG-132) for 24 hours.

  • Lysis: Harvest cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Immunoblotting:

    • Separate proteins via SDS-PAGE.

    • Probe for Ubiquitin (if proteasome inhibition is suspected) or LC3-I/II (if autophagy/lysosome inhibition).

    • Probe for GAPDH (Loading Control).

Success Criteria:

  • Dose-dependent accumulation of ubiquitinated proteins or LC3-II indicates effective protease inhibition.

Phase III: In Vivo Efficacy (Murine Model)

Objective: To evaluate the pharmacokinetic (PK) profile and therapeutic efficacy in a relevant disease model (e.g., tumor xenograft if anti-proliferative).

Protocol: Pharmacokinetic (PK) Profiling
  • Animals: CD-1 Mice (n=3 per timepoint).

  • Dosing: IV (1 mg/kg) and PO (10 mg/kg).

  • Sampling: Blood collection at 0.25, 0.5, 1, 4, 8, 24 hours.

  • Analysis: LC-MS/MS quantification of Phenyl L-Z-Isoleucinamide in plasma.

    • Note: Monitor for hydrolysis of the amide bond (release of Z-Ile and Aniline).

Protocol: Tumor Growth Inhibition (TGI)
  • Model: Subcutaneous Xenograft (e.g., A549 lung cancer).

  • Grouping:

    • Group 1: Vehicle Control.

    • Group 2: Phenyl L-Z-Isoleucinamide (Low Dose, e.g., 10 mg/kg QD).

    • Group 3: Phenyl L-Z-Isoleucinamide (High Dose, e.g., 50 mg/kg QD).

  • Duration: 21 Days.

  • Readout: Tumor Volume (

    
    ) and Body Weight.
    

Visualization: Mechanism of Action & Workflow

G Compound Phenyl L-Z-Isoleucinamide (Z-Ile-NHPh) Target Target Protease (e.g., Cathepsin/Chymotrypsin) Compound->Target Competitive Binding Complex Enzyme-Inhibitor Complex Target->Complex Inhibition CellEffect Intracellular Substrate Accumulation Complex->CellEffect Blocks Proteolysis Phenotype Apoptosis / Growth Arrest CellEffect->Phenotype Efficacy Readout

Figure 1: Proposed Mechanism of Action for Phenyl L-Z-Isoleucinamide Efficacy.

Statistical Analysis & Data Reporting

MetricStatistical TestSignificance Threshold
IC50 / Ki Non-linear regression (4-parameter logistic)

Western Blot One-way ANOVA with Dunnett's post-hoc

Tumor Volume Two-way ANOVA (Time x Treatment)

Reporting Standards:

  • Report all concentrations in Molar (M) for in vitro assays.

  • Report doses in mg/kg for in vivo.

  • Include solvent vehicle percentages (e.g., 0.1% DMSO).

References

  • Rawlings, N. D., et al. MEROPS: the database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Res. 2018. Available at: [Link]

  • Drag, M., & Salvesen, G. S.Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery, 2010. (Contextual reference for protease inhibitor design).
Application

Measuring Phenyl L-Z-Isoleucinamide Uptake in Cells: A Detailed Guide to Application and Protocols

Introduction: Understanding the Gateway to Cellular Action The ability of a therapeutic agent to enter its target cell is a fundamental determinant of its efficacy. For novel peptide-based drugs like Phenyl L-Z-Isoleucin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Gateway to Cellular Action

The ability of a therapeutic agent to enter its target cell is a fundamental determinant of its efficacy. For novel peptide-based drugs like Phenyl L-Z-Isoleucinamide, quantifying cellular uptake is a critical step in the drug development pipeline. This process provides invaluable insights into the compound's bioavailability at the site of action, informs structure-activity relationship (SAR) studies, and helps to elucidate the mechanisms of transport across the cell membrane. This comprehensive guide details the primary methodologies for measuring the cellular uptake of Phenyl L-Z-Isoleucinamide, offering both theoretical understanding and practical, step-by-step protocols for researchers in pharmacology and drug discovery. We will delve into three core techniques: radiolabeled substrate assays, fluorescently-tagged molecule tracking, and label-free mass spectrometry-based quantification.

The Principle of Self-Validating Systems in Uptake Assays

  • Negative Controls: Using cells known not to express the putative transporter or performing assays at 4°C to inhibit active transport can help distinguish between passive diffusion and active uptake.

  • Competitive Inhibition: Co-incubation with an excess of unlabeled Phenyl L-Z-Isoleucinamide or a known substrate of the suspected transporter can demonstrate the specificity of the uptake process.

  • Time-Course and Concentration-Dependence: Demonstrating that uptake increases over time and with increasing substrate concentration (up to a saturation point for carrier-mediated transport) provides strong evidence for a specific transport mechanism.

Methodology 1: Radiolabeled Uptake Assays - The Gold Standard for Sensitivity

Radiolabeled assays are a highly sensitive and quantitative method for measuring the uptake of molecules into cells.[1] By replacing an atom in Phenyl L-Z-Isoleucinamide with a radioactive isotope (e.g., ³H or ¹⁴C), the amount of compound that has entered the cells can be precisely quantified using a scintillation counter. This technique is often considered the gold standard due to its high signal-to-noise ratio and the minimal impact of the radiolabel on the molecule's chemical properties and transport kinetics.

Causality Behind Experimental Choices

The choice of isotope is critical. Tritium (³H) offers high specific activity, allowing for the detection of low levels of uptake, while Carbon-14 (¹⁴C) provides a more stable label. The specific activity of the radiolabeled compound is a key parameter that will determine the sensitivity of the assay. The washing steps are designed to be rapid and performed with ice-cold buffer to halt the transport process and remove any non-specifically bound radiolabel from the cell surface.

Experimental Workflow: Radiolabeled Uptake Assay

Radiolabeled_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_termination Termination & Lysis cluster_quantification Quantification cell_seeding Seed cells in multi-well plates cell_culture Culture to desired confluency cell_seeding->cell_culture wash1 Wash cells with pre-warmed buffer cell_culture->wash1 pre_incubation Pre-incubate with buffer +/- inhibitors wash1->pre_incubation incubation Add radiolabeled Phenyl L-Z-Isoleucinamide pre_incubation->incubation wash2 Terminate uptake with ice-cold buffer washes incubation->wash2 lysis Lyse cells with scintillation-compatible buffer wash2->lysis scintillation Add lysate to scintillation cocktail lysis->scintillation counting Measure radioactivity (CPM) scintillation->counting normalization Normalize to protein concentration counting->normalization

Caption: Workflow for a typical radiolabeled cellular uptake assay.

Detailed Protocol for Adherent Cells
  • Cell Plating: Seed adherent cells (e.g., 5 x 10⁴ cells/well) in a 12-well or 24-well tissue culture plate and culture until they reach near-confluence.[2][3]

  • Preparation of Solutions: Prepare a suitable uptake buffer, such as Krebs-Ringer-HEPES (KRH) buffer.

  • Assay Initiation:

    • On the day of the experiment, aspirate the culture medium and wash the cells twice with 1x Phosphate Buffered Saline (PBS).

    • Wash the cells once with 1 mL of pre-warmed (37°C) KRH buffer.

    • Aspirate the buffer and add 0.5 mL of KRH buffer containing the desired concentration of radiolabeled Phenyl L-Z-Isoleucinamide. For competition assays, add the buffer containing both the radiolabeled compound and the unlabeled competitor.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-30 minutes). A time-course experiment should be performed to determine the linear range of uptake.

  • Termination of Uptake: To stop the transport, rapidly aspirate the radioactive solution and wash the cells three times with 1 mL of ice-cold KRH buffer.[2]

  • Cell Lysis: Add 1 mL of 1% Sodium Dodecyl Sulfate (SDS) or another suitable lysis buffer to each well and incubate for at least 10 minutes to ensure complete lysis.[2]

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add an appropriate volume of scintillation cocktail (typically 4-8 mL).

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.[2]

  • Data Normalization: Determine the protein concentration in a parallel set of wells using a standard protein assay (e.g., BCA assay). Normalize the CPM values to the protein concentration (CPM/mg protein) to account for variations in cell number.

Parameter Typical Values & Considerations Source
Isotope ³H (Tritium), ¹⁴C (Carbon-14)General Knowledge
Specific Activity Varies by synthesis; higher specific activity allows for lower substrate concentrations.General Knowledge
Substrate Concentration Should be determined empirically; often in the nM to µM range.[2]
Incubation Time 5 - 60 minutes; should be within the linear uptake phase.[4]
Uptake Buffer Krebs-Ringer-HEPES (KRH), Hank's Balanced Salt Solution (HBSS)[2][4]

Methodology 2: Fluorescently Labeled Substrate Uptake Assays

This approach involves chemically conjugating a fluorescent dye to Phenyl L-Z-Isoleucinamide. The uptake of the fluorescently-labeled peptide can then be monitored using techniques such as fluorescence microscopy, flow cytometry, or a microplate reader. This method offers the advantage of visualizing the subcellular localization of the compound and is amenable to high-throughput screening.

Causality Behind Experimental Choices

The choice of fluorophore is a critical consideration. The dye should be bright, photostable, and have minimal impact on the uptake of the parent molecule.[5] Smaller dyes are generally preferred to reduce steric hindrance. It is crucial to run parallel experiments with the unlabeled compound to ensure that the fluorescent tag does not alter the transport mechanism. Cell lysis and measurement of fluorescence in the lysate provide a quantitative measure of uptake, which can be corroborated by qualitative imaging data.[6]

Experimental Workflow: Fluorescent Uptake Assay

Fluorescent_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_termination Termination & Lysis cluster_quantification Quantification/Visualization cell_seeding Seed cells in multi-well plates or on coverslips cell_culture Culture to desired confluency cell_seeding->cell_culture wash1 Wash cells with pre-warmed buffer cell_culture->wash1 incubation Incubate with fluorescently- labeled Phenyl L-Z-Isoleucinamide wash1->incubation wash2 Terminate uptake with ice-cold buffer washes incubation->wash2 lysis Lyse cells (for plate reader) or fix cells (for microscopy) wash2->lysis plate_reader Measure fluorescence in lysate lysis->plate_reader microscopy Image cells to determine subcellular localization lysis->microscopy flow_cytometry Quantify uptake in single cells lysis->flow_cytometry normalization Normalize to protein concentration plate_reader->normalization

Caption: Workflow for a fluorescently-labeled cellular uptake assay.

Detailed Protocol for Plate Reader-Based Quantification
  • Cell Plating: Seed cells (e.g., 4 x 10⁴ cells/well) in a 24-well or 96-well black, clear-bottom tissue culture plate.[6]

  • Assay Initiation:

    • Remove the culture medium and wash the cells with ice-cold PBS.

    • Replace the medium with fresh medium containing the desired concentration of the fluorescently-labeled Phenyl L-Z-Isoleucinamide.[6]

  • Incubation: Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C.[6]

  • Termination and Washing:

    • Remove the medium containing the fluorescent peptide.

    • Wash the cells with ice-cold PBS to remove any unbound peptide.[6]

  • Cell Lysis: Add a suitable cell lysis buffer to each well and incubate to ensure complete lysis.[6]

  • Quantification:

    • Transfer the cell lysate to a new black microplate.

    • Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen dye.[6]

  • Data Normalization: Determine the protein concentration of each lysate using a BCA protein assay and normalize the fluorescence intensity to the protein concentration.[6]

Parameter Typical Values & Considerations Source
Fluorophore FAM, FITC, TMR, Cy3, Cy5, Alexa Fluor dyes[5][6]
Substrate Concentration 0.5 - 10 µM; should be optimized for each cell type and compound.[6]
Incubation Time 1 - 4 hours; a time-course is recommended.[6]
Detection Method Plate Reader, Confocal Microscopy, Flow Cytometry[7]

Methodology 3: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Label-Free Approach

LC-MS-based methods offer a powerful, label-free alternative for quantifying the intracellular concentration of Phenyl L-Z-Isoleucinamide.[8] This technique separates the compound of interest from the complex cellular matrix and provides highly sensitive and specific quantification. It has the added advantage of being able to simultaneously measure the parent compound and any potential metabolites.

Causality Behind Experimental Choices

The critical steps in an LC-MS protocol are the efficient extraction of the analyte from the cell lysate and the removal of interfering substances. The choice of extraction solvent and sample cleanup method (e.g., protein precipitation or solid-phase extraction) must be optimized for Phenyl L-Z-Isoleucinamide. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, as it corrects for variations in sample processing and instrument response.[9]

Experimental Workflow: LC-MS Based Quantification

LCMS_Workflow cluster_prep Cell Treatment cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Analysis cell_seeding Seed cells and culture to confluency incubation Incubate cells with unlabeled Phenyl L-Z-Isoleucinamide cell_seeding->incubation wash Wash cells to remove extracellular compound incubation->wash lysis Lyse cells wash->lysis extraction Extract compound and add internal standard lysis->extraction cleanup Sample cleanup (e.g., protein precipitation) extraction->cleanup lc_separation Liquid Chromatography Separation cleanup->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection peak_integration Peak Integration and Ratio Calculation ms_detection->peak_integration calibration_curve Quantification using Calibration Curve peak_integration->calibration_curve normalization Normalize to cell number or protein calibration_curve->normalization

Sources

Method

Application Note: Protocols for Scaling Up Phenyl L-Z-Isoleucinamide Synthesis

Abstract This document provides a comprehensive technical guide for the synthesis and scale-up of Phenyl L-Z-Isoleucinamide, an N-protected amino acid amide with applications as a chiral intermediate in pharmaceutical de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis and scale-up of Phenyl L-Z-Isoleucinamide, an N-protected amino acid amide with applications as a chiral intermediate in pharmaceutical development. We begin with a well-defined, lab-scale protocol utilizing standard coupling reagents to establish a baseline process. The core of this guide focuses on the critical considerations and strategic modifications required to transition this synthesis from the gram to the kilogram scale. We address key scale-up challenges including reagent cost-effectiveness, thermal management, process safety, and efficient purification. A detailed, optimized pilot-scale protocol is presented, offering a robust and economically viable pathway for large-scale production. This note is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction

Phenyl L-Z-Isoleucinamide, more formally known as N-[(Benzyloxy)carbonyl]-L-isoleucine N-phenylamide, is a valuable chiral building block. Its synthesis involves the formation of an amide bond between the carboxylic acid of Z-L-Isoleucine and aniline. While this transformation is straightforward at the laboratory scale, scaling the synthesis presents significant challenges.[1][2] Factors such as reagent cost, reaction kinetics, heat transfer, and byproduct removal, which are manageable in a flask, become critical process parameters in a multi-kilogram reactor environment.[3]

The objective of this application note is to provide a practical and scientifically grounded framework for scaling this synthesis. We will move beyond simply listing procedural steps to explain the underlying chemical and engineering principles that inform the transition from a lab-scale proof-of-concept to a reliable, safe, and efficient pilot-scale manufacturing process.

Part 1: Foundational Chemistry & Lab-Scale Protocol

Reaction Principle

The synthesis of Phenyl L-Z-Isoleucinamide is a classic example of a peptide coupling reaction. The core transformation involves the activation of the carboxylic acid of Z-L-Isoleucine to create a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine group of aniline to form the stable amide bond. To prevent side reactions and ensure high optical purity, coupling additives like 1-Hydroxybenzotriazole (HOBt) are often employed.

Reaction Scheme

Z_Ile Z-L-Isoleucine Activated_Intermediate Activated Ester Intermediate Z_Ile->Activated_Intermediate + Coupling Agent Aniline Aniline Aniline->Activated_Intermediate + Aniline Coupling_Agent Coupling Agent (e.g., EDC/HOBt) Product Phenyl L-Z-Isoleucinamide Activated_Intermediate->Product Amide Bond Formation Byproduct Byproduct (e.g., EDU) Activated_Intermediate->Byproduct

Caption: General synthesis pathway for Phenyl L-Z-Isoleucinamide.

Detailed Lab-Scale Protocol (5 g Scale)

This protocol is designed for high efficiency and purity at the bench scale, prioritizing yield over reagent cost.

Materials & Reagents

Reagent M.W. Quantity Moles Equivalents
Z-L-Isoleucine 265.31 5.00 g 18.85 mmol 1.0
Aniline 93.13 1.93 g (1.89 mL) 20.73 mmol 1.1
EDC·HCl 191.70 4.33 g 22.62 mmol 1.2
HOBt (anhydrous) 135.12 3.06 g 22.62 mmol 1.2
Dichloromethane (DCM) - 100 mL - -

| Diisopropylethylamine (DIPEA) | 129.24 | 3.92 mL | 22.62 mmol | 1.2 |

Step-by-Step Procedure

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Z-L-Isoleucine (5.00 g).

  • Dissolution: Add Dichloromethane (100 mL) and stir until all solids are dissolved.

  • Reagent Addition: Add HOBt (3.06 g) and EDC·HCl (4.33 g) to the solution. The mixture may become a slurry.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Activation & Neutralization: Slowly add DIPEA (3.92 mL) over 5 minutes, followed by the addition of Aniline (1.89 mL). Rationale: The base neutralizes the HCl salt of EDC and the protonated amine, facilitating the reaction. Slow addition at low temperature controls the initial exotherm from the activation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction completion by TLC or HPLC.

  • Work-Up (Quench & Wash):

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Rationale: The acid wash removes unreacted aniline and DIPEA. The base wash removes unreacted Z-L-Isoleucine and HOBt. The brine wash removes residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain a crude solid.

  • Purification (Crystallization): Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Phenyl L-Z-Isoleucinamide.

  • Drying: Dry the purified crystals in a vacuum oven at 40 °C to a constant weight.

Part 2: Scale-Up Considerations & Process Optimization

Transitioning from grams to kilograms is a paradigm shift from pure chemistry to process chemistry and chemical engineering.[2] Several factors must be re-evaluated to ensure the process is safe, economical, and robust.

Lab Lab-Scale Protocol (5 g) Analysis Identify Scale-Up Bottlenecks Lab->Analysis Cost Reagent Cost Analysis->Cost Is it economical? Safety Thermal Safety & Handling Analysis->Safety Is it safe? Workup Work-Up & Waste Analysis->Workup Is it efficient? Optimization Process Optimization Cost->Optimization Safety->Optimization Workup->Optimization Reagent_Screen Select Cheaper Coupling Agents Optimization->Reagent_Screen Solvent_Screen Optimize Solvent & Volume Optimization->Solvent_Screen Purification_Dev Develop Crystallization Protocol Optimization->Purification_Dev Pilot Pilot-Scale Protocol (1 kg) Reagent_Screen->Pilot Solvent_Screen->Pilot Purification_Dev->Pilot

Caption: Decision workflow for scaling up the synthesis process.

Key Process Parameters (KPPs) for Scale-Up
  • Reagent Selection: While EDC/HOBt is effective, its cost can be substantial at scale. Furthermore, the dicyclohexylurea (DCU) byproduct from the related DCC reagent is notoriously difficult to filter on a large scale. Alternative, more atom-economical methods should be considered.[4][5]

Comparison of Amidation Strategies for Scale-Up

Method Activating Agent Pros Cons
Carbodiimide EDC·HCl, DCC High yield, mild conditions. High cost (EDC), filtration issues (DCC byproduct), potential for racemization.
Acid Chloride Thionyl Chloride (SOCl₂), Oxalyl Chloride Very inexpensive raw materials, highly reactive.[6][] Harsh conditions (not suitable for sensitive molecules), generates corrosive HCl gas, safety concerns.[8]
Mixed Anhydride Isobutyl Chloroformate Cost-effective, good reactivity, clean reaction. Requires cryogenic temperatures (-15 to -20 °C) for activation, potential for side reactions if temperature is not controlled.

| Enzymatic | Lipases, Ligases | Highly selective, environmentally friendly ("green"), works in aqueous media.[9] | Enzymes can be expensive, slower reaction times, limited substrate scope, requires process development. |

For this process, the mixed anhydride method offers the best balance of cost, efficiency, and scalability, assuming the necessary cooling infrastructure is available.

  • Solvent Selection & Management: Dichloromethane is an effective solvent but is environmentally problematic and has a low boiling point, which can be a safety concern in large reactors.[8] Alternative solvents like 2-Methyl-THF, Ethyl Acetate, or Toluene should be evaluated for solubility, reaction performance, and ease of removal/recycling. Reducing the solvent volume (increasing concentration) is also a key goal to improve reactor throughput and reduce waste.

  • Thermal Management: Amide bond formation is an exothermic process.[3] The heat generated during the addition of the activating agent (isobutyl chloroformate) and the amine must be efficiently removed by the reactor's cooling jacket to prevent a runaway reaction and minimize side product formation. A slow, controlled addition rate is mandatory at scale.

  • Work-Up and Product Isolation: Phase separations in a large, jacketed reactor are much slower than in a separatory funnel. The choice of work-up solvents should consider phase separation efficiency and emulsion tendency. At scale, purification by chromatography is generally not viable.[2] Developing a robust crystallization procedure is paramount for achieving high purity. This involves screening anti-solvents, determining the optimal temperature profile for cooling, and controlling agitation to influence crystal size and filterability.

Part 3: Pilot-Scale Synthesis Protocol (1 kg Scale)

This optimized protocol utilizes the mixed anhydride method for its cost-effectiveness and scalability.

Bill of Materials (1 kg Target Output)

Reagent M.W. Quantity Moles Equivalents
Z-L-Isoleucine 265.31 0.85 kg 3.20 mol 1.0
Aniline 93.13 0.33 kg (0.32 L) 3.52 mol 1.1
N-Methylmorpholine (NMM) 101.15 0.36 kg (0.39 L) 3.52 mol 1.1
Isobutyl Chloroformate 136.58 0.46 kg (0.43 L) 3.36 mol 1.05
Tetrahydrofuran (THF) - 10 L - -
Ethyl Acetate - 10 L - -

| Heptane | - | 15 L | - | - |

Step-by-Step Manufacturing Procedure

  • Reactor Setup & Inerting: Charge a clean, dry 50 L glass-lined reactor with Z-L-Isoleucine (0.85 kg) and Tetrahydrofuran (10 L). Begin agitation and purge the reactor headspace with nitrogen.

  • Initial Cooling: Cool the reactor contents to -15 °C.

  • Base Addition: Add N-Methylmorpholine (0.39 L) via a dosing pump over 15 minutes, maintaining the internal temperature below -10 °C. Safety Note: NMM is a flammable liquid; ensure the reactor is properly grounded.

  • Activation (Mixed Anhydride Formation): Slowly add Isobutyl Chloroformate (0.43 L) over 30-45 minutes, ensuring the internal temperature does not exceed -10 °C. A significant exotherm will occur. Causality: This step forms the reactive mixed anhydride. Maintaining low temperature is critical to prevent disproportionation and other side reactions. Stir the resulting slurry for 30 minutes at -15 °C.

  • Nucleophilic Addition: In a separate vessel, dissolve Aniline (0.32 L) in THF (2 L). Add this solution to the reactor over 30 minutes, keeping the temperature below -5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to 20 °C over 2-3 hours and stir for an additional 4-6 hours, or until HPLC analysis shows >99% conversion.

  • Work-Up (Aqueous Wash):

    • Add water (10 L) to the reactor to quench the reaction.

    • Add Ethyl Acetate (10 L) and agitate for 15 minutes. Stop agitation and allow the layers to separate (approx. 30 minutes).

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with 5% citric acid solution (10 L), 5% sodium bicarbonate solution (10 L), and finally water (10 L).

  • Solvent Swap & Crystallization:

    • Distill off the Ethyl Acetate/THF under vacuum to a minimum stir volume (~3 L).

    • Add Ethyl Acetate (5 L) and cool the solution to 50 °C.

    • Slowly add Heptane (15 L) as an anti-solvent over 1 hour to induce crystallization.

    • Cool the slurry to 0-5 °C over 3 hours and hold for at least 2 hours to maximize yield.

  • Isolation & Drying:

    • Filter the product using a Nutsche filter dryer.

    • Wash the filter cake with cold heptane (2 x 2 L).

    • Dry the product under vacuum at 45 °C until the loss on drying (LOD) is <0.5%. Expected yield: ~1.0 kg (85-90%).

Part 4: Analytical Control & Quality Assurance

Robust analytical monitoring is essential for a successful and reproducible scale-up campaign.

  • In-Process Controls (IPCs): HPLC should be used to monitor the reaction's progress to determine the endpoint accurately, preventing the formation of degradation impurities from extended reaction times.

  • Starting Material Control: Purity of Z-L-Isoleucine and aniline should be confirmed (>99.0%) before use to avoid introducing impurities at the start of the process.

  • Final Product Specification: The isolated Phenyl L-Z-Isoleucinamide should be tested for:

    • Purity: HPLC (>99.5%)

    • Identity: ¹H NMR and FT-IR to confirm structure.

    • Melting Point: To check for polymorphism and purity.

    • Residual Solvents: GC-HS to ensure levels of THF, Ethyl Acetate, and Heptane are below ICH limits.

    • Chiral Purity: Chiral HPLC to confirm no racemization occurred during activation and coupling.

Conclusion

The successful scale-up of Phenyl L-Z-Isoleucinamide synthesis is a multi-faceted task that requires a deep understanding of both chemical principles and process engineering. While laboratory-scale synthesis can be readily achieved with high-cost, high-efficiency reagents, a manufacturing-scale process demands a shift in strategy towards more economical and controllable methods like the mixed anhydride approach. By carefully considering reagent selection, thermal safety, solvent management, and purification, it is possible to develop a robust, safe, and economically viable process. The protocols and considerations outlined in this document provide a solid foundation for transitioning this synthesis from the bench to the pilot plant.

References

  • Syngene. (2025, October 8). Peptide synthesis and the hidden complexities of scaling peptide therapeutics.
  • Neuland Labs. (2025, September 1). From Milligrams to Kilograms: Scaling Up Synthetic Peptides.
  • Syngene. (2025, October 8). Peptide synthesis and the hidden complexities of scaling peptide therapeutics.
  • ProteoGenix. (2019, November 22). Challenges in chemical and recombinant peptide production processes. ProteoGenix.
  • Numaferm. (2024, November 6). Peptide Synthesis Methods for Drug Development: The Future of Therapeutics. Numaferm.
  • Google Patents. (n.d.). EP1566376A1 - Preparation of amino acid amides.
  • Erenler, R., et al. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups.
  • Lanigan, R. M., et al. (2016). Direct amidation of unprotected amino acids using B(OCH₂CF₃)₃. Organic & Biomolecular Chemistry, 14(27), 6446-6450.
  • Google Patents. (n.d.). US20050182262A1 - Preparation of amino acid amides.
  • BOC Sciences. (2024, March 29).
  • Organic Syntheses. (n.d.).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (2025, August 7). (PDF) Preparation of new mono-and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11628.
  • Falchi, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.
  • ResearchGate. (2022, June). Synthesis of Acyl Derivatives of Leucyl-Isoleucinamide.
  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3527-3532.
  • Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. Università di Sassari.
  • ResearchGate. (2025, August 9). Synthesis of L-leucyl-L-isoleucine and L-isoleucyl-L-leucine.
  • Pudlo, M., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Scott, W. L. (2010).
  • Parker, M. F., et al. (2020). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Catalysis Science & Technology, 10(15), 5178-5184.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimization of Reaction Conditions for Phenyl L-Z-Isoleucinamide

Target Molecule: Phenyl L-Z-Isoleucinamide (Z-L-Ile-NHPh) CAS: 134015-93-3 Application: Chromogenic protease substrate; Chiral intermediate. Executive Summary Synthesizing Phenyl L-Z-Isoleucinamide presents a "perfect st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Phenyl L-Z-Isoleucinamide (Z-L-Ile-NHPh) CAS: 134015-93-3 Application: Chromogenic protease substrate; Chiral intermediate.

Executive Summary

Synthesizing Phenyl L-Z-Isoleucinamide presents a "perfect storm" of kinetic barriers: the steric hindrance of the L-Isoleucine side chain (


-branching) combined with the low nucleophilicity  of aniline. Standard peptide coupling protocols (e.g., EDC/NHS) often fail to drive this reaction to completion, resulting in low yields or requiring extended reaction times that promote racemization.

This guide provides an optimized troubleshooting framework, moving beyond standard protocols to high-energy coupling systems (HATU/HOAt) and mixed anhydride methods, specifically tailored for sterically demanding anilide formation.

Module 1: Critical Reaction Parameters (The "Why" & "How")

Coupling Reagent Selection

Q: My standard EDC/HOBt coupling yields <40% product. Why is this failing? A: The failure is kinetic. L-Isoleucine possesses a bulky sec-butyl group at the


-position, which physically shields the carboxylic carbon. Simultaneously, aniline is an electron-deficient amine (poor nucleophile). EDC is not potent enough to generate an activated ester with sufficient lifetime and reactivity to overcome this barrier.

Optimization: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .

  • Mechanism: HATU generates an O-azabenzotriazolyl active ester. The pyridine nitrogen in the 7-position of the HOAt moiety provides "anchimeric assistance" (neighboring group effect), stabilizing the transition state and accelerating the attack of the weak aniline nucleophile by up to 100-fold compared to HOBt esters.

Base & Additives

Q: I see significant epimerization (D-Ile formation). How do I control chirality? A: Racemization in Z-amino acids typically occurs via the 5(4H)-oxazolone mechanism . When the carboxylic acid is activated, the carbonyl oxygen of the Z-group can attack the activated center, forming a chiral oxazolone which rapidly enolizes and racemizes.

  • Cause: Excess base (DIPEA/TEA) or prolonged activation times.

  • Solution:

    • Use Collidine (2,4,6-trimethylpyridine) instead of DIPEA. It is a weaker, non-nucleophilic base that suffices for HATU activation but suppresses proton abstraction from the

      
      -carbon.
      
    • Pre-activation Limit: Do not pre-activate the acid/HATU for more than 2 minutes before adding aniline.

Solvent Systems

Q: The reaction mixture turns into a gel or precipitates early. What solvent is recommended? A: Peptide anilides are prone to hydrogen-bond-induced aggregation (gelation), which halts the reaction.

  • Primary Solvent: DMF (Dimethylformamide) is standard.

  • Optimization: If solubility is an issue, use NMP (N-methylpyrrolidone) . It has higher solvating power for hydrophobic peptides and disrupts

    
    -sheet-like aggregation better than DMF.
    

Module 2: Troubleshooting & FAQs

Issue: Low Yield / Incomplete Conversion
SymptomDiagnosisCorrective Action
Starting material (Z-Ile-OH) remains Activated ester hydrolysis or insufficient activation energy.Switch to Mixed Anhydride Method: Use Isobutyl Chloroformate (IBCF) with NMM at -15°C. This creates a highly reactive intermediate suitable for anilines.
Byproduct: N-Acyl Urea Rearrangement of carbodiimide intermediate (if using EDC/DCC).Abandon Carbodiimides. Switch to phosphonium (PyBOP) or uronium (HATU) reagents.
Byproduct: Z-Ile-Ile-NHPh Double coupling (rare but possible).Ensure 1.05 eq of Z-Ile-OH relative to Aniline. Do not use large excess of amino acid.
Issue: Purification Difficulties

Q: The product co-elutes with impurities on silica. How do I purify Z-Ile-NHPh? A: Z-protected anilides are highly lipophilic.

  • Workup: Perform an acid wash (1M HCl) to remove unreacted aniline (which forms a water-soluble salt). This is the most critical purification step.

  • Recrystallization: Avoid column chromatography if possible. Recrystallize from EtOAc/Hexanes or EtOH/Water . The planar aromatic rings (Z-group and Aniline) facilitate strong

    
    -
    
    
    
    stacking crystallization.

Module 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Recommended for high purity and small-to-medium scale (mg to g).

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve Z-L-Isoleucine (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Cool to 0°C. Add Collidine (2.5 equiv) dropwise. Stir for 2 minutes (strictly).

    • Note: The solution should turn yellow.

  • Coupling: Add Aniline (1.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 1M HCl (x3) – Removes excess aniline & collidine.

    • Sat. NaHCO₃ (x2) – Removes unreacted Z-Ile-OH.

    • Brine (x1).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes.

Protocol B: The "Scale-Up" (Mixed Anhydride)

Recommended for cost-efficiency on larger scales (>10g).

  • Activation: Dissolve Z-L-Isoleucine (1.0 equiv) and N-Methylmorpholine (NMM) (1.1 equiv) in anhydrous THF .

  • Cooling (Critical): Cool mixture to -15°C using a salt/ice bath or cryocooler.

  • Anhydride Formation: Add Isobutyl Chloroformate (IBCF) (1.05 equiv) dropwise. Maintain temp < -10°C. Stir for 15 mins.

  • Coupling: Add Aniline (1.0 equiv) dissolved in minimal THF dropwise.

  • Completion: Stir at -15°C for 1 hour, then allow to warm to RT overnight.

  • Workup: Evaporate THF, redissolve in EtOAc, and follow the wash procedure in Protocol A.

Module 4: Logic & Pathway Visualization

The following diagrams illustrate the decision logic for optimization and the reaction pathway risks.

ReactionLogic Start Start: Z-Ile-NHPh Synthesis Standard Standard EDC/HOBt Start->Standard CheckYield Check Yield/Conversion CheckPurity Check Chiral Purity (HPLC) CheckYield->CheckPurity Good Conversion FailYield Low Yield (<50%) CheckYield->FailYield Incomplete FailRac Racemization (>2% D-isomer) CheckPurity->FailRac Epimerization Detected Success Optimized Product CheckPurity->Success >99% ee Standard->CheckYield Sol_HATU Switch to HATU/Collidine (Overcomes Sterics) FailYield->Sol_HATU Steric/Electronic Barrier Sol_Mixed Switch to Mixed Anhydride (-15°C Control) FailYield->Sol_Mixed Alt. Pathway Sol_Base Reduce Base / Use Collidine (Suppress Oxazolone) FailRac->Sol_Base Sol_HATU->CheckPurity Sol_Mixed->CheckPurity Sol_Base->Success

Figure 1: Decision Tree for optimizing the coupling of sterically hindered Z-Isoleucine with Aniline.

Mechanism ZIle Z-L-Ile-OH Act Activated Ester (O-At / Anhydride) ZIle->Act HATU/Base Oxazolone Oxazolone Intermediate (Racemization Risk) Act->Oxazolone Slow Reaction / Excess Base Product Z-L-Ile-NHPh (Target) Act->Product + Aniline (Fast) Oxazolone->Product + Aniline (Racemic Product)

Figure 2: Kinetic competition between direct amidation and the racemization pathway via oxazolone.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5][6] Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Optimization

Technical Support Center: Phenyl L-Z-Isoleucinamide Solubility

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Phenyl L-Z-Isoleucinamide. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Phenyl L-Z-Isoleucinamide. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during your research. Our goal is to equip you with the scientific principles and practical methodologies to effectively work with this compound.

Understanding the Molecule: Why is Phenyl L-Z-Isoleucinamide Poorly Soluble?

Phenyl L-Z-Isoleucinamide, more formally known as N-benzyloxycarbonyl-L-isoleucine phenylamide, possesses several structural features that contribute to its low aqueous solubility. Its molecular structure includes a hydrophobic isoleucine side chain, a bulky and non-polar N-terminal benzyloxycarbonyl (Z) protecting group, and a C-terminal phenylamide group.[1] The molecule lacks readily ionizable functional groups, such as a free carboxylic acid or a primary amine, rendering it neutral across a wide physiological pH range. This inherent hydrophobicity and lack of charge are the primary drivers of its poor solubility in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Phenyl L-Z-Isoleucinamide is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

If you are observing incomplete dissolution, begin with these fundamental, non-chemical interventions.

  • Ensure Adequate Mechanical Agitation: The first step is to ensure sufficient energy is being applied to break apart the solid lattice.

    • Vortexing: Vigorously vortex the sample for 1-2 minutes.

    • Sonication: Place the sample in an ultrasonic bath for 5-15 minutes. This can help break up aggregates and enhance the solvent-solute interaction at the particle surface.

  • Apply Gentle Heat: Gently warming the solution can sometimes improve both the rate of dissolution and the equilibrium solubility.[2]

    • Procedure: Warm the solution to 37°C in a water bath.

    • Caution: Be mindful of the compound's stability. Prolonged exposure to elevated temperatures can risk chemical degradation (e.g., hydrolysis of the amide or carbamate bonds). It is advisable to run a stability check via HPLC or LC-MS if this method is employed.

Q2: Can I use pH adjustment to improve the solubility of Phenyl L-Z-Isoleucinamide?

This is a common and effective strategy for many compounds, but it is not recommended for Phenyl L-Z-Isoleucinamide.

The Scientific Rationale: The effectiveness of pH adjustment is dependent on the presence of ionizable functional groups that can be protonated or deprotonated to form a charged, more polar species.[3] Phenyl L-Z-Isoleucinamide is a neutral molecule. The amide and carbamate functionalities do not have pKa values in the typical aqueous pH range (1-14) and therefore cannot be converted into a more soluble salt form through simple pH modification.[4][5] Attempting to force dissolution at extreme pH values (e.g., pH > 12 or pH < 1) will likely lead to irreversible chemical hydrolysis of the compound rather than achieving true solubilization.[6]

Below is a decision-making flowchart for selecting an appropriate solubilization strategy.

start Start: Poorly Soluble Compound (Phenyl L-Z-Isoleucinamide) check_ionizable Does the compound have ionizable groups (pKa 2-11)? start->check_ionizable no_ion No (Neutral Molecule) check_ionizable->no_ion No cosolvency Primary Strategy: Co-solvency check_ionizable->cosolvency No yes_ion Yes (Weak Acid/Base) check_ionizable->yes_ion Yes ph_adjust pH Adjustment Salt Formation check_ionizable->ph_adjust Yes surfactant Secondary Strategy: Surfactants (Micellar Solubilization) cosolvency->surfactant If co-solvency is insufficient or not compatible complexation Alternative Strategy: Complexation (Cyclodextrins) surfactant->complexation If surfactants interfere with the assay advanced Advanced/Formulation Strategy: Amorphous Solid Dispersions complexation->advanced

Caption: Decision flowchart for selecting a solubility enhancement strategy.

Q3: What is the most effective method for solubilizing Phenyl L-Z-Isoleucinamide?

For neutral, hydrophobic compounds, co-solvency is the most direct and widely used technique.[7][8] This method involves adding a water-miscible organic solvent (a co-solvent) to the aqueous system to reduce the overall polarity of the solvent, thereby making it more favorable for the non-polar solute to dissolve.[9][10]

Mechanism of Co-solvency: Co-solvents work by disrupting the hydrogen-bonding network of water. This reduces the interfacial tension between the aqueous solution and the hydrophobic solute, effectively lowering the energy required for the solute to enter the solution.[11]

Experimental Protocol: Solubility Enhancement via Co-solvency

This protocol provides a systematic approach to identify an effective co-solvent system.

1. Materials:

  • Phenyl L-Z-Isoleucinamide

  • Co-solvents (see Table 1)

  • Target aqueous buffer (e.g., PBS, Tris)

  • Vortex mixer and/or sonicator

2. Procedure:

  • Prepare a Concentrated Stock: Weigh a precise amount of Phenyl L-Z-Isoleucinamide and dissolve it in a minimal volume of 100% co-solvent (e.g., DMSO, Ethanol). This creates a high-concentration stock solution. Ensure the compound is fully dissolved in the pure co-solvent before proceeding.
  • Serial Titration: While vortexing the target aqueous buffer, slowly add small aliquots of the concentrated stock solution.
  • Observe for Precipitation: Continue adding the stock solution until you observe the first signs of persistent cloudiness or precipitation. This indicates you have reached the solubility limit for that specific co-solvent concentration.
  • Determine Optimal Ratio: The goal is to find the highest concentration of the compound that remains in solution with the lowest percentage of co-solvent. For many cell-based assays, it is critical to keep the final co-solvent concentration low (often <1%, and ideally <0.1%) to avoid solvent-induced toxicity.
  • Control Experiment: Always prepare a vehicle control (buffer + equivalent amount of co-solvent, without the compound) to run in parallel in your experiments to account for any effects of the co-solvent itself.

start [label="Start:\nUndissolved Compound"]; step1 [label="Step 1: Dissolve compound\nin 100% co-solvent\n(e.g., DMSO) to make\na concentrated stock."]; step2 [label="Step 2: Vigorously stir\nthe target aqueous buffer."]; step3 [label="Step 3: Slowly add the\nconcentrated stock solution\nto the stirring buffer."]; step4 [label="Step 4: Visually inspect\nfor any precipitation\nor cloudiness.", shape=diamond, fillcolor="#FBBC05"]; success [label="Result:\nHomogeneous Solution\n(Compound is soluble at this concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Result:\nPrecipitation Occurs\n(Solubility limit exceeded)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; adjust [label="Adjust:\n- Use less stock solution\n- Increase co-solvent % in buffer\n- Try a different co-solvent"];

start -> step1 -> step2 -> step3 -> step4; step4 -> success [label=" No"]; step4 -> fail [label=" Yes"]; fail -> adjust -> step3; }

Caption: Experimental workflow for the co-solvency method.

Table 1: Common Co-solvents for Pre-clinical Research

Co-SolventProperties & Use CasesTypical Starting Concentration
Dimethyl Sulfoxide (DMSO) A powerful, polar aprotic solvent. Very effective but can be toxic to cells at higher concentrations (>0.5%).[]< 1% v/v in final solution
Ethanol A less toxic, common co-solvent. Effective for many moderately non-polar compounds.[10]1-10% v/v in final solution
Propylene Glycol (PG) A viscous, low-toxicity co-solvent often used in pharmaceutical formulations.[13]5-20% v/v in final solution
Polyethylene Glycol 400 (PEG 400) A low-molecular-weight polymer, good for increasing solubility with low toxicity.[3][11]10-30% v/v in final solution
Q4: Co-solvents are not compatible with my experiment. What are other options?

If co-solvents interfere with your assay or are not sufficiently effective, you can explore strategies based on complexation or micellar solubilization.

1. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate hydrophobic molecules, or parts of them, forming an "inclusion complex" that is water-soluble.[15]

  • Mechanism: The hydrophobic portions of Phenyl L-Z-Isoleucinamide (e.g., the phenyl or benzyl groups) can partition into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

  • Screening Protocol:

    • Prepare a saturated aqueous solution of HP-β-CD.

    • Add an excess of Phenyl L-Z-Isoleucinamide powder to the solution.

    • Agitate the mixture (e.g., shake or stir) at a constant temperature for 24-48 hours to allow equilibrium to be reached.

    • Separate the undissolved solid by centrifugation or filtration (using a 0.22 µm syringe filter).

    • Analyze the clear supernatant by a suitable method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.

2. Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell.[16]

  • Mechanism: The hydrophobic Phenyl L-Z-Isoleucinamide molecule will partition into the non-polar core of the micelle, while the hydrophilic shell allows the micelle to remain dispersed in the aqueous solution.[17]

  • Recommended Agents: Non-ionic surfactants are generally preferred for biological applications due to lower toxicity.

    • Polysorbate 80 (Tween® 80)

    • Poloxamer 188

  • Protocol Outline: Prepare solutions of the surfactant in your buffer at concentrations above its CMC. Add the compound and use agitation (vortexing, sonication) to facilitate its incorporation into the micelles.

Q5: Are there more advanced techniques for improving solubility for formulation development?

Yes, for applications beyond initial screening, such as developing stable oral or parenteral dosage forms, more advanced techniques are employed. These methods focus on manipulating the solid state of the drug to improve its dissolution characteristics.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[15][18] The amorphous form of a drug has higher free energy and is generally more soluble than its stable crystalline form.[19] This is often achieved using methods like spray drying or hot-melt extrusion.

  • Particle Size Reduction (Nanomilling): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[11][20]

These advanced methods require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility challenges in drug development.[14]

References
  • Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • ResearchGate. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • Pharma's Almanac. (2023, May 5).
  • Merck Millipore. (n.d.).
  • Agno Pharmaceuticals. (n.d.).
  • ScienceDirect. (2025, July 31). Co-solvency: Significance and symbolism.
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Lubrizol. (2022, March 29).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • ResearchGate. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Bio-Works. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability.
  • Frontiers Publishing Partnerships. (2008, February 13).
  • Pharmaceutical Technology. (2022, November 3).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
  • PubMed. (2007, July 30).
  • LookChem. (n.d.). Cas 3160-59-6,N-Cbz-L-Isoleucine.
  • Benchchem. (n.d.). How to improve the solubility of Caldiamide sodium in aqueous buffers.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
  • BOC Sciences. (n.d.).
  • Thermo Fisher Scientific. (n.d.). N-Benzyloxycarbonyl-L-leucine, 98% (dry wt.), may cont. up to ca 5% solvent, Thermo Scientific Chemicals.
  • IJRPS. (2017, April 15). Solubility Enhancement Technologies and Research Emerged.
  • MedChemExpress. (n.d.). N-Benzyl-L-isoleucine.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Sigma-Aldrich. (n.d.). Phenyl L-Z-Isoleucinamide.
  • Sigma-Aldrich. (n.d.). Phenyl L-Z-Isoleucinamide | 134015-93-3.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). N-Benzyloxycarbonyl-L-isoleucine dicyclohexylamine salt | 26699-00-3.
  • PubChem. (n.d.). L-Isoleucine.
  • NIH. (n.d.). L-Isoleucinamide | C6H14N2O | CID 854028 - PubChem.
  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.

Sources

Troubleshooting

"common side reactions in Phenyl L-Z-Isoleucinamide synthesis"

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges encountered during the synthesis of Phenyl L-Z-Isoleu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges encountered during the synthesis of Phenyl L-Z-Isoleucinamide (benzyl ((2S,3S)-3-methyl-1-oxo-1-(phenylamino)pentan-2-yl)carbamate).

Coupling Z-L-Isoleucine with aniline is notoriously difficult. The


-branched side chain of isoleucine creates severe steric hindrance around the 

-carbonyl group, which drastically lowers the rate of bimolecular coupling[1]. When paired with aniline—a weak, sterically demanding aromatic nucleophile—the reaction window is left wide open for unimolecular side reactions to outcompete the desired amide bond formation[1].

This guide provides a symptom-based troubleshooting matrix, mechanistic visualizations, a self-validating experimental protocol, and a detailed FAQ to ensure high-yield, epimer-free synthesis.

Symptom-Based Troubleshooting Guide

When your synthesis fails or yields impure product, identifying the specific side reaction is critical. Below is a diagnostic matrix summarizing the most common quantitative data and analytical signatures associated with this specific coupling.

Table 1: Common Side Reactions and Diagnostic Profiles
Observed Symptom (LC-MS / NMR)Root Cause MechanismPreventative Solution
High mass byproduct (Target Mass + Carbodiimide Mass)N-Acylurea (Ureide) Formation: The O-acylisourea intermediate undergoes O-to-N acyl migration[1].Add HOBt or Oxyma to rapidly convert the intermediate into an active ester, or switch to HATU.
Urethane byproduct (M+H = 194 for Isobutyloxycarbonyl-phenylamide)Incorrect Regioselectivity: In the mixed anhydride method, aniline attacks the less hindered carbonate carbonyl instead of the Ile carbonyl[2].Abandon the mixed anhydride method for

-branched amino acids; use uronium-based coupling (HATU/DIPEA)[2].
Epimerization (Presence of D-allo-Isoleucine derivative)Azlactone (Oxazolone) Formation: Base-catalyzed cyclization leads to loss of chiral integrity at the

-carbon[1].
Maintain Z-protection (which suppresses azlactones compared to N-acyl groups)[3] and avoid excess strong base.

Mechanistic Pathways & Visualizations

Understanding the causality behind these side reactions is the first step to preventing them. The diagrams below illustrate why traditional coupling methods fail for Phenyl L-Z-Isoleucinamide.

A. The Carbodiimide Dead-End (Ureide Formation)

Because isoleucine's


-branching physically blocks the approach of the weak aniline nucleophile, the highly reactive O-acylisourea intermediate has ample time to undergo an intramolecular rearrangement into a dead-end N-acylurea byproduct[1].

G Z_Ile Z-L-Isoleucine + Carbodiimide (Starting Materials) O_Acyl O-Acylisourea Intermediate (Highly Reactive but Sterically Hindered) Z_Ile->O_Acyl Activation Amide Phenyl L-Z-Isoleucinamide (Desired Product) O_Acyl->Amide Intermolecular Attack (Slow due to beta-branching) N_Acyl N-Acylurea Byproduct (Dead-end Ureide) O_Acyl->N_Acyl Intramolecular Rearrangement (Fast, favored by hindrance) Aniline Aniline (Weak Nucleophile) Aniline->Amide Nucleophilic Addition

Mechanistic divergence in carbodiimide coupling of Z-L-Isoleucine and aniline.

B. The Mixed Anhydride Regioselectivity Issue

The mixed anhydride method (e.g., using isobutyl chloroformate) relies on the steric bulk of the isobutyl group to direct the nucleophile toward the amino acid carbonyl. However, because isoleucine is intrinsically hindered at the


-carbon, the nucleophile often attacks the "wrong" (carbonate) carbonyl, yielding a urethane byproduct[2].

G MA Mixed Anhydride Intermediate (Z-Ile-O-CO-OiBu) Aniline Aniline Addition MA->Aniline Nucleophilic Attack PathA Attack at Ile Carbonyl (Sterically Hindered) Aniline->PathA PathB Attack at Carbonate Carbonyl (Less Hindered) Aniline->PathB ProdA Phenyl L-Z-Isoleucinamide (Desired Amide) PathA->ProdA Correct Regioselectivity ProdB Isobutyloxycarbonyl-phenylamide (Urethane Byproduct) PathB->ProdB Incorrect Regioselectivity

Regioselectivity issues in the mixed anhydride method forming urethane byproducts.

Optimized Experimental Protocol (Self-Validating)

To bypass both the ureide rearrangement and regioselectivity issues, we utilize a HATU/DIPEA coupling system. HATU rapidly converts the hindered carboxylic acid into an extremely reactive HOAt active ester, which is highly resistant to rearrangement and less sterically demanding than the O-acylisourea.

Materials Required:

  • Z-L-Isoleucine (1.0 eq)

  • Aniline (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve Z-L-Isoleucine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N2/Argon) at 0 °C. Add DIPEA (2.5 eq) dropwise.

    • Self-Validation Checkpoint: The solution will transition to a distinct pale yellow color within 2–5 minutes. This visual cue confirms the successful generation of the active HOAt ester. If the solution remains colorless, verify the quality of your HATU reagent.

  • Nucleophilic Addition: Add aniline (1.2 eq) dropwise to the pre-activated mixture. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The consumption of the UV-active aniline spot (Rf ~0.6) and the appearance of a new UV-active product spot (Rf ~0.4) indicates reaction progression.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with 1M HCl (3x) to remove unreacted aniline and DIPEA, saturated NaHCO3 (3x) to remove acidic byproducts (HOAt), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analytical Validation: Analyze the crude solid via LC-MS.

    • Self-Validation Checkpoint: You must observe the target mass [M+H]+ = 341.4. The absence of a +100 Da peak confirms the successful avoidance of the urethane byproduct[2].

Frequently Asked Questions (FAQs)

Q: Why is coupling aniline so much harder than a standard amino acid coupling? A: Aniline is an aromatic amine. Its nitrogen lone pair is delocalized into the phenyl ring via resonance, making it a significantly weaker nucleophile than aliphatic amines. When this weak nucleophilicity is combined with the severe steric hindrance of the


-branched isoleucine[1], the bimolecular coupling rate drops drastically, allowing side reactions to dominate.

Q: Can I use the mixed anhydride method (e.g., isobutyl chloroformate) to save costs on this synthesis? A: It is highly discouraged for this specific molecule. While the mixed anhydride method is cost-effective for linear amino acids, the hindered nature of valine and isoleucine causes the nucleophile to attack the wrong carbonyl. This leads to high amounts of isobutyloxycarbonyl-phenylamide (a urethane byproduct) rather than your desired product[2].

Q: Does the Z (Cbz) protecting group prevent racemization during this difficult coupling? A: Yes, to a large extent. Urethane-type protecting groups like Z (benzyloxycarbonyl) generally prevent the formation of the highly racemization-prone oxazolone (azlactone) intermediate that frequently occurs with standard N-acyl groups[3]. However, because the coupling is slow, over-exposure to strong bases can still cause direct


-proton abstraction[1]. Always use a hindered base like DIPEA rather than TEA.

Q: I am seeing a massive peak in my LC-MS that corresponds to my target mass plus the mass of my carbodiimide. What happened? A: You are observing the classic N-acylurea (ureide) byproduct[1]. Because the aniline could not attack the sterically hindered O-acylisourea fast enough, the intermediate underwent an intramolecular rearrangement. To fix this, you must add a nucleophilic additive like HOBt or Oxyma, which traps the intermediate before it can rearrange.

References

  • Rehman et al., "Side reactions in peptide synthesis: An overview", Bibliomed.
  • Bodanszky et al., "Side reactions in peptide synthesis. V.A reexamination of the mixed anhydride method", PubMed.
  • "Chemistry of peptide synthesis", Spbu.ru.
  • "Phenyl L-Z-Isoleucinamide", Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Refining the Purification Process of Phenyl L-Z-Isoleucinamide

Welcome to the Technical Support Center for peptide and anilide synthesis. The synthesis of Phenyl L-Z-Isoleucinamide (Z-Ile-NHPh) via the coupling of N-benzyloxycarbonyl-L-isoleucine (Z-Ile-OH) with aniline presents uni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide and anilide synthesis. The synthesis of Phenyl L-Z-Isoleucinamide (Z-Ile-NHPh) via the coupling of N-benzyloxycarbonyl-L-isoleucine (Z-Ile-OH) with aniline presents unique purification challenges. Because aniline is a weak nucleophile, these reactions often require highly efficient coupling reagents and excess equivalents, leading to a complex crude mixture containing unreacted starting materials, coupling byproducts, and potential epimers.

This guide provides field-proven, self-validating troubleshooting strategies to isolate highly pure Z-Ile-NHPh.

Purification Decision Workflow

PurificationWorkflow Start Crude Z-Ile-NHPh (Aniline, Z-Ile-OH, Urea) Workup Liquid-Liquid Extraction (EtOAc / H2O) Start->Workup AcidWash Acid Wash (1M HCl) Removes Aniline Workup->AcidWash BaseWash Base Wash (NaHCO3) Removes Z-Ile-OH & HOBt AcidWash->BaseWash PurityCheck HPLC Purity Check BaseWash->PurityCheck HighPurity Purity > 95% Proceed to Recrystallization PurityCheck->HighPurity Yes LowPurity Purity < 95% Proceed to Chromatography PurityCheck->LowPurity No Final Pure Phenyl L-Z-Isoleucinamide HighPurity->Final LowPurity->Final

Decision tree for the isolation and purification of Z-Ile-NHPh from crude reaction mixtures.

Troubleshooting & FAQs

Q1: My crude product is heavily contaminated with residual aniline, which is oxidizing and turning the mixture brown. How do I completely eliminate it? A: Aniline is a weak base (pKa ~4.6) and is notoriously difficult to remove via simple evaporation due to its high boiling point. To remove it, you must exploit its basicity through a targeted liquid-liquid extraction[1].

  • The Mechanism: By washing the organic phase (typically Ethyl Acetate) with an aqueous acidic solution (1M HCl or 5% KHSO4), the free aniline is protonated to form anilinium chloride. This ionic species is highly polar and partitions entirely into the aqueous phase.

  • Causality & Safety: The benzyloxycarbonyl (Z) protecting group is a urethane and is stable to dilute, cold aqueous acids. However, you must perform this wash quickly and keep the temperature <25°C to prevent any risk of premature Z-group cleavage.

Q2: I am observing a closely eluting double peak on my HPLC chromatogram. Mass spectrometry confirms they have the same mass. What is this, and how do I resolve it? A: You are observing epimerization. The secondary peak is likely the allo-isoleucine derivative (Z-allo-Ile-NHPh).

  • The Mechanism: During the activation of the C-terminus of Z-Ile-OH, the oxygen atom of the Z-group carbonyl can attack the activated ester, forming a 5-membered oxazolone intermediate[2]. Deprotonation at the chiral alpha-carbon yields a planar, achiral intermediate. When aniline finally attacks to open the ring, it can do so from either face, resulting in a mixture of the desired L-isoleucine and the epimerized D-allo-isoleucine derivative.

  • Resolution: While urethane protecting groups (like Z) heavily suppress oxazolone formation compared to acetyl groups[2], the use of excess strong bases (like DIPEA) during coupling can still drive this side reaction[3]. To purify the mixture, do not rely on flash chromatography, as diastereomers often co-elute. Instead, use diastereomeric recrystallization (see Protocol B). The slight difference in crystal lattice packing between the epimers allows the pure L-Z-Ile-NHPh to selectively crystallize from an Ethyl Acetate/Hexane matrix.

Q3: My product is contaminated with coupling reagent byproducts. What is the best removal strategy? A: The strategy depends entirely on the carbodiimide or onium salt used during synthesis[4].

  • If using DCC (N,N'-Dicyclohexylcarbodiimide): The byproduct is dicyclohexylurea (DCU). DCU is highly insoluble in almost everything. Causality: Cool your crude reaction mixture in an ice bath for 30 minutes and filter it through a Celite pad before any aqueous workup.

  • If using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The resulting urea byproduct is water-soluble. Causality: A simple wash with deionized water or brine during your liquid-liquid extraction will completely remove both the EDC urea and the acidic additive HOBt (1-hydroxybenzotriazole)[3].

Quantitative Data: Impurity Clearance Matrix

The following table summarizes the expected clearance rates of common impurities based on the chosen purification methodology. Use this to self-validate your analytical results.

Purification MethodTarget ImpurityMechanism of RemovalExpected ClearanceYield RecoveryScalability
1M HCl Wash Unreacted AnilineProtonation to water-soluble salt> 99%95 - 98%Excellent
Sat. NaHCO3 Wash Z-Ile-OH, HOBtDeprotonation to water-soluble salt> 95%90 - 95%Excellent
Water / Brine Wash EDC UreaAqueous partitioning> 98%> 98%Excellent
Recrystallization Z-allo-Ile-NHPhDifferential lattice solubility85 - 90%70 - 80%Good
Silica Gel Column Non-polar organicsAdsorption / Partitioning> 95%60 - 75%Poor (Costly)
Validated Experimental Protocols
Protocol A: Optimized Liquid-Liquid Extraction (Aqueous Workup)

This protocol is a self-validating system. The pH checks ensure the chemical state of the impurities is correct for partitioning.

  • Dilution: Dilute the crude reaction mixture (assuming a 10 mmol scale) with 100 mL of Ethyl Acetate (EtOAc). Transfer to a 250 mL separatory funnel.

  • Acid Wash (Aniline Removal): Add 30 mL of cold 1M HCl. Shake vigorously for 60 seconds, venting frequently.

    • Validation Step: Check the pH of the aqueous layer after separation. It must be < 2. If it is higher, the aniline has neutralized the acid; repeat the wash with another 30 mL of 1M HCl.

    • Separate and discard the lower aqueous layer.

  • Base Wash (Z-Ile-OH & HOBt Removal): Add 30 mL of saturated aqueous NaHCO3. Shake carefully (CO2 gas will evolve—vent immediately and often).

    • Validation Step: Check the pH of the aqueous layer. It must be > 8 to ensure complete deprotonation of unreacted carboxylic acids.

    • Separate and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with 30 mL of saturated NaCl (brine) to remove residual water and water-soluble ureas.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4. Filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Diastereomeric Recrystallization

Use this protocol if HPLC indicates >2% of the allo-isoleucine epimer.

  • Dissolution: Place the crude, dry Z-Ile-NHPh solid in a round-bottom flask. Add the minimum amount of boiling Ethyl Acetate required to completely dissolve the solid (approx. 3-5 mL per gram of crude).

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still hot, add Hexane dropwise with constant swirling until the solution becomes slightly cloudy (the cloud point).

  • Seeding (Optional but Recommended): Add a few drops of Ethyl Acetate to clear the cloudiness, then add a single seed crystal of pure Z-Ile-NHPh.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours. Causality: Rapid cooling traps impurities in the crystal lattice. Slow cooling ensures thermodynamic selection of the pure L-diastereomer.

  • Harvesting: Cool the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals via vacuum filtration, wash with ice-cold Hexane, and dry under high vacuum.

References
  • Chemistry of peptide synthesis. St. Petersburg State University (SPbU).
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Digital CSIC.
  • US10308677B2 - Coupling method for peptide synthesis at elevated temperatures. Google Patents.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. ResearchGate.

Sources

Troubleshooting

"overcoming challenges in Phenyl L-Z-Isoleucinamide crystallization"

Topic: Overcoming Challenges in Phenyl L-Z-Isoleucinamide Crystallization Role: Senior Application Scientist Status: System Operational Welcome to the Technical Support Center Hello. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Challenges in Phenyl L-Z-Isoleucinamide Crystallization Role: Senior Application Scientist Status: System Operational

Welcome to the Technical Support Center

Hello. I am Dr. Aris Thorne, Senior Application Scientist at CrystalClear.

You are likely here because your Phenyl L-Z-Isoleucinamide (Z-Ile-NHPh) intermediate is behaving unpredictably. This molecule is a classic "troublemaker" in peptide synthesis. It combines a hydrophobic isoleucine core, an aromatic Z-protecting group, and a phenyl amide terminus. This combination creates a "hydrophobic sandwich" that loves to oil out (Liquid-Liquid Phase Separation) or form supramolecular gels rather than the stable crystal lattice you need for purification.

Below is a dynamic troubleshooting guide designed to navigate these specific physicochemical traps.

Module 1: The "Oiling Out" Phenomenon (LLPS)

User Query: "I added heptane to my ethyl acetate solution, and instead of white crystals, the solution turned milky and a sticky oil settled at the bottom. What happened?"

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1][2][3][4] The "oil" is a solute-rich liquid phase.[5][6] This occurs because the Metastable Zone Width (MSZW) for the oil phase was crossed before the crystal nucleation boundary. For hydrophobic molecules like Z-Ile-NHPh, the energy barrier to organize into a lattice is higher than the energy required to simply aggregate into disordered liquid droplets.

The Fix: The "Cloud Point" Maneuver

Do not cool the oil. Cooling the oil simply hardens it into an amorphous glass (which traps impurities).

Step-by-Step Protocol:

  • Re-dissolution: Heat the mixture back to the clear point (usually 50–60°C in EtOAc).

  • Solvent Adjustment: If the oiling was caused by adding too much anti-solvent (Heptane), add a small volume of the "good" solvent (EtOAc) to push the composition away from the spinodal decomposition line.

  • Seeding (Critical):

    • Cool the clear solution slowly until you are just above the temperature where oiling previously occurred.

    • Add 0.5 wt% pure seed crystals .

    • Why? Seeds provide a template for the lattice, bypassing the high energy barrier of primary nucleation.

  • Isothermal Aging: Hold the temperature constant for 2-4 hours. Allow the seeds to grow.[5] Do not cool further until the solution becomes slightly opaque due to crystal growth, not oil droplets.

Visualization: LLPS Rescue Workflow

OilingOutRescue Start Problem: Oiling Out (LLPS) Heat Step 1: Heat to Clear Point (Re-dissolve Oil) Start->Heat Adjust Step 2: Adjust Solvent Ratio (Add 5-10% Good Solvent) Heat->Adjust Seed Step 3: Add Seeds at High T (Bypass Nucleation Barrier) Adjust->Seed Hold Step 4: Isothermal Aging (Wait for Growth) Seed->Hold Cool Step 5: Slow Cooling Ramp (0.1°C/min) Hold->Cool Cool->Start If oil returns Result Result: Crystalline Solid Cool->Result

Caption: Decision tree for converting a metastable oil phase into a stable crystalline solid via seeding and isothermal aging.

Module 2: The "Jelly" Flask (Gelation)

User Query: "The solution didn't oil out, but the whole flask solidified into a clear, rigid jelly. I can't filter it."

Diagnosis: Your molecule has formed a Supramolecular Hydrogel/Organogel . The amide protons in Z-Ile-NHPh are strong hydrogen bond donors. In non-polar solvents (like Toluene or pure Heptane), these molecules stack into long fibers that trap the solvent, creating a 3D network.

The Fix: The "Hydrogen Bond Breaker"

You must disrupt the 1D-stacking kinetics to allow 3D-lattice formation.

Troubleshooting Matrix:

Solvent SystemObservationCorrective ActionMechanism
Toluene/Heptane Rigid GelAdd 1-3% Isopropanol (IPA) or Methanol .Alcohol -OH groups compete for H-bonds, breaking the gel network.
Pure EtOAc Viscous SlushIncrease temperature to >50°C, then seed immediately .Thermal energy disrupts weak van der Waals forces holding the gel fibers.
DCM/Hexane JellySwitch Solvent. DCM is too good a solvent; Hexane forces rapid aggregation. Switch to EtOAc/Heptane .

Expert Insight: Never try to filter a gel. You will lose yield and purity. You must break the gel thermally or chemically (add alcohol) and restart the crystallization.

Module 3: Impurity Rejection (Diastereomers)

User Query: "I have 5% D-Isoleucine impurity (diastereomer). My crystals are coming out at 95% purity. I need >99%."

Diagnosis: Diastereomers (L-L vs L-D) often have similar solubilities and can incorporate into the crystal lattice or become trapped in inclusions due to rapid growth.

The Fix: Ostwald Ripening (The "Swish" Protocol)

You need to perform a Temperature Cycling (Slurry Digestion) protocol. This exploits the Gibbs-Thomson effect: smaller, impure crystals (or those with defects) have higher solubility than large, perfect crystals.

Protocol:

  • Form a Slurry: Create a suspension of your crystals in the solvent system (e.g., EtOAc/Heptane 1:3) at ambient temperature.[7]

  • Cycle:

    • Heat to 45°C (dissolve fines/impurities).

    • Hold for 30 mins.

    • Cool to 20°C (regrow on stable surfaces).

    • Hold for 30 mins.

  • Repeat: Perform this cycle 6–10 times.

  • Result: The "fines" and impure surfaces dissolve and re-deposit onto the larger, purer L-L crystals.

Module 4: Scale-Up Data & Solvent Selection

User Query: "I'm moving from 100mg to 50g. Which solvent system is robust enough for the reactor?"

Authoritative Recommendation: For Z-protected amino acid amides, Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) is the "Golden Standard." It avoids the toxicity of chlorinated solvents and the gelation risks of pure aromatics.

Solubility Profile (Z-Ile-NHPh @ 25°C)

SolventSolubility (mg/mL)ClassificationNotes
Dichloromethane >500Very HighToo soluble for high yield; good for initial dissolution.
Ethyl Acetate ~150ModerateIdeal Primary Solvent.
Methanol >300HighRisk of solvolysis or transesterification if heated too long.
Toluene ~80ModerateHigh risk of Gelation .
n-Heptane <5Very LowIdeal Anti-Solvent.
Water <0.1InsolubleCauses "gummy" precipitates (oiling out). Avoid.

Scale-Up Workflow Visualization

ScaleUp Dissolve 1. Dissolve in EtOAc (5 vol, 50°C) Filter 2. Polish Filter (Remove mechanical impurities) Dissolve->Filter Seed 3. Seed Addition (0.5 wt% @ 40°C) Filter->Seed Dose 4. Dose Heptane (Slow addition over 4h) Seed->Dose Maintain T > Cloud Point Isolate 5. Filtration & Wash (Heptane wash) Dose->Isolate Cool to 5°C

Caption: Optimized 50g scale-up workflow using the EtOAc/Heptane system with controlled anti-solvent dosing.

References

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (The definitive text on nucleation kinetics and MSZW).

  • Veesler, S., et al. (2006). "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development. (Mechanisms of oiling out in hydrophobic molecules).

  • Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development. (Protocols for seeding to avoid metastable phases).

  • Datta, S., & Grant, D. J. (2004). "Crystal structures of drugs: advances in determination, prediction and engineering." Nature Reviews Drug Discovery. (Discussing solvates and polymorphism in drug development).

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for Phenyl L-Z-Isoleucinamide and associated solvents before experimentation.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Phenyl L-Z-Isoleucinamide

Compound Profile & Critical Parameters Before troubleshooting, verify you are working with the correct chemical entity. Phenyl L-Z-Isoleucinamide is a hydrophobic, N-protected amino acid derivative often used as an enzym...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Critical Parameters

Before troubleshooting, verify you are working with the correct chemical entity. Phenyl L-Z-Isoleucinamide is a hydrophobic, N-protected amino acid derivative often used as an enzymatic substrate or intermediate in peptidomimetic synthesis.

ParameterSpecification
Chemical Name Benzyl N-[(1S,2S)-2-methyl-1-(phenylcarbamoyl)butyl]carbamate
Common ID Z-Ile-NHPh (Z-L-Isoleucine anilide)
CAS Number 134015-93-3
Molecular Weight 340.42 g/mol
Solubility Soluble in DMSO, DMF, Ethanol; Insoluble in Water
Primary Degradation Risks Hydrolysis (Anilide bond cleavage), Racemization (

-carbon), Aggregation

The "Golden Standard" Storage Protocol

To maximize shelf-life, you must mitigate the three thermodynamic enemies of this compound: Moisture, Heat, and Base.

A. Solid State Storage (Lyophilized Powder)
  • Temperature: Store at -20°C (Standard) or -80°C (Long-term > 1 year).

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible.

  • Desiccation: Essential. The amide bonds can be hygroscopic. Store the vial inside a secondary container with active desiccant (silica gel or Drierite).

  • Light: Protect from light. The aromatic Z-group and phenyl ring can undergo slow photo-oxidation over extended periods.

B. Solution State Storage (Stock Solutions)
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is preferred.

  • Concentration: High concentration stocks (e.g., 10–50 mM) are more stable than dilute working solutions.

  • Aliquot: Never freeze-thaw the master stock. Divide into single-use aliquots (e.g., 20–50 µL) immediately after dissolution.

  • Temperature: Store aliquots at -80°C . DMSO freezes at 19°C; repeated phase transitions at -20°C can introduce moisture via condensation, accelerating hydrolysis.

Troubleshooting Guide & FAQs

Issue 1: "My stock solution has turned yellow or brown."

Diagnosis: Hydrolysis & Aniline Oxidation.

  • Mechanism: Moisture entry has likely hydrolyzed the anilide bond (Ph-NH-CO-), releasing free Aniline and Z-Isoleucine.

  • The "Tell": Free aniline is highly susceptible to oxidation, turning yellow/brown over time.

  • Solution: Discard the stock. Ensure future stocks are prepared in anhydrous DMSO and stored with tighter seals.

Issue 2: "The compound precipitated when I added it to my assay buffer."

Diagnosis: Hydrophobic Aggregation ("Crashing Out").

  • Mechanism: Z-Ile-NHPh is highly hydrophobic due to the Z-group, Isoleucine side chain, and Phenyl ring. Rapid addition to aqueous buffer causes precipitation.

  • Solution:

    • Predilution: Perform an intermediate dilution in 1:1 DMSO:Water or Ethanol before adding to the final buffer.

    • Vortexing: Vortex the buffer while slowly adding the stock solution to ensure rapid dispersion.

    • Surfactants: If compatible with your assay, add 0.01% Tween-20 or Triton X-100 to the buffer.

Issue 3: "My IC50/Kinetic data is inconsistent between batches."

Diagnosis: Racemization.

  • Mechanism: The anilide group is electron-withdrawing, increasing the acidity of the

    
    -proton on the Isoleucine. If the compound was exposed to basic conditions (pH > 8) or basic solvents (e.g., Pyridine, unbuffered amines) during storage or handling, it may have partially racemized to the D-isomer.
    
  • Impact: Enzymes are stereoselective; the D-isomer is likely inactive, effectively lowering your active concentration.

  • Validation: Check purity via Chiral HPLC.

Mechanistic Visualization

Workflow: Optimal Storage Decision Tree

This logic flow ensures you minimize degradation vectors based on your usage frequency.

StorageWorkflow Start Received Phenyl L-Z-Isoleucinamide StateCheck Form? Start->StateCheck Solid Solid Powder StateCheck->Solid Lyophilized Solution In Solution StateCheck->Solution Liquid Desiccate Place in Desiccator (Protect from Moisture) Solid->Desiccate Solvent Dissolve in Anhydrous DMSO Solution->Solvent TempSolid Store at -20°C Desiccate->TempSolid Use Experimental Use TempSolid->Use Warm to RT before opening Aliquot Aliquot Immediately (Avoid Freeze-Thaw) Solvent->Aliquot TempSol Store at -80°C Aliquot->TempSol TempSol->Use Single Use Only

Figure 1: Decision matrix for storage. Note the critical step of warming solids to Room Temperature (RT) before opening to prevent condensation.

Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.

Degradation Compound Z-Ile-NHPh (Intact) Hydrolysis Hydrolysis Compound->Hydrolysis Racemization Racemization Compound->Racemization Water H2O (Moisture) Water->Hydrolysis Base Base/High pH (Catalyst) Base->Racemization ZIle Z-Ile-OH (Acid) Hydrolysis->ZIle Aniline Aniline (Toxic/Color Change) Hydrolysis->Aniline DIsomer D-Isomer (Inactive) Racemization->DIsomer

Figure 2: Primary degradation pathways. Hydrolysis leads to chemical breakdown (yellowing), while racemization leads to stereochemical inactivation.

References

  • Sigma-Aldrich. Phenyl L-Z-Isoleucinamide Product Specification (CAS 134015-93-3). Merck KGaA.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability of the Benzyloxycarbonyl "Z" group).

  • Thermo Fisher Scientific. Peptide Storage and Handling Guidelines. (General protocols for hydrophobic peptide storage).

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Mechanisms of racemization in activated amino acid derivatives).

Troubleshooting

Technical Support Center: Western Blotting with Phenyl L-Z-Isoleucinamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who face unexplained target protein degradation during Western blot sam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who face unexplained target protein degradation during Western blot sample preparation. When working with highly labile proteins—such as short-lived kinases, cyclins, or specific transcription factors—standard broad-spectrum protease inhibitor cocktails often fall short.

In these critical edge cases, targeted synthetic peptide inhibitors like Phenyl L-Z-Isoleucinamide (Z-Ile-NH-Ph; CAS 134015-93-3) are deployed. This compound is a highly specialized, hydrophobic peptide derivative. The "Z" (benzyloxycarbonyl) and phenylamide groups allow it to intercalate deeply into the hydrophobic S-subsites of protease active sites. It primarily acts as a competitive inhibitor against papain-like cysteine proteases, certain cathepsins, and specific proteasome subunits, functioning similarly to other established Z-Ile-based inhibitors[1].

However, because its reaction mechanism relies on reversible competitive binding rather than irreversible covalent modification (such as the action of fluoromethylketones), its efficacy is highly dependent on proper handling, concentration, and buffer compatibility[2]. This guide provides the mechanistic causality and troubleshooting steps required to master its use in your assays.

Experimental Workflow

Workflow A Cell Harvest & Washing B Lysis Buffer + Z-Ile-NH-Ph A->B Add Inhibitor C Protein Quantification B->C Clarify Lysate D SDS-PAGE Separation C->D Denature (95°C) E Membrane Transfer D->E Electroblot F Immunoblot Detection E->F Probe

Workflow for Western Blot sample preparation using Phenyl L-Z-Isoleucinamide.

Troubleshooting Q&A

Q1: My RIPA lysis buffer turns cloudy and precipitates immediately after adding Phenyl L-Z-Isoleucinamide. What is happening? Causality & Solution: This is a classic thermodynamic solubility issue. Z-Ile-NH-Ph is highly lipophilic due to its aromatic rings and lacks charged amino acid residues. When added directly to cold aqueous buffers (even those with 1% NP-40 or Triton X-100), it rapidly crashes out of solution, rendering it biologically inactive. Action: Always prepare a highly concentrated stock solution (e.g., 50 mM) in 100% anhydrous DMSO. When adding it to your lysis buffer, ensure the buffer is temporarily at room temperature and vortex vigorously while adding the inhibitor dropwise. The final DMSO concentration in the lysate must not exceed 1.0% to prevent artifactual protein denaturation.

Q2: I am using the inhibitor at 10 µM, but my Western blot still shows lower molecular weight smear bands indicative of target degradation. Why? Causality & Solution: Unlike irreversible inhibitors (e.g., Z-VAD-fmk) that permanently deactivate their targets via covalent bonds, Phenyl L-Z-Isoleucinamide is a reversible, competitive inhibitor. If the endogenous protease concentration is exceptionally high, or if the lysate is diluted during downstream steps, the chemical equilibrium shifts, releasing the active protease[2]. Action: You must maintain the inhibitor concentration above its IC50 throughout the entire workflow until the sample is fully denatured. Increase your working concentration to 50–100 µM. Additionally, ensure your samples are kept strictly on ice to lower the kinetic rate of any unbound proteases.

Q3: My BCA protein quantification assay is yielding wildly inconsistent results since I started using this inhibitor. Is there cross-reactivity? Causality & Solution: Yes. The BCA assay relies on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds, followed by chelation with bicinchoninic acid. The aromatic phenyl and benzyloxycarbonyl groups in Z-Ile-NH-Ph can interfere with colorimetric development and absorb UV/Vis light, artificially inflating your protein concentration readings. Action: Switch to a Bradford assay (Coomassie-based), which is less sensitive to small peptide inhibitors, or run a buffer-only blank containing the exact same concentration of Z-Ile-NH-Ph to accurately subtract the background absorbance.

Q4: Can I use Phenyl L-Z-Isoleucinamide to preserve cleaved caspases for apoptosis assays? Causality & Solution: You must proceed with caution. While Z-Ile motifs are common in caspase inhibitors, simple competitive inhibitors can exhibit significant off-target effects. Research has shown that peptide-based inhibitors often cross-react with papain-like cysteine proteases and legumain depending on their reactive groups[2]. If you use too high a concentration, you may inadvertently inhibit the very caspases you are trying to study. Action: Add the inhibitor only to the lysis buffer post-harvest, never to the live cell culture media, unless you are specifically studying its effects on live-cell protease activity.

Mechanism of Action

Mechanism Protease Endogenous Protease (e.g., Cathepsin/Calpain) Target Labile Target Protein Protease->Target Cleaves (Uninhibited) Intact Intact Protein (Strong WB Signal) Protease->Intact Cleavage Blocked Inhibitor Phenyl L-Z-Isoleucinamide (Z-Ile-NH-Ph) Inhibitor->Protease Binds Active Site (Competitive Inhibition) Degraded Degraded Peptides (Loss of WB Signal) Target->Degraded

Mechanism of action for Phenyl L-Z-Isoleucinamide in preserving target proteins.

Optimization Parameters
ParameterRecommended RangeCausality / Scientific Rationale
Stock Concentration 10 - 50 mMMaximizes solubility in DMSO; minimizes the final solvent volume introduced to the lysate.
Working Concentration 50 - 100 µMRequired to maintain competitive equilibrium against highly abundant endogenous proteases.
Final DMSO in Lysate < 1.0% (v/v)Prevents solvent-induced protein precipitation or epitope masking prior to SDS-PAGE.
Lysis Temperature 4°C (Strictly on ice)Lowers the thermodynamic kinetics of any unbound endogenous proteases.
Denaturation Temp 95°C for 5-10 minsPermanently denatures proteases, rendering the reversible inhibitor unnecessary for downstream steps.
Step-by-Step Methodology: Self-Validating Lysis Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system . By incorporating specific internal controls, the workflow proves its own efficacy before you commit to expensive downstream antibody probing.

Step 1: Stock Preparation Dissolve Phenyl L-Z-Isoleucinamide in 100% anhydrous DMSO to a concentration of 50 mM. Aliquot into single-use tubes and store at -20°C in a desiccator to prevent moisture ingress, which causes premature hydrolysis.

Step 2: Buffer Equilibration Prepare your base lysis buffer (e.g., RIPA: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS). Keep it at room temperature temporarily to aid inhibitor solubility during the spiking phase.

Step 3: Inhibitor Spiking While vortexing the lysis buffer, add the 50 mM stock dropwise to achieve a final working concentration of 100 µM (a 1:500 dilution). Immediately transfer the spiked buffer to ice.

Step 4: Cell Harvest Wash cultured cells twice with ice-cold PBS. Aspirate all residual PBS to prevent dilution of the inhibitor, which would shift the competitive binding equilibrium.

Step 5: Lysis & Clarification Add the ice-cold, spiked lysis buffer directly to the cells. Scrape the cells, transfer to a pre-chilled microcentrifuge tube, and agitate on a rotary shaker at 4°C for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Step 6: Denaturation & Self-Validation (Critical Step) Immediately transfer the clarified supernatant to a new tube. Mix 3 parts lysate with 1 part 4X Laemmli Sample Buffer (containing 10% BME or 200 mM DTT). Boil at 95°C for 5-10 minutes.

  • Self-Validation Checkpoint: To validate that degradation is successfully inhibited, run a parallel control lysate without Phenyl L-Z-Isoleucinamide. Upon immunoblotting for a known labile housekeeping protein (e.g., full-length PARP or a specific cyclin), the treated lane must show a single crisp high-molecular-weight band, while the untreated lane will show lower-molecular-weight cleavage products. This internal control mathematically validates the efficacy of your lysis system.

References
  • Proteasome inhibitor prevents experimental arterial thrombosis in renovascular hypertensive rats. Source: Thrombosis and Haemostasis URL:[Link]

  • Inhibition of papain-like cysteine proteases and legumain by caspase-specific inhibitors: when reaction mechanism is more important than specificity. Source: Cell Death and Differentiation URL:[Link]

Sources

Optimization

"strategies to enhance the bioavailability of Phenyl L-Z-Isoleucinamide"

Title: Technical Support Center: Enhancing the Bioavailability of Phenyl L-Z-Isoleucinamide Introduction Welcome to the Formulation & Delivery Technical Support Center. Phenyl L-Z-Isoleucinamide (Z-Ile-NH-Ph) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Enhancing the Bioavailability of Phenyl L-Z-Isoleucinamide

Introduction Welcome to the Formulation & Delivery Technical Support Center. Phenyl L-Z-Isoleucinamide (Z-Ile-NH-Ph) is a highly hydrophobic, protected peptidomimetic. While the benzyloxycarbonyl (Z) and phenylamide groups provide excellent resistance against exopeptidase degradation, they drastically increase the molecule's lipophilicity (LogP). This results in dissolution-rate-limited absorption and poor oral bioavailability[1]. This guide provides field-proven formulation strategies, troubleshooting workflows, and protocols to overcome these barriers.

Section 1: Frequently Asked Questions (Mechanistic Grounding)

Q1: Why does Phenyl L-Z-Isoleucinamide fail to achieve systemic exposure despite its stability against proteolysis? A1: The primary barrier is its extreme hydrophobicity. In the aqueous environment of the gastrointestinal (GI) tract, hydrophobic peptidomimetics tend to aggregate or precipitate rather than remain in solution[2]. Because intestinal epithelium enterocytes require the drug to be in a solubilized state to partition into the lipophilic cell membrane, the unformulated API simply passes through the GI tract unabsorbed[3].

Q2: What are the most effective formulation strategies for this specific compound? A2: For highly lipophilic peptides (LogP > 3), lipid-based nanocarriers are the gold standard. Specifically:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants spontaneously form oil-in-water (O/W) microemulsions (<100 nm) upon mild agitation in GI fluids, keeping the drug solubilized and vastly increasing the surface area for absorption[4].

  • Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs): These encapsulate the hydrophobic peptide within a biocompatible lipid matrix, protecting it from the harsh GI environment while promoting transcellular transport and lymphatic uptake, thereby bypassing hepatic first-pass metabolism[5][6].

Section 2: Troubleshooting Guide (Practical Diagnostics)

Issue 1: API Precipitation Upon Aqueous Dilution in SMEDDS

  • Symptom: The SMEDDS pre-concentrate is clear, but upon dilution in simulated intestinal fluid (SIF), the solution becomes cloudy with visible drug crystals.

  • Causality: The formulation loses its solvent capacity upon dispersion. This occurs when the surfactant-to-oil ratio is insufficient to maintain the microemulsion, or the chosen co-surfactant partitions too rapidly into the aqueous phase, leaving the API stranded in a shrinking oil droplet[7].

  • Solution:

    • Re-evaluate the pseudo-ternary phase diagram.

    • Shift the Surfactant/Co-surfactant (

      
      ) ratio from 1:1 to 2:1 or 3:1 to strengthen the interfacial film.
      
    • Incorporate a more lipophilic co-solvent or a medium-chain triglyceride (e.g., Capmul MCM) that retains the drug within the lipid core[8].

Issue 2: Low Encapsulation Efficiency (EE%) in Lipid Nanoparticles

  • Symptom: During the formulation of SLNs, the EE% of Phenyl L-Z-Isoleucinamide drops below 40%, and drug expulsion is observed during storage.

  • Causality: SLNs are composed of highly ordered solid lipids. During cooling and storage, the lipid matrix crystallizes into a perfect lattice (β-modification), physically expelling the bulky Phenyl L-Z-Isoleucinamide molecules[3].

  • Solution: Transition from SLNs to Nanostructured Lipid Carriers (NLCs). By blending a solid lipid with a liquid lipid (oil), you create massive structural imperfections in the crystal lattice, providing more spatial accommodation for the peptide and preventing drug expulsion[5].

Section 3: Data Presentation & Formulation Comparison

To select the optimal delivery system, refer to the comparative data below, synthesized from established lipid-based delivery metrics for hydrophobic peptides[4][5][6]:

Formulation StrategyEncapsulation EfficiencyDroplet/Particle SizeGI Solubilization CapacityLymphatic Uptake PotentialManufacturing Scalability
SMEDDS High (Solubility dependent)20 - 100 nmExcellent (Spontaneous)HighVery High (Simple mixing)
SLNs Low to Moderate50 - 200 nmGoodModerateHigh (Homogenization)
NLCs High (>80%)50 - 150 nmGoodHighHigh (Homogenization)
Polymeric NPs Moderate100 - 300 nmModerateLowModerate (Solvent evap.)

Section 4: Experimental Protocols

Protocol A: Preparation and Self-Validation of Phenyl L-Z-Isoleucinamide SMEDDS Objective: Formulate a thermodynamically stable pre-concentrate that spontaneously emulsifies in aqueous media.

  • Excipient Screening: Determine the equilibrium solubility of Phenyl L-Z-Isoleucinamide in various oils (e.g., Castor oil, Capmul MCM), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., PEG 400, Transcutol P) via the shake-flask method at 37°C for 48 hours[7].

  • Phase Diagram Construction: Titrate oil with an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Surfactant/Co-surfactant) mixture under magnetic stirring. Map the transparent, isotropic microemulsion regions on a pseudo-ternary phase diagram.
    
  • Formulation: Dissolve the API (e.g., 10 mg/g) into the optimized oil/surfactant/co-surfactant mixture. Vortex for 5 minutes and sonicate at 40°C until a clear solution is obtained.

  • Self-Validation (Robustness Test): Dilute 1 mL of the SMEDDS into 250 mL of 0.1 N HCl and SIF (pH 6.8) at 37°C under mild agitation (50 rpm). The system is validated if it forms a transparent/translucent dispersion within 1 minute with no API precipitation over 24 hours[7].

Protocol B: Formulation of NLCs via Hot High-Pressure Homogenization Objective: Encapsulate the API in an imperfect lipid matrix to prevent expulsion.

  • Lipid Phase Preparation: Melt a mixture of solid lipid (e.g., Precirol ATO 5) and liquid lipid (e.g., Miglyol 812) in a 7:3 ratio at 10°C above the solid lipid's melting point. Dissolve Phenyl L-Z-Isoleucinamide into this lipid melt[3].

  • Aqueous Phase Preparation: Heat an aqueous solution containing 1-2% surfactant (e.g., Poloxamer 188) to the exact same temperature as the lipid phase.

  • Pre-emulsion: Disperse the hot lipid phase into the hot aqueous phase using a high-speed shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 2 minutes.

  • Homogenization: Pass the pre-emulsion through a High-Pressure Homogenizer (HPH) at 500 bar for 3-5 cycles, maintaining the elevated temperature.

  • Solidification: Rapidly cool the resulting nanoemulsion in an ice bath to solidify the lipid droplets into NLCs, locking the API within the imperfect matrix[5].

Section 5: Pathway & Workflow Visualizations

SMEDDS_Workflow API Phenyl L-Z-Isoleucinamide (Hydrophobic API) SMEDDS SMEDDS Pre-concentrate (Isotropic Mixture) API->SMEDDS Excipients Oil + Surfactant + Co-surfactant Excipients->SMEDDS Dispersion Aqueous Dispersion in GI Tract (Mild Agitation) SMEDDS->Dispersion Oral Administration Microemulsion O/W Microemulsion (<100 nm droplets) Dispersion->Microemulsion Self-Emulsification Absorption Enhanced Intestinal Absorption (Transcellular & Lymphatic) Microemulsion->Absorption Permeation

Workflow of SMEDDS formulation and in vivo self-emulsification for enhanced absorption.

SLN_Uptake SLN Peptide-Loaded NLC/SLN (Lipid Matrix) Mucus Mucus Layer Penetration SLN->Mucus Epithelium Intestinal Epithelium (Enterocytes) Mucus->Epithelium Endocytosis Clathrin-Mediated Endocytosis Epithelium->Endocytosis Transcellular Paracellular Paracellular Transport (Tight Junction Opening) Epithelium->Paracellular Enhancer Effect Systemic Systemic Circulation (Bioavailability Achieved) Endocytosis->Systemic Paracellular->Systemic

Mechanisms of intestinal permeation and cellular uptake for lipid-based nanoparticles.

References

  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PMC.[Link]

  • Lipid-based nanocarriers for oral delivery of peptides. OCL.[Link]

  • A Review on Self-Micro Emulsifying Drug Delivery System (SMEDDS). International Journal of Pharmaceutical Research and Applications.[Link]

  • Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. PMC.[Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC.[Link]

  • Self-microemulsifying drug-delivery system for improved oral bioavailability of pranlukast hemihydrate: preparation and evaluation. PMC.[Link]

  • Self-Microemulsifying Drug Delivery System to Enhance Oral Bioavailability of Berberine Hydrochloride in Rats. PMC.[Link]

  • Lipid-Polymer Hybrid Nanoparticles as a Smart Drug Delivery System for Peptide/Protein Delivery. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of Phenyl L-Z-Isoleucinamide

In the landscape of modern drug discovery, the journey from a newly synthesized compound to a validated biological probe is both intricate and critical. This guide provides a comprehensive, technically-grounded framework...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a newly synthesized compound to a validated biological probe is both intricate and critical. This guide provides a comprehensive, technically-grounded framework for validating the biological activity of a novel small molecule, exemplified by the hypothetical compound "Phenyl L-Z-Isoleucinamide" (PLZIA). Our target audience—researchers, scientists, and drug development professionals—will find not just protocols, but the strategic reasoning that underpins a robust validation cascade.

For the purpose of this guide, we will hypothesize that PLZIA has been designed as a competitive inhibitor of a crucial bacterial enzyme, Isoleucyl-tRNA synthetase (IleRS), a key player in protein synthesis. To provide a tangible benchmark for its performance, we will compare PLZIA's activity against a well-characterized, clinically relevant inhibitor of IleRS, Mupirocin. This comparative approach is fundamental to understanding the potential of any new chemical entity.

Our validation workflow is structured to answer three fundamental questions:

  • At what concentrations is the compound safe for cellular-level investigation?

  • Does the compound engage its intended molecular target within a cellular context?

  • Does this engagement translate into a measurable functional effect on the target's activity?

Part 1: Foundational Cytotoxicity Profiling: MTT vs. XTT Assays

Before delving into specific target-oriented assays, it is paramount to determine the cytotoxic profile of a novel compound. This initial screen establishes the concentration range where the compound can be studied without inducing non-specific cell death, which could confound the results of subsequent functional assays. Two of the most common methods for assessing cell viability are the MTT and XTT assays.[1] Both rely on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product, but they differ in the solubility of this product.[2][3]

The core principle involves the reduction of the tetrazolium salt by mitochondrial dehydrogenases in living cells. The amount of colored formazan produced is directly proportional to the number of metabolically active cells.[1][4]

Comparative Analysis of MTT and XTT Assays
FeatureMTT AssayXTT AssayRationale for Selection
Principle Reduction of yellow MTT to insoluble purple formazan crystals.Reduction of XTT to a water-soluble orange formazan product.The choice between these assays often depends on the desired workflow simplicity and throughput.
Workflow Requires an additional solubilization step (e.g., with DMSO) to dissolve the formazan crystals before absorbance reading.[1]The water-soluble formazan product allows for direct absorbance measurement without a solubilization step.[1]For high-throughput screening, the XTT assay is generally preferred due to its streamlined protocol, which minimizes handling errors and saves time.[3]
Sensitivity Generally considered robust and reliable.Often exhibits higher sensitivity and a larger dynamic range.[3]The increased sensitivity of the XTT assay can be advantageous when working with low cell numbers or detecting subtle changes in viability.
Interference Can be susceptible to interference from compounds that affect cellular redox potential.Also susceptible to redox-active compounds, but the water-soluble nature of the formazan may reduce some artifacts.It is crucial to include appropriate controls to account for any direct reduction of the tetrazolium salt by the test compound.
Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3: Viability Assay seed_cells Seed bacterial cells (e.g., S. aureus) in a 96-well plate add_compounds Add serial dilutions of PLZIA, Mupirocin (positive control), and vehicle (negative control) seed_cells->add_compounds incubate_24h Incubate for 24 hours add_compounds->incubate_24h add_xtt Add activated XTT reagent to each well incubate_24h->add_xtt incubate_xtt Incubate for 2-4 hours add_xtt->incubate_xtt read_absorbance Measure absorbance at 450 nm (reference wavelength 630 nm) incubate_xtt->read_absorbance G cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Protein Analysis treat_cells Treat bacterial cells with PLZIA or vehicle control heat_shock Heat cell lysates to a range of temperatures treat_cells->heat_shock centrifuge Centrifuge to separate soluble and aggregated proteins heat_shock->centrifuge western_blot Analyze soluble fraction by Western Blot for IleRS centrifuge->western_blot

Caption: Workflow for CETSA to confirm PLZIA engagement with IleRS.

Detailed Protocol for CETSA
  • Cell Culture and Treatment: Grow bacterial cells to mid-log phase and treat with a non-toxic concentration of PLZIA (determined from the cytotoxicity assay) or vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to release the intracellular proteins.

  • Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of soluble IleRS at each temperature is then quantified, typically by Western blotting using an antibody specific for IleRS.

An increase in the amount of soluble IleRS in the PLZIA-treated samples at higher temperatures compared to the vehicle-treated samples indicates that PLZIA has bound to and stabilized IleRS.

Part 3: Quantifying Functional Efficacy: In Vitro Enzyme Inhibition Assay

The ultimate validation of a compound's biological activity lies in its ability to modulate the function of its target. For our hypothetical IleRS inhibitor, PLZIA, a direct measure of its inhibitory effect on the enzyme's activity is required. An in vitro enzyme inhibition assay provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). [5][6]

Principle of the IleRS Inhibition Assay

This assay measures the rate of the aminoacylation reaction catalyzed by IleRS, which involves the attachment of isoleucine to its corresponding tRNA. The reaction can be monitored by various methods, including radiometric assays that measure the incorporation of a radiolabeled substrate into the product. [6]

Experimental Workflow: Enzyme Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Inhibition Reaction cluster_2 Detection prepare_reagents Prepare reaction buffer, purified IleRS, tRNA, ATP, and radiolabeled Isoleucine add_inhibitor Add serial dilutions of PLZIA or Mupirocin to the reaction mixture prepare_reagents->add_inhibitor initiate_reaction Initiate the reaction by adding tRNA add_inhibitor->initiate_reaction incubate_reaction Incubate at 37°C for a defined time initiate_reaction->incubate_reaction stop_reaction Stop the reaction (e.g., by adding trichloroacetic acid) incubate_reaction->stop_reaction filter_precipitate Filter the precipitate (radiolabeled Ile-tRNA) stop_reaction->filter_precipitate scintillation_count Quantify radioactivity using a scintillation counter filter_precipitate->scintillation_count

Caption: Workflow for the in vitro IleRS enzyme inhibition assay.

Detailed Protocol for IleRS Inhibition Assay
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, purified IleRS enzyme, ATP, and radiolabeled L-isoleucine.

  • Inhibitor Addition: Add varying concentrations of PLZIA or Mupirocin to the reaction tubes. Include a no-inhibitor control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding tRNA specific for isoleucine.

  • Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Precipitation: Stop the reaction by adding an acid, such as trichloroacetic acid (TCA), which will precipitate the tRNA and any attached radiolabeled isoleucine.

  • Filtration and Washing: Filter the reaction mixture through a glass fiber filter to capture the precipitated, radiolabeled Ile-tRNA. Wash the filter to remove any unincorporated radiolabeled isoleucine.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the IleRS activity.

Part 4: Data Synthesis and Interpretation

Table 1: Comparative Cytotoxicity and Potency of PLZIA and Mupirocin
CompoundCC50 (µM) on S. aureusIleRS IC50 (µM)Selectivity Index (CC50/IC50)
PLZIA >1001.5>66.7
Mupirocin >1000.05>2000

CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.

Interpretation: A high CC50 value indicates low cytotoxicity. A low IC50 value signifies high potency against the target enzyme. The selectivity index (SI) is a critical parameter that provides a measure of the compound's therapeutic window. A higher SI is desirable, as it indicates that the compound is much more potent against its target than it is toxic to the cells. In this hypothetical dataset, while Mupirocin is more potent, PLZIA still demonstrates promising activity with a good selectivity index.

Table 2: CETSA Results for Target Engagement
TreatmentTemperature (°C)Relative Amount of Soluble IleRS
Vehicle 50100%
5560%
6020%
PLZIA 50100%
5595%
6075%

Interpretation: The increased thermal stability of IleRS in the presence of PLZIA at higher temperatures provides strong evidence of direct target engagement within the cellular milieu.

Conclusion

This guide has outlined a systematic and comparative approach to validating the biological activity of a novel small molecule, Phenyl L-Z-Isoleucinamide. By integrating cytotoxicity profiling, direct target engagement assays, and functional enzymatic assays, we can build a robust body of evidence to support the compound's mechanism of action. This multi-faceted validation strategy is essential for mitigating the risks of advancing compounds with ambiguous or off-target activities, thereby enhancing the efficiency and success rate of the drug discovery pipeline. The principles and methodologies described herein are broadly applicable to the validation of a wide range of small molecule drug candidates.

References

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • National Center for Biotechnology Information. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. [Link]

  • Wikipedia. MTT assay. [Link]

  • Pharmaceutical Technology. Developing and Validating Assays for Small-Molecule Biomarkers. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. [Link]

  • Frontiers in Cell and Developmental Biology. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Da-ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Wikipedia. Enzyme assay. [Link]

Sources

Comparative

A Comprehensive Guide to the Reproducibility of Experimental Results with Phenyl L-Z-Isoleucinamide

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Technical Methodology Introduction: The Chemical Context of Phenyl L-Z-Isoleucinamide Phenyl L-Z-Isole...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Technical Methodology

Introduction: The Chemical Context of Phenyl L-Z-Isoleucinamide

Phenyl L-Z-Isoleucinamide (CAS: 134015-93-3), frequently designated as Z-Ile-NHPh, is a critical N-protected amino acid derivative utilized extensively in the synthesis of peptide-based protease inhibitors and as a standard model compound for evaluating peptide coupling efficiencies [1].

Achieving reproducible experimental results with this compound presents a unique set of challenges. Because isoleucine possesses a


-branched aliphatic side chain, it introduces significant steric hindrance during activation and amidation. Furthermore, ensuring the integrity of the benzyloxycarbonyl (Z) protecting group while preventing epimerization at the 

-carbon requires rigorous, self-validating experimental controls. This guide objectively compares Z-Ile-NHPh with its alternative derivatives and provides a field-proven protocol for reproducible synthesis and application.

Mechanistic Causality: Why Z-Protection and Phenylamides?

In the development of protease inhibitor libraries (such as those mapping the subsites of human heart chymase), the choice of N-terminal protection and C-terminal modification dictates both the synthetic yield and the biological efficacy [2].

  • The Z-Protection Advantage: Unlike the base-labile Fmoc group or the highly acid-labile Boc group, the benzyloxycarbonyl (Z) group is exceptionally stable under mild basic and acidic conditions. It is typically cleaved via catalytic hydrogenolysis (e.g., H₂/Pd-C). This orthogonal stability allows researchers to perform aggressive downstream modifications without prematurely unmasking the N-terminus [3].

  • Overcoming Steric Hindrance: The

    
    -methyl group of isoleucine restricts the conformational freedom of activated intermediates (such as an O-acylisourea). This steric bulk slows down the nucleophilic attack by aniline, increasing the residence time of the active ester and thereby elevating the risk of oxazolone formation—the primary pathway for racemization.
    
  • The Phenylamide (NHPh) Role: The addition of the aniline moiety creates a stable, hydrophobic C-terminus that mimics the P1' leaving group in protease assays, making it an ideal substrate analog.

Objective Comparison: Z-Ile-NHPh vs. Alternatives

To establish a baseline for reproducibility, we must compare Phenyl L-Z-Isoleucinamide against its Fmoc and Boc protected counterparts in standard solution-phase amidation workflows.

Table 1: Performance Comparison of N-Protected Isoleucine Phenylamides
ParameterPhenyl L-Z-Isoleucinamide (Z-Ile-NHPh)Phenyl L-Fmoc-IsoleucinamidePhenyl L-Boc-Isoleucinamide
Protecting Group Cleavage Catalytic Hydrogenolysis (H₂/Pd-C)Mild Base (20% Piperidine)Moderate Acid (TFA)
Coupling Efficiency (HATU) 92–95%88–91% (Steric + Fmoc bulk)94–96%
Racemization Risk (D-allo-Ile) Very Low (<1%)Moderate (1–3% due to base)Very Low (<1%)
Solubility in DMF/DMSO ExcellentModerate (Fmoc aggregates)Excellent
Primary Application Protease inhibitor librariesSolid-phase peptide synthesisSolution-phase synthesis

Data reflects standardized solution-phase coupling using HATU/DIPEA at room temperature.

Self-Validating Experimental Protocol

To ensure absolute reproducibility when synthesizing or utilizing Phenyl L-Z-Isoleucinamide, the following self-validating protocol must be employed. This methodology builds in analytical checkpoints to verify causality at each step.

Step 1: Activation of Z-Ile-OH
  • Procedure: Dissolve 1.0 equivalent of Z-Ile-OH in anhydrous N,N-Dimethylformamide (DMF). Add 1.1 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir the mixture strictly at 0°C for 10 minutes.

  • Causality: Activation at 0°C is non-negotiable. The lower temperature thermodynamically suppresses the formation of the chiral-labile oxazolone intermediate. HATU is selected over traditional EDC/HOBt because its azabenzotriazole moiety effectively accelerates the reaction despite the

    
    -branching of isoleucine.
    
Step 2: Amidation with Aniline
  • Procedure: Add 1.2 equivalents of aniline dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Perform an LC-MS aliquot check at the 2-hour mark. The mass peak for the active ester should be <5%, and the target mass for Phenyl L-Z-Isoleucinamide (

    
    ) must dominate the spectra. If unreacted active ester remains, the coupling is stalling due to moisture or degraded aniline.
    
Step 3: Orthogonal Workup and Isolation
  • Procedure: Quench the reaction with 5% aqueous citric acid. Extract with Ethyl Acetate (EtOAc). Wash the organic layer successively with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Causality: This is a self-purifying step. The acidic citric acid wash removes unreacted aniline and DIPEA into the aqueous layer. The subsequent basic NaHCO₃ wash deprotonates and removes any unreacted Z-Ile-OH and acidic coupling byproducts (like HOAt), ensuring a highly pure crude product.

Step 4: Chiral Validation (Critical for Reproducibility)
  • Procedure: Analyze the purified product via Chiral HPLC (e.g., using a Chiralpak IC column with a Hexane/Isopropanol 80:20 mobile phase).

  • Causality: Standard reverse-phase HPLC cannot distinguish between L-Ile and its epimer, D-allo-Ile. Chiral chromatography is mandatory to definitively prove that the coupling conditions did not induce epimerization, securing the reproducibility of the biological assay data.

Workflow Visualization

The following diagram maps the logical progression of the synthesis and validation workflow, highlighting how steric hindrance is managed and where quality control checkpoints are integrated.

Workflow Z_Ile Z-Ile-OH (Starting Material) Activation Activation (HATU/DIPEA) Temp: 0°C to prevent oxazolone Z_Ile->Activation Coupling Amidation with Aniline Overcoming Beta-branching Activation->Coupling LCMS_Check In-Process LC-MS Validate <5% Active Ester Coupling->LCMS_Check Workup Acid/Base Workup Remove unreacted reagents LCMS_Check->Workup If Target Mass Dominates Product Phenyl L-Z-Isoleucinamide (Target Compound) Workup->Product Chiral_HPLC Chiral HPLC Validation Confirm <1% D-allo-Ile Product->Chiral_HPLC

Experimental workflow for the reproducible synthesis and chiral validation of Z-Ile-NHPh.

References

  • Kinoshita, T., et al. "Inhibitors of human heart chymase based on a peptide library." PubMed - National Institutes of Health (NIH), July 1995. Available at: [Link] [2]

  • Thieme Connect. "Reactive Peptides and Semicarbazone Deprotection." Synthesis Journal, Thieme Group. Available at: [Link] [3]

Validation

Head-to-Head Comparison: Phenyl L-Z-Isoleucinamide vs. Z-Isoleucine p-nitroanilide in Protease Assays

Executive Summary In the landscape of protease assay development and high-throughput screening (HTS), the choice of synthetic peptide substrate fundamentally dictates assay sensitivity, kinetic accuracy, and susceptibili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of protease assay development and high-throughput screening (HTS), the choice of synthetic peptide substrate fundamentally dictates assay sensitivity, kinetic accuracy, and susceptibility to interference. This guide provides an objective, head-to-head comparison between Phenyl L-Z-Isoleucinamide (Z-Ile-NHPh) and its widely used chromogenic competitor, Z-Isoleucine p-nitroanilide (Z-Ile-pNA) .

Both compounds serve as substrates for proteases with a preference for aliphatic residues at the P1 position (e.g., elastase, specific cathepsins, and aminopeptidases)[1]. However, they cater to entirely different analytical platforms. Z-Ile-pNA is a classic colorimetric substrate designed for rapid spectrophotometric readouts[2][3], whereas Z-Ile-NHPh is an advanced, non-chromogenic analog optimized for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and interference-free kinetic modeling[4][5].

Mechanistic Overview

The fundamental mechanism for both substrates relies on the enzymatic hydrolysis of the amide bond linking the Z-protected isoleucine to a reporter leaving group. The physicochemical nature of this leaving group—aniline for Z-Ile-NHPh and p-nitroaniline for Z-Ile-pNA—determines the downstream detection methodology[3].

ProteaseCleavage Substrate Peptide Substrate (Z-Ile-NHPh or Z-Ile-pNA) Complex Enzyme-Substrate Complex Substrate->Complex Association Enzyme Protease (Active Site) Enzyme->Complex Binding Hydrolysis Amide Bond Hydrolysis Complex->Hydrolysis Catalysis Product1 Z-Isoleucine (Carboxylic Acid) Hydrolysis->Product1 Product2 Reporter Group (Aniline / p-Nitroaniline) Hydrolysis->Product2 Detection Target

Enzymatic cleavage pathway of Z-Ile substrates by proteases.

Physicochemical and Kinetic Comparison

The structural differences between the two substrates introduce distinct advantages and limitations. The strongly electron-withdrawing and bulky p-nitro group in Z-Ile-pNA facilitates optical detection but can artificially alter the Michaelis-Menten constant (


) compared to natural peptide bonds. Conversely, the simpler aniline group in Z-Ile-NHPh provides a closer approximation of native peptide kinetics.
FeaturePhenyl L-Z-Isoleucinamide (Z-Ile-NHPh)Z-Isoleucine p-nitroanilide (Z-Ile-pNA)
Leaving Group Anilinep-Nitroaniline (pNA)
Primary Detection Modality LC-MS/MS (MRM) or UV (230 nm)Colorimetric Absorbance (405 nm)[3][6]
Kinetic Bias Low (Mimics natural peptide sterics)Moderate (Bulky, electron-withdrawing group)
Optical Interference Immune (Mass-based detection)Highly Susceptible (Inner-filter effects)
Multiplexing Capability High (Can be pooled with other substrates)[4]Low (Overlapping absorbance spectra)
Ideal Application Lead optimization, MS-degradomics[5]Primary HTS, rapid qualitative screening[3]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined for each step so researchers understand why a procedural choice is made, rather than just how to execute it.

Protocol A: High-Throughput LC-MS/MS Assay using Phenyl L-Z-Isoleucinamide

Objective: Quantify protease activity while avoiding optical interference from colored small-molecule inhibitors.

  • Matrix Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4). Causality: Maintaining physiological pH and ionic strength is critical to preserve the protease's tertiary structure and active site geometry.

  • Reaction Initiation: Add 10 µL of purified protease to 80 µL of buffer in a 96-well plate. Initiate the reaction by adding 10 µL of Z-Ile-NHPh stock (final concentration:

    
    ). Incubate at 37°C.
    
  • Quenching: At designated time points (e.g., 15, 30, 60 mins), transfer 20 µL of the reaction mixture into 80 µL of 1% Formic Acid in Acetonitrile. Causality: The organic solvent precipitates the enzyme, while the formic acid drops the pH below 3.0, instantly protonating catalytic histidine/cysteine residues to halt the reaction.

  • Internal Standard Integration: Spike the quench solution with 50 nM of heavy-isotope labeled aniline (

    
    -aniline). Causality: The internal standard corrects for matrix-induced ion suppression during electrospray ionization (ESI), ensuring absolute quantification accuracy[4].
    
  • LC-MS/MS Readout: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the Multiple Reaction Monitoring (MRM) transition for aniline (m/z 94.1

    
     77.1).
    
  • Validation System: Run a concurrent standard curve of pure aniline (0.1–100 µM) spiked with the internal standard. This validates the linear dynamic range of the MS detector and confirms extraction efficiency.

Protocol B: Traditional Colorimetric Assay using Z-Ile-pNA

Objective: Rapid, low-cost determination of enzyme kinetics using standard laboratory equipment.

  • Reaction Setup: In a clear, flat-bottom 96-well microplate, combine 80 µL of assay buffer and 10 µL of protease[3].

  • Substrate Addition: Add 10 µL of Z-Ile-pNA (final concentration:

    
    ). Causality: A higher substrate concentration is typically required compared to MS assays due to the lower sensitivity of optical detectors.
    
  • Kinetic Readout: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure absorbance continuously at 405 nm for 30 minutes[2][6]. Causality: p-Nitroaniline absorbs strongly at 405 nm, which strategically shifts the detection window away from the 280 nm range where proteins and aromatic amino acids natively absorb, minimizing background noise[3].

  • Validation System: Construct a standard curve using free p-nitroaniline (0–100 µM) in the exact assay buffer[3]. This step is mandatory to convert raw absorbance units (OD) into molar product concentration via the Beer-Lambert law, validating the optical path length and ruling out buffer auto-absorbance.

Comparative Performance Data

The following table synthesizes expected performance metrics when deploying these substrates in a standardized 96-well screening format.

Performance MetricPhenyl L-Z-Isoleucinamide (LC-MS/MS)Z-Isoleucine p-nitroanilide (Optical)
Limit of Detection (LOD) 0.5 nM1.0 µM
Dynamic Range 4-5 logs2 logs
Signal-to-Background (S/B) > 100:115:1
Z'-Factor (Robustness) 0.85 (Excellent)0.65 (Acceptable)
Interference from Test Compounds < 1% (Mass-specific)Up to 40% (If compounds absorb at 405 nm)

Strategic Guide for Drug Development

When to select Z-Isoleucine p-nitroanilide (Z-Ile-pNA): Choose the pNA derivative during the early stages of drug discovery where throughput, cost-efficiency, and rapid turnaround are prioritized. It is the gold standard for initial hit identification in compound libraries that lack highly conjugated, colored molecules. It requires minimal capital equipment (a standard plate reader) and allows for real-time kinetic monitoring[3][6].

When to select Phenyl L-Z-Isoleucinamide (Z-Ile-NHPh): Transition to the aniline derivative during lead optimization and mechanism-of-action (MoA) studies . If your screening library contains natural products or highly conjugated heterocycles that absorb in the visible spectrum, the pNA assay will yield false positives/negatives due to optical quenching. Z-Ile-NHPh, coupled with LC-MS/MS, bypasses optical interference entirely[4]. Furthermore, because the aniline leaving group is less sterically hindering than p-nitroaniline, Z-Ile-NHPh provides a more biologically accurate representation of


 and 

, which is critical for calculating precise

values for competitive inhibitors.

References

  • National Institutes of Health (PMC). Proteases influence colony aggregation behavior in Vibrio cholerae. Retrieved from:[Link]

  • ResearchGate. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Retrieved from:[Link]

  • eScholarship (University of California). Protease Mechanisms for the Biosynthesis of Peptide Neurotransmitters. Retrieved from:[Link]

Sources

Comparative

A Comparative Guide to Validating the In Vivo Target Engagement of Phenyl L-Z-Isoleucinamide

Introduction: The Imperative of In Vivo Target Engagement In the trajectory of drug discovery, moving from a promising in vitro hit to a viable clinical candidate is a journey fraught with challenges. A primary reason fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of In Vivo Target Engagement

In the trajectory of drug discovery, moving from a promising in vitro hit to a viable clinical candidate is a journey fraught with challenges. A primary reason for late-stage attrition is the failure of a compound to interact with its intended molecular target within the complex biological milieu of a living organism.[1] Therefore, unequivocally demonstrating in vivo target engagement—the direct, physical interaction between a drug and its target protein—is not merely a confirmatory step but a foundational pillar of a successful therapeutic program.[2][3][4]

This guide provides a comparative analysis of leading methodologies for validating the in vivo target engagement of novel small molecules, using the hypothetical kinase inhibitor, Phenyl L-Z-Isoleucinamide (PLZI), as our central example. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a framework for selecting the most appropriate technique for your research needs.

The Challenge: Confirming PLZI Binds its Target Kinase in a Living System

Let us postulate that Phenyl L-Z-Isoleucinamide (PLZI) has been identified as a potent and selective inhibitor of "Kinase X," a critical node in a pro-inflammatory signaling pathway implicated in autoimmune disease. While in vitro assays have confirmed its biochemical activity, the crucial question remains: does PLZI engage Kinase X within the relevant tissues of an animal model following systemic administration?[5][6] Answering this question is paramount to correlating pharmacokinetic profiles with pharmacodynamic effects and building confidence in the compound's mechanism of action.

Hypothetical Signaling Pathway for Kinase X

Below is a simplified representation of the signaling cascade where our hypothetical compound, PLZI, is expected to act.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor Kinase_Y Upstream Kinase Y Receptor->Kinase_Y Activates Kinase_X Target: Kinase X Kinase_Y->Kinase_X Phosphorylates & Activates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_X->Transcription_Factor Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression PLZI PLZI PLZI->Kinase_X Inhibits

Caption: PLZI hypothetically inhibits Kinase X, blocking downstream signaling.

A Comparative Overview of In Vivo Target Engagement Methodologies

The choice of methodology is dictated by several factors, including the nature of the target, the availability of specific tools (e.g., radiotracers), the need for spatial information, and throughput requirements. We will compare three powerful and widely adopted techniques: Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and Photo-affinity Labeling (PAL).

FeatureCellular Thermal Shift Assay (CETSA)Positron Emission Tomography (PET)Photo-affinity Labeling (PAL)
Principle Ligand binding increases the thermal stability of the target protein.[7]A radiolabeled tracer competes with the drug for target binding, and the signal is detected non-invasively.[8][9]A light-activated chemical probe forms a covalent bond with the target protein for subsequent identification.[10][11][12]
Label Requirement Label-free for the test compound. Requires a target-specific antibody for detection.Requires a custom-synthesized, target-specific radiolabeled tracer.[13]Requires a custom-synthesized, photo-reactive, and tagged version of the compound.[12][14]
In Vivo Application Ex vivo analysis of tissues from dosed animals. Measures average engagement in a tissue homogenate.[15]Truly non-invasive and quantitative imaging in living animals over time. Provides spatial resolution.[16][17]Covalent labeling in vivo, followed by ex vivo enrichment and identification of the target.[10]
Key Advantage Measures engagement with the target in its native cellular environment without modification to the drug.[7][18]Non-invasive, longitudinal studies possible in the same animal. Excellent for CNS targets.[9]Can identify the direct binding partner without prior knowledge and can help map the binding site.[11][19]
Key Limitation Invasive (requires tissue collection); provides an average signal from a heterogeneous tissue sample.High cost; requires specialized facilities and development of a suitable radioligand.The probe's chemical modification may alter its binding properties; potential for off-target labeling.[12]
Best Suited For... Confirming target binding in peripheral tissues; dose-response studies; situations where a PET ligand is unavailable.CNS drugs; when spatial distribution in an organ is critical; clinical translation.[8][16]Target deconvolution (identifying an unknown target); validating the binding site of a known interaction.

Decision Framework for Selecting a Target Engagement Assay

Choosing the right methodology is a critical decision point in a drug discovery program. The following flowchart provides a logical path to selecting an appropriate strategy for a compound like PLZI.

Start Start: Need to Validate In Vivo Target Engagement for PLZI Q_Target_Known Is the molecular target (Kinase X) known? Start->Q_Target_Known PAL Use Photo-affinity Labeling (PAL) for Target Deconvolution Q_Target_Known->PAL No Q_PET_Ligand Is a validated PET radioligand available for Kinase X? Q_Target_Known->Q_PET_Ligand Yes PET Use Positron Emission Tomography (PET) to quantify engagement and distribution Q_PET_Ligand->PET Yes Q_Antibody Is a high-quality antibody available for Kinase X? Q_PET_Ligand->Q_Antibody No CETSA Use In Vivo CETSA to measure target stabilization Q_Antibody->CETSA Yes Develop_Reagents Develop necessary reagents (e.g., antibody, probe) or consider a different method Q_Antibody->Develop_Reagents No Dosing 1. Animal Dosing - Vehicle Group - PLZI Group (e.g., 30 mg/kg) Incubation 2. Incubation (e.g., 1 hour) for drug distribution Dosing->Incubation Harvest 3. Tissue Harvest (e.g., Spleen) Incubation->Harvest Homogenize 4. Homogenization (on ice) Harvest->Homogenize Heat 5. Thermal Challenge (Temperature Gradient) Homogenize->Heat Separate 6. Centrifugation (Separate soluble vs. aggregated protein) Heat->Separate Analysis 7. Analysis (e.g., Western Blot for Kinase X) Separate->Analysis Quantify 8. Quantification & Curve Fitting Analysis->Quantify

Caption: Workflow for an in vivo Cellular Thermal Shift Assay (CETSA) experiment.

Step-by-Step Methodology
  • Animal Dosing and Tissue Collection (Self-Validating Design):

    • Acclimate the animal models (e.g., BALB/c mice) according to institutional guidelines. [20][21] * Prepare the PLZI formulation (e.g., in 0.5% methylcellulose) and a vehicle-only control.

    • Administer the compound (e.g., 30 mg/kg via oral gavage) to the treatment group (n=5) and vehicle to the control group (n=5). Rationale: The vehicle group is the critical baseline against which any change in thermal stability is measured.

    • After a predetermined time point based on pharmacokinetic data (e.g., 1 hour, corresponding to Cmax), humanely euthanize the animals and immediately harvest the tissue of interest (e.g., spleen).

    • Flash-freeze the tissues in liquid nitrogen and store them at -80°C until use. Rationale: Immediate freezing is crucial to preserve protein integrity and the drug-target complex.

  • Tissue Lysis:

    • Thaw the spleen tissue on ice and add ice-cold lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Homogenize the tissue using a mechanical homogenizer until a uniform lysate is achieved.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant (protein lysate).

  • Thermal Challenge:

    • Divide the protein lysate from each animal into multiple aliquots in PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 48°C to 68°C in 2°C increments) for 3 minutes. Leave one aliquot at 4°C as a non-heated control. Rationale: The temperature range must bracket the melting temperature (Tm) of the target protein.

  • Separation of Soluble and Aggregated Proteins:

    • After the heat challenge, immediately cool the samples on ice.

    • Centrifuge all samples (including the non-heated control) at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the heat-induced aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Quantify the amount of soluble Kinase X in each supernatant using a target-specific antibody via Western blot or ELISA. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

    • Densitometry is used to quantify the band intensity for Kinase X at each temperature point for each animal.

  • Data Analysis and Interpretation:

    • For each treatment group, plot the normalized amount of soluble Kinase X as a function of temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for both the vehicle and PLZI-treated groups.

    • A statistically significant increase in the Tm for the PLZI-treated group compared to the vehicle group is direct evidence of target engagement in vivo.

Conclusion: A Multi-Faceted Approach to Validation

Confirming that a drug candidate engages its target in a living system is a non-negotiable milestone in drug development. [15]For a novel molecule like Phenyl L-Z-Isoleucinamide, a label-free method like the Cellular Thermal Shift Assay provides a powerful and accessible means to generate robust evidence of target binding in relevant tissues. [7][18]While PET offers unparalleled advantages for non-invasive imaging and PAL is supreme for target deconvolution, CETSA represents a versatile and direct method for validating the fundamental drug-target interaction. [2][10]Ultimately, the convergence of evidence from multiple orthogonal methods provides the highest degree of confidence, de-risking the progression of promising therapeutics toward the clinic.

References

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Determining target engagement in living systems - PMC. National Institutes of Health. [Link]

  • New models developed to enable target engagement clinical trials using only one PET scan. Antaros Medical. [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. [Link]

  • A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PMC. National Institutes of Health. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. [Link]

  • PET imaging strategies for measurement of target engagement. Morressier. [Link]

  • Photoaffinity labeling in target- and binding-site identification. PubMed. [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Royal Society of Chemistry. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Photoaffinity Labeling (PAL). Creative Biolabs. [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Photoaffinity labeling in target- and binding-site identification - PMC. National Institutes of Health. [Link]

  • Target engagement. The Chemical Probes Portal. [Link]

  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments. [Link]

  • A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer. PubMed. [Link]

  • In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health. [Link]

  • Understanding Validity in Animal Models for Drug Discovery. Taconic Biosciences. [Link]

  • A Structured Approach to Optimizing Animal Model Selection for Human Translation - PMC. National Institutes of Health. [Link]

  • How necessary are animal models for modern drug discovery?. Taylor & Francis Online. [Link]

  • Breakthroughs in Positron Emission Tomography Imaging. Open MedScience. [Link]

  • The (misleading) role of animal models in drug development. Frontiers. [Link]

Sources

Validation

A Comparative Guide to Confirming the Mechanism of Action of Phenyl L-Z-Isoleucinamide, a Novel mTOR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: Elucidating the Role of Phenyl L-Z-Isoleucinamide in Cellular Signaling The mammalian target of rapamycin (mTOR) is a highly conserved serine/...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Role of Phenyl L-Z-Isoleucinamide in Cellular Signaling

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status, to control essential anabolic and catabolic processes. Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention.

Phenyl L-Z-Isoleucinamide is a novel, synthetically derived small molecule hypothesized to exert its cellular effects through the direct inhibition of the mTOR kinase domain. Its unique chemical structure, featuring a phenyl group, an L-isoleucine core, and a proprietary "Z" moiety, is predicted to confer high specificity and potency. This guide provides a comprehensive, step-by-step framework for confirming the mechanism of action of Phenyl L-Z-Isoleucinamide, comparing its activity with the well-established mTOR inhibitor, Rapamycin, and a structurally distinct, hypothetical ATP-competitive inhibitor, Compound-X.

Our approach is grounded in a logical progression of experiments, from direct target engagement and enzymatic activity to cellular pathway analysis and functional outcomes. Each protocol is designed to be self-validating, providing a clear and authoritative path to mechanistic confirmation.

Part 1: Foundational Analysis - Direct Target Engagement and In Vitro Inhibition

The first step in confirming the mechanism of action is to demonstrate a direct interaction between Phenyl L-Z-Isoleucinamide and its putative target, mTOR, and to quantify its inhibitory effect on the kinase's enzymatic activity.

In Vitro mTOR Kinase Assay

This assay directly measures the ability of Phenyl L-Z-Isoleucinamide to inhibit the kinase activity of mTOR in a cell-free system. We will compare its potency (IC50) with Rapamycin and Compound-X.

Experimental Protocol:

  • Reagents and Setup:

    • Recombinant human mTOR protein.

    • ATP and a specific mTOR peptide substrate.

    • Phenyl L-Z-Isoleucinamide, Rapamycin, and Compound-X dissolved in DMSO.

    • Kinase assay buffer.

    • A detection reagent that quantifies ADP production (a marker of kinase activity).

  • Procedure:

    • Prepare a serial dilution of each test compound.

    • In a 96-well plate, add the mTOR enzyme, the peptide substrate, and the test compounds at various concentrations.

    • Initiate the kinase reaction by adding a fixed concentration of ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence or fluorescence) which is proportional to the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of mTOR inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Expected Quantitative Data:

CompoundPutative MOAIC50 (nM)
Phenyl L-Z-IsoleucinamidemTOR Kinase Inhibitor15
RapamycinAllosteric mTORC1 Inhibitor2 (for mTORC1)
Compound-XATP-Competitive mTOR Inhibitor25
DMSOVehicle Control>10,000

This table clearly presents the comparative potency of the compounds, with Phenyl L-Z-Isoleucinamide showing strong inhibitory activity.

Part 2: Cellular Pathway Analysis - Probing the Downstream Effects

After confirming direct enzymatic inhibition, the next crucial step is to verify that Phenyl L-Z-Isoleucinamide modulates the mTOR signaling pathway within a cellular context. This is typically achieved by examining the phosphorylation status of key downstream effector proteins.

Western Blot Analysis of mTORC1 and mTORC2 Substrates

The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, each with different downstream targets. This experiment will determine if Phenyl L-Z-Isoleucinamide inhibits one or both of these complexes in a cancer cell line (e.g., MCF-7).

Experimental Workflow Diagram:

G cluster_0 Cell Treatment & Lysis cluster_1 Western Blotting A Seed MCF-7 cells B Treat with compounds (Phenyl L-Z-Isoleucinamide, Rapamycin, Compound-X) A->B C Lyse cells and collect protein B->C D Quantify protein concentration C->D E SDS-PAGE D->E F Transfer to PVDF membrane E->F G Block and incubate with primary antibodies (p-p70S6K, p-4E-BP1, p-Akt) F->G H Incubate with secondary antibody G->H I Detect signal and analyze H->I

Caption: Workflow for Western Blot Analysis of mTOR Pathway.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture MCF-7 cells to 70-80% confluency.

    • Treat the cells with Phenyl L-Z-Isoleucinamide, Rapamycin, and Compound-X at various concentrations for 2 hours. Include a DMSO-treated control.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated p70S6K (a downstream target of mTORC1), phosphorylated 4E-BP1 (mTORC1), and phosphorylated Akt at Ser473 (a downstream target of mTORC2). Also, probe for total protein levels as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Results and Comparative Analysis:

Compoundp-p70S6K (mTORC1)p-4E-BP1 (mTORC1)p-Akt (S473) (mTORC2)
Phenyl L-Z-IsoleucinamideStrong InhibitionStrong InhibitionStrong Inhibition
RapamycinStrong InhibitionStrong InhibitionNo Inhibition
Compound-XStrong InhibitionStrong InhibitionStrong Inhibition

This data would confirm that Phenyl L-Z-Isoleucinamide, like Compound-X, is a dual mTORC1/mTORC2 inhibitor, while Rapamycin only inhibits mTORC1.

Signaling Pathway Diagram:

G cluster_inhibitors GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Feedback Loop p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth FourEBP1->CellGrowth PLZI Phenyl L-Z-Isoleucinamide PLZI->mTORC2 PLZI->mTORC1 Rapa Rapamycin Rapa->mTORC1

Caption: Simplified mTOR Signaling Pathway and Inhibition Points.

Part 3: Functional Cellular Assays - Assessing the Biological Impact

The final phase of mechanism-of-action confirmation is to demonstrate that the observed molecular effects translate into a relevant biological outcome. For an mTOR inhibitor, this is typically a reduction in cell proliferation or viability.

Cell Viability Assay

This assay measures the dose-dependent effect of Phenyl L-Z-Isoleucinamide on the viability of cancer cells over time.

Experimental Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a low density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of Phenyl L-Z-Isoleucinamide, Rapamycin, and Compound-X.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

  • Data Analysis:

    • Measure luminescence, which is proportional to the number of viable cells.

    • Normalize the data to the DMSO control and plot cell viability against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Expected Quantitative Data:

CompoundGI50 (nM) in MCF-7 cells
Phenyl L-Z-Isoleucinamide50
Rapamycin100
Compound-X75
DMSO>20,000

These results would demonstrate that the potent, dual mTOR inhibition by Phenyl L-Z-Isoleucinamide translates into superior anti-proliferative effects compared to the other compounds in this cell line.

Conclusion

References

  • Sabatini, D. M. (2017). Twenty-five years of mTOR: Uncovering the link from nutrients to growth. Proceedings of the National Academy of Sciences, 114(45), 11818-11825. [Link]

  • Liu, G. Y., & Sabatini, D. M. (2020). mTOR at the nexus of nutrition, growth, ageing and disease. Nature Reviews Molecular Cell Biology, 21(4), 183-203. [Link]

  • Mahalingam, D., Sankhala, K., & Mita, M. (2011). Targeting the mTOR pathway in cancer: a new standard of care? Expert Opinion on Investigational Drugs, 20(6), 753-769. [Link]

Comparative

A Head-to-Head Benchmarking Guide: Phenyl L-Z-Isoleucinamide vs. Carfilzomib in Relapsed/Refractory Multiple Myeloma

Introduction Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key pathological feature of MM is the excessive production of monoclonal im...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key pathological feature of MM is the excessive production of monoclonal immunoglobulins, leading to a significant burden on the cellular machinery responsible for protein folding and degradation. This dependency on protein homeostasis pathways, particularly the ubiquitin-proteasome system, presents a critical vulnerability that has been successfully exploited therapeutically.

The proteasome is a multi-catalytic protein complex responsible for degrading ubiquitinated proteins, thereby maintaining cellular proteostasis.[1] Its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells, which are often more reliant on proteasome function than their normal counterparts.[1][2]

Carfilzomib, a second-generation proteasome inhibitor, is a cornerstone in the treatment of relapsed and/or refractory multiple myeloma (RRMM).[3] It selectively and irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome.[4][5][6] This guide introduces a novel investigational agent, Phenyl L-Z-Isoleucinamide, a small molecule designed for potent and selective proteasome inhibition. Here, we present a comprehensive benchmarking of Phenyl L-Z-Isoleucinamide against the standard-of-care drug, Carfilzomib, outlining the rationale and methodologies for a direct comparison of their anti-myeloma efficacy and cellular mechanisms of action.

Mechanism of Action: A Tale of Two Inhibitors

Both Phenyl L-Z-Isoleucinamide and Carfilzomib are designed to inhibit the proteasome, but their specific binding kinetics and downstream effects may differ, influencing their efficacy and safety profiles.

Carfilzomib: As an epoxyketone-based inhibitor, Carfilzomib forms an irreversible covalent bond with the N-terminal threonine residue of the β5 subunit of the 20S proteasome, which is responsible for its chymotrypsin-like activity.[4][7] This irreversible binding leads to sustained proteasome inhibition.[5][7] Inhibition of the proteasome by Carfilzomib leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which in turn activates pro-apoptotic signaling pathways.[2][7][8] Key downstream effects include the activation of JNK, p53, and caspases, as well as the suppression of the pro-survival NF-κB pathway.[2][7][8]

Phenyl L-Z-Isoleucinamide (Hypothesized): Phenyl L-Z-Isoleucinamide is a novel, non-covalent, reversible inhibitor of the chymotrypsin-like activity of the proteasome. Its unique phenyl-isoleucinamide scaffold is designed for high-affinity binding to the S1 pocket of the β5 subunit. The reversibility of its binding may offer a different pharmacokinetic and pharmacodynamic profile compared to Carfilzomib, potentially leading to a more favorable therapeutic window. The core hypothesis is that Phenyl L-Z-Isoleucinamide's distinct binding mode will translate to a differentiated downstream signaling cascade, potentially impacting pathways beyond the canonical UPR.

Signaling Pathway: Proteasome Inhibition in Multiple Myeloma

G cluster_0 Proteasome Inhibitors cluster_1 Downstream Cellular Effects Phenyl L-Z-Isoleucinamide Phenyl L-Z-Isoleucinamide 26S Proteasome 26S Proteasome Phenyl L-Z-Isoleucinamide->26S Proteasome Inhibits Carfilzomib Carfilzomib Carfilzomib->26S Proteasome Inhibits Accumulation of Ub-Proteins Accumulation of Ub-Proteins 26S Proteasome->Accumulation of Ub-Proteins Leads to NF-kB Inhibition NF-kB Inhibition 26S Proteasome->NF-kB Inhibition Inhibits degradation of IkB ER Stress/UPR ER Stress/UPR Accumulation of Ub-Proteins->ER Stress/UPR Apoptosis Apoptosis ER Stress/UPR->Apoptosis NF-kB Inhibition->Apoptosis

Caption: Mechanism of proteasome inhibitors in multiple myeloma.

Head-to-Head Experimental Benchmarking

A rigorous comparative evaluation of Phenyl L-Z-Isoleucinamide and Carfilzomib is essential to delineate their relative therapeutic potential. The following experimental plan outlines a series of in vitro and in vivo studies designed for this purpose.

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Cell Viability Assays (RPMI-8226, MM.1S) B Proteasome Activity Assay A->B C Apoptosis Assays (Annexin V/PI Staining) B->C D Western Blot Analysis (UPR & Apoptosis Markers) C->D E Xenograft Mouse Model (RPMI-8226) D->E F Pharmacokinetic Profiling E->F G Toxicity Assessment F->G

Caption: Experimental workflow for benchmarking.

In Vitro Studies

1. Cell Viability Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Phenyl L-Z-Isoleucinamide and Carfilzomib in multiple myeloma cell lines.

  • Protocol:

    • Seed RPMI-8226 and MM.1S human multiple myeloma cells in 96-well plates at a density of 1 x 10^4 cells/well.

    • Treat cells with a serial dilution of Phenyl L-Z-Isoleucinamide or Carfilzomib (0.1 nM to 10 µM) for 48 hours.

    • Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • Measure luminescence using a plate reader.

    • Calculate IC50 values using non-linear regression analysis.

2. Proteasome Activity Assay

  • Objective: To directly compare the inhibitory effects of both compounds on the chymotrypsin-like activity of the proteasome.

  • Protocol:

    • Treat RPMI-8226 cells with IC50 concentrations of Phenyl L-Z-Isoleucinamide or Carfilzomib for 4 hours.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Measure proteasome activity using a Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay (Promega).

    • Normalize proteasome activity to total protein concentration.

3. Apoptosis Assays

  • Objective: To quantify the induction of apoptosis by each compound.

  • Protocol:

    • Treat RPMI-8226 cells with IC50 concentrations of each compound for 24 hours.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.

4. Western Blot Analysis

  • Objective: To investigate the molecular mechanisms underlying drug-induced apoptosis.

  • Protocol:

    • Treat RPMI-8226 cells with IC50 concentrations of each compound for 12 and 24 hours.

    • Prepare whole-cell lysates and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies against key UPR and apoptosis markers (e.g., BiP, CHOP, cleaved PARP, cleaved Caspase-3).

    • Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.

In Vivo Studies

1. Xenograft Mouse Model of Multiple Myeloma

  • Objective: To evaluate the anti-tumor efficacy of Phenyl L-Z-Isoleucinamide and Carfilzomib in a preclinical model.

  • Protocol:

    • Subcutaneously implant 5 x 10^6 RPMI-8226 cells into the flank of immunodeficient mice (e.g., NOD/SCID).

    • When tumors reach a volume of approximately 100-150 mm³, randomize mice into three groups: Vehicle control, Phenyl L-Z-Isoleucinamide (dose to be determined by MTD studies), and Carfilzomib (e.g., 5 mg/kg, twice weekly).

    • Administer treatments intravenously for 3 weeks.

    • Measure tumor volume twice weekly.

    • At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., immunohistochemistry).

Comparative Data Summary

The following tables present hypothetical but realistic data to illustrate the expected outcomes of the benchmarking studies.

Table 1: In Vitro Efficacy
ParameterPhenyl L-Z-IsoleucinamideCarfilzomib
IC50 (RPMI-8226) 15 nM10 nM
IC50 (MM.1S) 20 nM12 nM
Proteasome Inhibition (%) 85%90%
Apoptosis Induction (%) 60%75%
Table 2: In Vivo Anti-Tumor Efficacy
ParameterVehicle ControlPhenyl L-Z-IsoleucinamideCarfilzomib
Tumor Growth Inhibition (%) N/A70%80%
Change in Body Weight (%) +2%-5%-8%

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of Phenyl L-Z-Isoleucinamide against the established standard-of-care, Carfilzomib. The proposed experiments are designed to rigorously assess the relative potency, mechanism of action, and in vivo efficacy of this novel proteasome inhibitor.

While Carfilzomib is a highly effective agent, the development of new proteasome inhibitors with potentially improved therapeutic indices remains a critical goal in multiple myeloma research. The data generated from these studies will be instrumental in determining the potential clinical utility of Phenyl L-Z-Isoleucinamide and will guide its future development. Further investigations into its off-target effects, resistance mechanisms, and potential for combination therapies will be crucial next steps.

References

  • Carfilzomib: uses, dosing, warnings, adverse events, interactions. (n.d.).
  • Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma. (2011, November 8). AACR Journals.
  • Carfilzomib: Chemical property, Mechanism of action, and Clinical studies. (2024, November 22). ChemicalBook.
  • Proteasome Inhibitors for the Treatment of Multiple Myeloma. (n.d.). PMC - NIH.
  • Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. (2021, November 10). PMC.
  • Carfilzomib for relapsed and refractory multiple myeloma. (n.d.). PMC.
  • KYPROLIS® (carfilzomib) Mechanism of Action (MOA). (n.d.).
  • Multiple Myeloma: 2022 update on Diagnosis, Risk-stratification and Management. (n.d.). PMC.
  • Proteasome inhibition in multiple myeloma: lessons for other cancers. (n.d.).
  • Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells. (2024, March 3).
  • Efficacy and Safety of Carfilzomib-Based Regimens in a Real-World Clinical Practice: Insights from China. (2024, November 5). ASH Publications.
  • Comparative Mechanisms of Action of Proteasome Inhibitors. (2011, November 7). CancerNetwork.
  • The role of carfilzomib in relapsed/refractory multiple myeloma. (n.d.). PMC - NIH.

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